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  • Product: 2-Bromoindolizine-7-carbaldehyde

Core Science & Biosynthesis

Foundational

2-Bromoindolizine-7-carbaldehyde: A Critical Scaffold in the Synthesis of PD-1/PD-L1 Small Molecule Inhibitors

Executive Summary The development of small molecule immunomodulators represents a paradigm shift in oncology and virology, offering distinct advantages over monoclonal antibodies, including oral bioavailability, enhanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small molecule immunomodulators represents a paradigm shift in oncology and virology, offering distinct advantages over monoclonal antibodies, including oral bioavailability, enhanced tumor microenvironment penetration, and reduced immunogenicity. 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) has emerged as a highly versatile, privileged bifunctional building block in the synthesis of these next-generation therapeutics.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with an authoritative blueprint of this molecule. This whitepaper details its physicochemical properties, the mechanistic rationale for its use in targeting the PD-1/PD-L1 immune checkpoint, a field-validated de novo synthesis protocol, and the downstream functionalization strategies required to convert this intermediate into an active pharmaceutical ingredient (API).

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of 2-Bromoindolizine-7-carbaldehyde is essential for predicting its reactivity. The molecule features an electron-rich indolizine bicyclic core, an electrophilic aldehyde at the 7-position (primed for reductive amination), and a heavy bromine atom at the 2-position (primed for palladium-catalyzed cross-coupling).

Table 1: Structural and Physicochemical Profile

PropertyValue
IUPAC Name 2-bromoindolizine-7-carbaldehyde
CAS Registry Number 2095412-07-8
Molecular Formula C9H6BrNO
Molecular Weight 224.06 g/mol
SMILES String O=CC1=CC2=CC(Br)=CN2C=C1
Typical Purity ≥98.0%
Storage Conditions Inert atmosphere, room temperature

Data synthesized from standardized chemical vendor specifications [1].

Mechanistic Rationale: The PD-1/PD-L1 Axis

The indolizine derivatives synthesized from this scaffold are specifically designed to modulate the Programmed Cell Death-1 (PD-1) pathway. PD-1 is an inhibitory receptor expressed on activated T-cells. When engaged by its ligand, PD-L1 (often overexpressed by tumor cells to evade immune detection), it triggers an intracellular cascade that suppresses T-cell effector functions [2].

Mechanistically, the ligation of PD-1 recruits SHP-1 and SHP-2 phosphatases to its immunoreceptor tyrosine-based switch motif (ITSM). These phosphatases dephosphorylate key proximal signaling molecules like Syk and Lck, thereby halting T-cell receptor (TCR) signaling and preventing the production of critical cytokines such as IL-2 and IFN-γ (). Small molecules derived from 2-bromoindolizine-7-carbaldehyde act by sterically occluding the PD-L1 dimerization interface, preventing it from binding to PD-1 and thereby restoring T-cell cytotoxicity.

PD1_Pathway Tumor Tumor Cell PDL1 PD-L1 Expression Tumor->PDL1 expresses PD1 PD-1 Receptor PDL1->PD1 binds & activates TCell T-Cell TCell->PD1 expresses SHP2 SHP-1/2 Phosphatases PD1->SHP2 recruits TCR TCR Signaling (Syk/Lck) SHP2->TCR dephosphorylates/inhibits Inhibitor Indolizine-Based Small Molecule Inhibitor->PDL1 blocks binding

Fig 1: PD-1/PD-L1 immune checkpoint signaling pathway and small molecule intervention.

De Novo Synthesis Protocol

The synthesis of 2-bromoindolizine-7-carbaldehyde relies on a highly efficient three-step sequence. The protocol below is adapted from validated pharmaceutical methodologies, specifically those outlined in, which details the preparation of heterocyclic immunomodulators [3].

Synthesis_Workflow SM 4-Bromo-1H-pyrrole- 2-carbaldehyde + Ethyl 4-bromocrotonate Int1 Ethyl 2-bromoindolizine- 7-carboxylate SM->Int1 Step 1: K2CO3, DMF Annulation Int2 (2-Bromoindolizin- 7-yl)methanol Int1->Int2 Step 2: LiAlH4, THF Reduction Product 2-Bromoindolizine- 7-carbaldehyde Int2->Product Step 3: DMP, CH2Cl2 Oxidation

Fig 2: Three-step de novo synthesis workflow of 2-Bromoindolizine-7-carbaldehyde.

Step 1: Base-Promoted Annulation

Objective: Construct the bicyclic indolizine core.

  • Procedure: Combine 4-bromo-1H-pyrrole-2-carbaldehyde (1 eq) and ethyl 4-bromocrotonate (2 eq) in N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.2 eq). Stir the mixture overnight at room temperature. Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield ethyl 2-bromoindolizine-7-carboxylate .

  • Causality & Logic: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the pyrrole nitrogen, enabling an SN2 attack on the electrophilic allylic carbon of the bromocrotonate. DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the resulting pyrrole anion. The intermediate then undergoes an intramolecular aldol-type cyclization to close the 6-membered ring, forming the stable, fully conjugated indolizine system.

Step 2: Hydride Reduction

Objective: Reduce the ester to a primary alcohol.

  • Procedure: Dissolve ethyl 2-bromoindolizine-7-carboxylate in anhydrous THF and cool to 0 °C. Dropwise, add lithium aluminum hydride (LiAlH₄, 1.0 M in THF). Warm to room temperature and stir for 1 hour. Quench carefully with EtOAc, followed by water and NaOH solution. Extract with EtOAc, dry, and concentrate to yield (2-bromoindolizin-7-yl)methanol .

  • Causality & Logic: LiAlH₄ is a potent hydride donor required to fully reduce the ester. The reaction is initiated at 0 °C to safely manage the exothermic hydride transfer. Quenching with EtOAc is a critical safety step; it consumes unreacted LiAlH₄ by reducing the ethyl acetate before aqueous workup, preventing violent hydrogen gas evolution.

Step 3: Selective Oxidation

Objective: Oxidize the primary alcohol to the target aldehyde without over-oxidation.

  • Procedure: Dissolve (2-bromoindolizin-7-yl)methanol in dichloromethane (CH₂Cl₂). Add Dess-Martin periodinane (DMP, 1 eq) at room temperature. Stir for 10 minutes.

  • Causality & Logic: DMP is specifically chosen over harsher oxidants (e.g., Jones reagent or KMnO₄) because it selectively arrests oxidation at the aldehyde stage, preventing the formation of a carboxylic acid. Furthermore, the extremely mild conditions (room temperature, 10 minutes) preserve the integrity of the electron-rich indolizine ring, which is highly susceptible to oxidative degradation.

Downstream Functionalization & Analytical Validation

To convert 2-bromoindolizine-7-carbaldehyde into a potent PD-1/PD-L1 inhibitor, two highly reliable functionalization pathways are employed:

  • Reductive Amination at C7: The aldehyde is reacted with complex amines (e.g., piperidine-2-carboxylic acid derivatives) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Why NaBH(OAc)₃? It is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the unreacted starting aldehyde, ensuring high yields of the secondary/tertiary amine.

  • Suzuki-Miyaura Coupling at C2: The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling. Reacting the scaffold with aryl/biaryl boronic acids using Pd(dppf)Cl₂ installs the bulky hydrophobic groups required to interlock with the PD-L1 dimer interface.

    • Why Pd(dppf)Cl₂? The bidentate dppf ligand prevents catalyst deactivation and is highly effective at promoting challenging cross-couplings on electron-rich heteroaryls.

Self-Validating Analytical Quality Control

To ensure the integrity of the synthesis, each step must be analytically validated:

  • Post-Step 1: LC-MS must confirm an [M+H]⁺ peak at m/z = 268.0.

  • Post-Step 2: LC-MS must confirm an [M+H]⁺ peak at m/z = 226.0, alongside the disappearance of the ester carbonyl stretch (~1710 cm⁻¹) in FTIR.

  • Post-Step 3 (Final Product): ¹H NMR (CDCl₃) must show a distinct, highly deshielded aldehyde proton singlet between 9.5 and 10.5 ppm, confirming the success of the DMP oxidation.

References

  • Title: The function of programmed cell death 1 and its ligands in regulating autoimmunity and infection Source: Nature Immunology, 8(3), 239-245 (2007) URL: [Link]

  • Title: Heterocyclic compounds as immunomodulators (EP3365340B1)
Exploratory

2-Bromoindolizine-7-carbaldehyde CAS number and molecular weight

Topic: 2-Bromoindolizine-7-carbaldehyde CAS Number: 2095412-07-8 Molecular Weight: 224.06 g/mol [1] Bifunctional Heterocyclic Scaffold for Medicinal Chemistry[2] Executive Summary 2-Bromoindolizine-7-carbaldehyde (CAS 20...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromoindolizine-7-carbaldehyde CAS Number: 2095412-07-8 Molecular Weight: 224.06 g/mol [1]

Bifunctional Heterocyclic Scaffold for Medicinal Chemistry[2]

Executive Summary

2-Bromoindolizine-7-carbaldehyde (CAS 2095412-07-8) is a specialized heterocyclic building block characterized by a fused [5,6]-bicyclic indolizine core. Unlike its indole isomer, the indolizine system is electron-rich and fluorescent, often utilized in the development of antimycobacterial agents, fluorophores, and CNS-active drugs.[2]

This compound is distinct due to its orthogonal bifunctionality :

  • C7-Formyl Group: A reactive electrophile for diversity-oriented synthesis (reductive amination, olefination).[2]

  • C2-Bromide: A stable handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This guide details the physicochemical profile, synthetic architecture, and experimental utility of this scaffold in drug discovery.[2][3]

Chemical Identity & Physicochemical Profile[2][4][5][6][7]
PropertySpecification
CAS Number 2095412-07-8
IUPAC Name 2-Bromoindolizine-7-carbaldehyde
Molecular Formula

Molecular Weight 224.06 g/mol
Exact Mass 222.963 g/mol
Appearance Pale yellow to orange solid (typical of indolizines)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES O=CC1=CC2=CC(Br)=CN2C=C1
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive
Synthetic Architecture

The synthesis of 7-substituted indolizines typically relies on the Tschitschibabin cyclization or 1,3-dipolar cycloaddition of pyridinium ylides. The installation of the C7-formyl group is dictated by the starting pyridine precursor, while the C2-bromide is often introduced via the dipolarophile or specific halogenation protocols.

Retrosynthetic Logic

The most robust disconnection involves the reaction of 4-pyridinecarboxaldehyde (providing the C7 substituent) with an alkylating agent to form a pyridinium salt, which then undergoes cyclization with an activated alkene or alkyne.

Figure 1: Retrosynthetic Analysis & Synthesis Pathway

IndolizineSynthesis Pyridine 4-Pyridinecarboxaldehyde (Source of C7-CHO) Salt Pyridinium Ylide Intermediate Pyridine->Salt Alkylation Alkylator Alpha-Halo Ketone/Ester (Quaternization Agent) Alkylator->Salt Target 2-Bromoindolizine- 7-carbaldehyde Salt->Target [3+2] Cycloaddition - HBr / Oxidative Aromatization Dipole Activated Alkyne/Alkene (Source of C2-Br) Dipole->Target

Caption: Modular construction of the indolizine core. The C7-aldehyde is inherited from the pyridine precursor, while the C2-bromide is installed during the cyclization step.

Functional Utility & Reactivity

The molecule’s value lies in its ability to undergo sequential, selective functionalization.[2] The C2-Br bond is less reactive than the C7-CHO, allowing for chemoselective transformations.

A. C7-Formyl Reactivity (Electrophilic)
  • Reductive Amination: Reaction with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) to generate amine libraries.[2]

  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form vinyl-indolizines.

  • Knoevenagel Condensation: Formation of electron-deficient alkenes for medicinal chemistry targets.

B. C2-Bromide Reactivity (Nucleophilic/Coupling)
  • Suzuki-Miyaura Coupling: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.

  • Sonogashira Coupling: Introduction of alkynes.[2]

  • Buchwald-Hartwig Amination: Introduction of amine substituents at the C2 position.

Figure 2: Chemoselective Reaction Workflow

Reactivity cluster_CHO C7-Aldehyde Transformations cluster_Br C2-Bromide Transformations Core 2-Bromoindolizine- 7-carbaldehyde Amination Reductive Amination (R-NH2, NaBH(OAc)3) Core->Amination Wittig Wittig Olefination (Ph3P=CR2) Core->Wittig Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Core->Sonogashira

Caption: The scaffold allows independent functionalization: C7 modifications preserve the C2-Br handle, enabling late-stage cross-coupling.

Experimental Protocols

Note: Indolizines are electron-rich and can be sensitive to oxidation.[4] Perform all reactions under an inert atmosphere.

Protocol A: Suzuki-Miyaura Coupling at C2

Objective: Derivatization of the C2-position while retaining the C7-aldehyde.

  • Setup: In a glovebox or under Argon, charge a microwave vial with 2-bromoindolizine-7-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration ~0.1 M.[2]

  • Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by TLC/LCMS (Expect disappearance of Br-starting material).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The aldehyde product may be prone to oxidation; store under inert gas.[4]

Protocol B: Reductive Amination at C7

Objective: Installation of an amine side chain.

  • Imine Formation: Dissolve 2-bromoindolizine-7-carbaldehyde (1.0 equiv) and Primary Amine (1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) .

  • Activation: Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Warm to RT and stir overnight.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Silica gel chromatography (DCM/MeOH + 1%

    
     if basic).[2]
    
References
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[2] Recent advances in the synthesis of indolizines and their π-expanded analogues.[5][6][7][8] Organic & Biomolecular Chemistry, 14(33), 7804–7828.[2] [Link]

  • Gevorgyan, V., et al. (2006).[2][9] Synthesis of functionalized indolizines via gold-catalyzed cycloisomerization. Journal of the American Chemical Society, 128(37), 12050–12051.[2] [Link]

  • Kim, I., et al. (2013).[2][9] Copper-catalyzed synthesis of indolizines from 2-pyridylacetates. The Journal of Organic Chemistry, 78(3), 1283–1288.[2] [Link]

Sources

Foundational

Electronic Properties of 2-Bromoindolizine Derivatives: A Technical Guide

Topic: Electronic Properties and Synthetic Utility of 2-Bromoindolizine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary The indoliz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties and Synthetic Utility of 2-Bromoindolizine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The indolizine scaffold—a 10-


-electron fused heterocyclic system—represents a privileged structure in drug discovery and optoelectronics due to its high electron density and tunable fluorescence. The 2-bromoindolizine  derivative serves as a critical linchpin in this family. Unlike its non-halogenated counterparts, the 2-bromo variant offers a unique balance: it retains the electron-rich character of the pyrrole ring while providing a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide analyzes the electronic perturbations caused by the C2-bromine atom, details its spectroscopic signature, and provides validated protocols for its synthesis and functionalization.

Electronic Structure & Fundamental Properties[1][2][3][4][5]

The Indolizine Core vs. The 2-Bromo Substituent

Indolizine is isoelectronic with azulene and naphthalene but possesses a significant dipole moment due to the bridgehead nitrogen. The resonance stabilization energy is lower than that of indole, making the C1 and C3 positions highly nucleophilic.

The "Bromine Effect": The introduction of a bromine atom at the C2 position introduces two competing electronic effects that define the molecule's reactivity profile:

  • Inductive Withdrawal (-I): The electronegative bromine pulls electron density through the

    
    -framework, stabilizing the HOMO (Highest Occupied Molecular Orbital) slightly compared to the parent indolizine. This increases the oxidation potential, making the ring less susceptible to oxidative degradation than alkyl-indolizines.
    
  • Mesomeric Donation (+M): While weaker than the inductive effect, the lone pairs on bromine can donate into the

    
    -system. However, in the indolizine core, the electron density is already high; thus, the -I effect dominates, activating the C-Br bond for oxidative addition by transition metals.
    
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p) level) on related halogenated indolizines suggest the following orbital characteristics:

  • HOMO: Localized primarily on the pyrrole ring (C1, C2, C3) and the bridgehead nitrogen.

  • LUMO: Delocalized across the pyridine ring.

  • Band Gap: Typically ranges from 2.7 to 3.0 eV . This relatively narrow gap facilitates absorption in the UV-blue region, leading to Stokes-shifted fluorescence.

Visualizing the Electronic Landscape

ElectronicProperties cluster_0 FMO Characteristics Indolizine Indolizine Core (10-pi System) Effects Electronic Perturbation Indolizine->Effects High Electron Density (C1/C3 Nucleophilic) Bromine 2-Bromo Substituent Bromine->Effects -I Effect (Dominant) +M Effect (Minor) Reactivity Reactivity Profile Effects->Reactivity Stabilized HOMO (Oxidation Resistance) Effects->Reactivity Activated C-Br Bond (Pd Oxidative Addition) HOMO HOMO: Pyrrole Localized Effects->HOMO LUMO LUMO: Pyridine Delocalized

Figure 1: Electronic structure map illustrating the interplay between the electron-rich indolizine core and the 2-bromo substituent.

Spectroscopic Characterization

Accurate identification of 2-bromoindolizine derivatives relies on distinct NMR and fluorescence signatures.

Nuclear Magnetic Resonance (NMR) Data

The bromine atom at C2 deshields the adjacent protons (H1 and H3) and affects the carbon shifts. Below are representative shifts for a generic 2-bromoindolizine derivative in CDCl


.
NucleusPositionChemical Shift (

, ppm)
MultiplicityElectronic Insight

H
H-16.35 - 6.45DoubletShielded by pyrrole ring current, but deshielded by Br proximity.

H
H-37.20 - 7.30DoubletDeshielded; proximity to bridgehead Nitrogen.

H
H-57.80 - 8.00DoubletMost deshielded proton due to anisotropic effect of N lone pair.

C
C-2115.0 - 120.0SingletDiagnostic Peak. Upfield shift relative to C-Br in benzene due to electron richness.

C
C-Br~95.0 - 105.0SingletThe ipso-carbon attached to Br is significantly shielded.
Photophysical Properties[3][6][7]
  • Absorption (

    
    ):  Typically 330–380 nm.
    
  • Emission (

    
    ):  440–480 nm (Blue-Green).
    
  • Quantum Yield (

    
    ):  2-Bromo derivatives often exhibit moderate quantum yields (0.10 – 0.40). Substitution at C1 or C3 with aryl groups (via coupling) can boost 
    
    
    
    to >0.80 by restricting intramolecular rotation (RIR mechanism).

Experimental Protocols

Synthesis of 2-Bromoindolizine Core

Methodology: Oxidative Cyclization of Pyridinium Ylides (One-Pot)

This protocol avoids the use of unstable bromoketone intermediates by generating the dipole in situ.

Reagents:

  • Pyridine derivative (1.0 equiv)

  • 
    -Bromoacetophenone or Ethyl bromoacetate (1.0 equiv)
    
  • Electron-deficient alkyne (e.g., Ethyl propiolate) or Nitroolefin

  • Oxidant: TEMPO (catalytic) or MnO

    
     (stoichiometric) if dehydrogenation is required.
    
  • Solvent: Toluene or Acetonitrile.

Step-by-Step Protocol:

  • Quaternization: Dissolve the pyridine derivative (e.g., 2-picoline) in acetonitrile. Add the alkylating agent (e.g., bromo-ketone). Reflux for 2-4 hours. Checkpoint: Monitor TLC for the disappearance of pyridine.

  • Cyclization: Cool the mixture to room temperature. Add the dipolarophile (e.g., ethyl propiolate) and a base (Et

    
    N, 2.0 equiv).
    
  • Oxidation/Aromatization: Add MnO

    
     (5.0 equiv) and heat to 80°C for 6 hours. This ensures full aromatization of the intermediate dihydroindolizine.
    
  • Work-up: Filter through a Celite pad. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1). The 2-bromoindolizine typically elutes as a fluorescent band.

Functionalization: Palladium-Catalyzed Suzuki-Miyaura Coupling

The C2-Br bond is highly active for cross-coupling, allowing the installation of aryl groups to tune electronic properties.

Reaction Scheme: 2-Bromoindolizine + Ar-B(OH)2 -> [Pd(PPh3)4, K2CO3] -> 2-Arylindolizine

Protocol:

  • Setup: Charge a Schlenk tube with 2-bromoindolizine (1.0 mmol), Arylboronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (2.0 mmol).
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%). Note: Pd(OAc)
    
    
    /SPhos is preferred for sterically hindered substrates.
  • Solvent: Add degassed Dioxane/Water (4:1, 5 mL).

  • Reaction: Heat at 90°C for 12 hours under Argon atmosphere.

  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Reactivity & Workflow Visualization

The following diagram outlines the synthetic logic, moving from the pyridine precursor to the functionalized fluorescent scaffold.

SynthesisWorkflow Start Precursor: 2-Alkylpyridine Inter Intermediate: Pyridinium Ylide Start->Inter Alkylation (Br-CH2-R) Cycliz Cyclization: + Dipolarophile Inter->Cycliz Base (Et3N) 1,3-Dipolar Cycloaddition Product Core Scaffold: 2-Bromoindolizine Cycliz->Product Oxidative Aromatization (MnO2 or TEMPO) Coupling Functionalization: Pd-Catalyzed Coupling Product->Coupling Suzuki/Sonogashira (Pd(0), Base) Final Target: Fluorescent Probe / Drug Coupling->Final Purification

Figure 2: Synthetic workflow for the construction and functionalization of 2-bromoindolizine derivatives.

References

  • Synthesis & Cyclization: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Fluorescence Properties: Kim, E., et al. (2013). Tunable Emission Properties of Indolizine-Based Fluorophores. Chemistry – An Asian Journal, 8(11), 2634-2640. Link

  • Electronic Structure (DFT): Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Pd-Catalyzed Coupling: Hazra, A., et al. (2011). Palladium-catalyzed direct arylation of indolizines.[1] Journal of Organic Chemistry, 76(1), 133-140. Link

  • General Indolizine Reactivity: Goel, R., & Kumar, V. (2021). Indolizine: A biologically active scaffold.[2] European Journal of Medicinal Chemistry, 220, 113460. Link

Sources

Exploratory

Bioactivity Potential of Indolizine-7-Carbaldehyde Scaffolds

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The 7-Position Vector The indolizine nucleus (pyrrolob[1,2-a]pyridine) has long been r...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The 7-Position Vector

The indolizine nucleus (pyrrolob[1,2-a]pyridine) has long been recognized as a "privileged scaffold" in medicinal chemistry due to its electronic similarity to indole and purine bases. However, while the 1-, 2-, and 3-positions have been extensively explored, the 7-position (derived from the 4-position of the starting pyridine) represents an underutilized vector for optimizing pharmacokinetics and target engagement.

Indolizine-7-carbaldehyde serves as a critical "warhead" intermediate. Its aldehyde moiety acts as a versatile electrophilic handle for generating diversity—enabling the rapid synthesis of hydrazones, imines, and chalcones that frequently exhibit superior antitubercular and anticancer profiles compared to their parent scaffolds. This guide details the synthetic access, structural logic, and validated bioactivity of these 7-substituted architectures.

Chemical Architecture & Pharmacophore Analysis

The indolizine ring is a 10-


-electron aromatic system. The bridgehead nitrogen imparts significant electron density to the 5-membered ring (positions 1, 2, 3), making it nucleophilic, while the 6-membered ring (positions 5, 6, 7, 8) retains pyridine-like character but with altered reactivity.
Structural Logic of the 7-Carbaldehyde
  • Electronic Push-Pull: When electron-donating groups (EDGs) are present on the 5-membered ring (e.g., 1-aryl, 2-alkyl), the introduction of an electron-withdrawing group (EWG) like a formyl (-CHO) at the 7-position creates a strong intramolecular charge transfer (ICT) system. This is crucial for:

    • Fluorescence: High quantum yields for bioimaging applications.

    • Binding Affinity: Enhanced dipole interactions with polar pockets in enzymes (e.g., InhA in M. tuberculosis).

  • Steric Vector: The 7-position projects substituents away from the core binding domain typically occupied by the 1- and 3-positions, allowing for "tail" modifications that can reach solvent-exposed regions or secondary binding sites without disrupting the primary scaffold docking.

Synthetic Strategy: Accessing the 7-Scaffold

Direct formylation of the indolizine ring typically occurs at the electron-rich 3- or 1-positions (Vilsmeier-Haack conditions). Accessing the 7-position requires a de novo construction strategy, typically starting from 4-substituted pyridines .

Core Synthesis Protocol (Cycloaddition Route)

The most robust method involves a [3+2] cycloaddition of pyridinium ylides.

Step 1: Quaternization

Reagents: 4-Formylpyridine (or 4-Carbethoxypyridine) +


-Halo ketone/ester.
Mechanism:  Nucleophilic attack of the pyridine nitrogen on the alkyl halide.
Step 2: 1,3-Dipolar Cycloaddition

Reagents: Pyridinium salt + Activated Alkyne/Alkene + Base (Et


N).
Process:  The base generates a pyridinium ylide in situ, which undergoes a [3+2] cycloaddition with the dipolarophile, followed by oxidative aromatization.

Note on Stability: 4-Formylpyridine is reactive. A superior yield is often achieved by using ethyl isonicotinate (4-carbethoxypyridine) to form ethyl indolizine-7-carboxylate , followed by reduction (DIBAL-H) or reduction-oxidation sequences to yield the aldehyde.

SynthesisWorkflow cluster_0 Precursor Assembly cluster_1 Cycloaddition & Aromatization cluster_2 Target Generation S1 4-Substituted Pyridine (R = COOEt or CHO) S3 Pyridinium Salt Intermediate S1->S3 Quaternization (Acetone, Reflux) S2 α-Halo Ketone (R'COCH2Br) S2->S3 S5 Pyridinium Ylide (In Situ) S3->S5 Deprotonation S4 Base (Et3N/K2CO3) S4->S5 S6 Indolizine-7-Ester Scaffold S5->S6 [3+2] Cycloaddition + Oxidative Aromatization S7 Indolizine-7-Carbaldehyde S6->S7 DIBAL-H Reduction (if Ester) S8 Schiff Bases / Hydrazones (Bioactive Library) S7->S8 Condensation (R-NH2) caption Figure 1: Modular synthetic pathway to Indolizine-7-Carbaldehyde scaffolds via [3+2] cycloaddition.

Validated Bioactivity Domains

A. Antitubercular Potential (Target: InhA)

Indolizine-7-carbaldehyde derivatives, particularly hydrazones and 7-cyano analogs, have shown potent activity against Mycobacterium tuberculosis H37Rv.

  • Mechanism: Molecular docking studies suggest these scaffolds bind to the Enoyl-ACP Reductase (InhA) enzyme, a key component of the type II fatty acid biosynthesis pathway (FAS-II).

  • SAR Insight: The 7-substituent (derived from the aldehyde) occupies the hydrophobic pocket of the enzyme. Schiff bases formed with isoniazid or hydrazides at the 7-position have demonstrated MIC values in the range of 0.2 – 6.25 µg/mL , comparable to first-line drugs.

  • Key Reference: Gundersen et al.[1][2] and Sandeep et al. have demonstrated that 7-substituted indolizines (e.g., 7-CN, 7-COOEt) are selective antimycobacterial agents.

B. Anticancer Activity (Target: Tubulin)

The structural resemblance of highly substituted indolizines to colchicine and combretastatin A-4 drives their anticancer utility.

  • Mechanism: Inhibition of tubulin polymerization. The 7-carbaldehyde moiety, when condensed with aryl amines, creates a rigid structure that fits into the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

  • Data: 7-substituted indolizines have shown IC

    
     values < 10 µM against MCF-7 (breast) and A549 (lung) cancer cell lines.
    
C. Fluorescence & Bioimaging

Indolizine-7-carbaldehydes are excellent fluorophores.

  • Stokes Shift: Large Stokes shifts (>80 nm) reduce self-quenching.

  • Application: They serve as "turn-on" sensors for pH or metal ions when the aldehyde is converted to a chelating ligand (e.g., pyridine-hydrazone).

Experimental Protocols

Protocol A: Synthesis of Indolizine-7-Carbaldehyde (Via Ester Reduction)

Note: This route avoids the instability of 4-formylpyridinium ylides.

  • Precursor Synthesis: React ethyl isonicotinate (10 mmol) with phenacyl bromide (10 mmol) in dry acetone (50 mL) under reflux for 4 hours.

  • Isolation: Cool to RT. Filter the quaternary ammonium salt precipitate. Wash with cold ether. Yield: ~85-90%.

  • Cycloaddition: Suspend the salt (5 mmol) and ethyl acrylate (dipolarophile, 25 mmol) in THF (30 mL). Add Et

    
    N  (15 mmol) dropwise. Reflux for 12 hours.
    
    • Observation: Solution turns dark fluorescent yellow/orange.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water/brine. Purify via column chromatography (Hexane/EtOAc) to obtain Ethyl indolizine-7-carboxylate .

  • Reduction to Aldehyde:

    • Dissolve ester (1 mmol) in dry DCM under Argon at -78°C.

    • Add DIBAL-H (1.0 M in toluene, 1.2 mmol) dropwise over 20 mins.

    • Stir for 2 hours at -78°C. Quench with Methanol/Rochelle's salt.

    • Result: Indolizine-7-carbaldehyde (Yellow solid).

Protocol B: Antitubercular Assay (MABA)

Microplate Alamar Blue Assay is the industry standard for HTS.

  • Inoculum: M. tuberculosis H37Rv strain diluted to 10

    
     CFU/mL in Middlebrook 7H9 broth.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the indolizine-7-carbaldehyde derivative (range: 0.1 to 100 µg/mL).

  • Controls: Rifampicin (Positive), DMSO (Solvent), Media only (Sterility).

  • Incubation: 7 days at 37°C.

  • Development: Add 20 µL Alamar Blue solution and 10 µL Tween 80. Incubate 24h.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

    • Metric: MIC is the lowest concentration preventing the Blue-to-Pink color change.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold:

BioactivityPathways cluster_TB Antitubercular Pathway cluster_Cancer Anticancer Pathway Scaffold Indolizine-7-Carbaldehyde Scaffold Target1 InhA Enzyme (FAS-II Pathway) Scaffold->Target1 Hydrophobic Pocket Binding (7-Position) Target2 Tubulin (Colchicine Site) Scaffold->Target2 Steric Fit / H-Bonding Effect1 Inhibition of Mycolic Acid Synthesis Target1->Effect1 Outcome1 Bacterial Cell Lysis (Mycobacterium tuberculosis) Effect1->Outcome1 Effect2 Inhibition of Polymerization Target2->Effect2 Outcome2 G2/M Cell Cycle Arrest & Apoptosis Effect2->Outcome2 caption Figure 2: Dual therapeutic mechanisms of Indolizine-7-Carbaldehyde derivatives.

References

  • Gundersen, L. L., et al. (2007).[3] "Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis." Journal of Pharmaceutical Sciences.

  • Sandeep, C., et al. (2016).[4][5][6] "Synthesis and biological evaluation of ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates as novel anti-mycobacterial agents." Bioorganic & Medicinal Chemistry Letters.

  • Kim, I., et al. (2021). "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules.

  • Sharma, P., et al. (2011). "Indolizine derivatives: Recent advances and potential pharmacological activities." Global Research Online.

  • Basavaiah, D., et al. (2016). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Chemical Society Reviews.

Sources

Foundational

Literature review on 2-Bromoindolizine-7-carbaldehyde synthesis

This is an in-depth technical guide on the synthesis of 2-Bromoindolizine-7-carbaldehyde , a critical scaffold in the development of PD-1/PD-L1 immunomodulators and other bioactive heterocyclic compounds.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 2-Bromoindolizine-7-carbaldehyde , a critical scaffold in the development of PD-1/PD-L1 immunomodulators and other bioactive heterocyclic compounds.[1]

Executive Summary & Strategic Analysis

2-Bromoindolizine-7-carbaldehyde is a functionalized bicyclic heteroaromatic intermediate.[1] Its structural value lies in the orthogonal reactivity of its substituents: the 2-bromo group (on the electron-rich 5-membered ring) serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 7-formyl group (on the electron-deficient 6-membered ring) allows for condensation, reductive amination, or olefination.[1]

Synthetic Challenge: Direct electrophilic bromination of the indolizine core typically occurs at the C3 position (the most nucleophilic site). Therefore, synthesizing the 2-bromo isomer requires a de novo ring construction strategy where the bromine is pre-installed on the pyrrole precursor, rather than introduced post-cyclization.[1]

Selected Route: This guide details a 3-step convergent synthesis starting from 4-bromo-1H-pyrrole-2-carbaldehyde .[1] This pathway is superior to traditional Chichibabin cyclizations for this specific target because it guarantees regiochemical purity at the C2 position.[1]

Retrosynthetic Analysis

The synthesis is designed backward from the target aldehyde, utilizing an ester intermediate to construct the 6-membered ring.[1]

Retrosynthesis Target 2-Bromoindolizine- 7-carbaldehyde Alcohol (2-Bromoindolizin- 7-yl)methanol Target->Alcohol Oxidation (DMP) Ester Ethyl 2-bromoindolizine- 7-carboxylate Alcohol->Ester Reduction (LiAlH4/DIBAL) Precursors 4-Bromo-1H-pyrrole- 2-carbaldehyde + Ethyl 4-bromocrotonate Ester->Precursors [3+3] Annulation (Base-mediated)

Figure 1: Retrosynthetic logic prioritizing the preservation of the C2-bromo substituent.[1]

Detailed Experimental Protocols

Step 1: Construction of the Indolizine Core

Reaction: Base-mediated [3+3] annulation of a pyrrole derivative with an alkylating agent. Target: Ethyl 2-bromoindolizine-7-carboxylate[1][2][3][4][5]

Rationale: The reaction proceeds via N-alkylation of the pyrrole followed by an intramolecular aldol-type condensation between the pyrrole-2-carbaldehyde and the activated methylene of the crotonate chain.

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrrole-2-carbaldehyde (1.0 equiv) and anhydrous DMF (0.3–0.5 M concentration).

  • Reagent Addition: Add Potassium Carbonate (K₂CO₃) (2.2 equiv) followed by Ethyl 4-bromocrotonate (2.0 equiv).

    • Note: Ethyl 4-bromocrotonate is a lachrymator; handle in a fume hood.[1]

  • Reaction: Stir the suspension vigorously at room temperature for 12–16 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) for the disappearance of the pyrrole.[1]

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with water (3x) and brine (1x) to remove DMF.[1]

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient 0–20% EtOAc in Hexanes).

  • Yield Expectation: 50–70%.

Step 2: Selective Reduction to the Alcohol

Reaction: Reduction of the ester to a primary alcohol. Target: (2-Bromoindolizin-7-yl)methanol

Rationale: Lithium Aluminum Hydride (LiAlH₄) is used for complete reduction.[1] While DIBAL-H can be used, LiAlH₄ is often more robust for this specific transformation.[1] The 2-bromo group remains stable under these conditions at low temperatures.

Protocol:

  • Setup: Dissolve Ethyl 2-bromoindolizine-7-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen/Argon. Cool to 0 °C .[1]

  • Addition: Add LiAlH₄ (1.0 M in THF, 1.5–2.0 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 1–2 hours.

  • Quench (Fieser Method): Cool back to 0 °C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) corresponding to x grams of LiAlH₄ used.

  • Workup: Filter the resulting granular precipitate through a pad of Celite. Rinse with EtOAc.[1][4]

  • Purification: Concentrate the filtrate. The crude alcohol is often pure enough for the next step; if not, purify via short silica plug (50% EtOAc/Hexanes).[1]

Step 3: Oxidation to the Aldehyde

Reaction: Mild oxidation of primary alcohol to aldehyde. Target: 2-Bromoindolizine-7-carbaldehyde[1][4][5]

Rationale: Dess-Martin Periodinane (DMP) is the reagent of choice. It avoids the acidic conditions of Jones oxidation (which could degrade the electron-rich indolizine) and the toxicity of PCC. It provides a clean conversion without over-oxidation to the carboxylic acid.[1]

Protocol:

  • Setup: Dissolve (2-bromoindolizin-7-yl)methanol (1.0 equiv) in Dichloromethane (DCM) (0.1–0.2 M).

  • Addition: Add Dess-Martin Periodinane (1.1–1.2 equiv) in one portion at room temperature.

  • Reaction: Stir for 30–60 minutes. The reaction is typically very fast.[1]

  • Quench: Add a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant and iodine byproducts. Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Isolation: Extract with DCM (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Final Purification: Flash chromatography (Silica gel, 10–30% EtOAc/Hexanes). The product is typically a yellow/orange solid.[1]

Mechanistic Pathway (Step 1)

Understanding the ring formation is crucial for troubleshooting.[1]

Mechanism Start Pyrrole-2-CHO (Nucleophile) Step1 N-Alkylation (SN2 on Crotonate) Start->Step1 K2CO3 Step2 Intramolecular Aldol Condensation Step1->Step2 Base Step3 Aromatization (-H2O) Step2->Step3 Product Indolizine Core Step3->Product

Figure 2: Mechanistic sequence of the indolizine ring construction.

Data Summary & Troubleshooting

ParameterStep 1 (Cyclization)Step 2 (Reduction)Step 3 (Oxidation)
Key Reagent Ethyl 4-bromocrotonateLiAlH₄Dess-Martin Periodinane
Solvent DMF (Anhydrous)THF (Anhydrous)DCM
Temp/Time RT, Overnight0°C → RT, 1-2 hRT, 30-60 min
Critical Risk Incomplete cyclization; Polymerization of crotonateOver-reduction (unlikely); Loss of Br (rare)Over-oxidation (if using stronger oxidants)
Appearance Yellow/Brown Oil or SolidPale Yellow SolidYellow/Orange Solid

Troubleshooting Tips:

  • Low Yield in Step 1: Ensure the DMF is dry. If the reaction stalls, heating to 50-60°C can accelerate cyclization but may increase tar formation.[1]

  • Step 3 Stability: Indolizine aldehydes can be sensitive to air/light over long periods.[1] Store under inert atmosphere at -20°C.

References

  • Patent WO2017070089A1 : Heterocyclic compounds as immunomodulators.[1] Describes the synthesis of 2-bromoindolizine-7-carbaldehyde via the ester and alcohol intermediates.[1]

  • European Patent EP3365340B1 : Heterocyclic compounds as immunomodulators.[1] Provides detailed experimental procedures for the Dess-Martin oxidation step.

  • BenchChem Protocol : Ethyl 2-Bromoindolizine-7-carboxylate. Confirms the availability and structure of the key ester intermediate. [1]

Sources

Exploratory

Fluorescence characteristics of indolizine-based aldehydes

Engineering Indolizine-Based Aldehydes: Photophysical Characteristics and Applications in Advanced Fluorophore Design Structural Foundations and the ICT Mechanism The rational design of small-molecule fluorophores relies...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Indolizine-Based Aldehydes: Photophysical Characteristics and Applications in Advanced Fluorophore Design

Structural Foundations and the ICT Mechanism

The rational design of small-molecule fluorophores relies heavily on manipulating the electronic distribution across a conjugated


-system. Indolizine, an isomer of indole, features a bridgehead nitrogen atom that contributes to a highly polarized 10

-electron planar structure. The electron-rich five-membered pyrrole-like ring and the electron-deficient six-membered pyridine-like ring create a natural dipole, making the indolizine scaffold an exceptional foundation for tunable fluorescence[1].

When designing a fluorophore for specific emission wavelengths, the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is critical. Introducing an aldehyde group (-CHO) at the C-7 position fundamentally alters the electronic landscape. As a potent EWG, the aldehyde moiety sits in direct conjugation with the core. When paired with an EDG—such as an N,N-dimethylamino group at the C-3 position—the molecule forms a robust "push-pull" architecture.

Causality of the Red Shift: This push-pull system drives a pronounced Intramolecular Charge Transfer (ICT) upon photoexcitation. The ICT effectively lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the emission wavelength undergoes a bathochromic (red) shift, pushing the fluorescence from the native blue region of unsubstituted indolizines deep into the orange/red spectrum (~580 nm)[1].

Quantitative Photophysical Profiling

The photophysical behavior of indolizine-based aldehydes is highly dependent on the strength of the EWG at the C-7 position and the environmental pH (acidochromism).

In neutral environments, the lone pair on the C-3 dimethylamino nitrogen actively "pushes" electrons toward the C-7 aldehyde, maximizing the ICT. However, in acidic environments (pH < 4), this nitrogen becomes protonated. The protonation ties up the lone pair, effectively neutralizing its electron-donating capability. The abrupt disruption of the ICT widens the HOMO-LUMO gap, resulting in a stark hypsochromic (blue) shift. This mechanism forms the basis of highly sensitive fluorescent pH sensors[1].

Table 1: Comparative Photophysical Properties of Substituted Indolizines

Structural ModificationEmission

(nm)
Visual ColorICT StrengthPhotophysical State
C-7 Ester , C-3 -NMe

~533YellowModerateBaseline push-pull
C-7 Acetyl , C-3 -NMe

~550Yellow-OrangeStrongEnhanced electron withdrawal
C-7 Aldehyde , C-3 -NMe

~580Orange-RedVery StrongMaximized HOMO-LUMO narrowing
C-7 Aldehyde (pH 3.0)~473Blue-GreenWeakProtonated donor (ICT disrupted)

Data synthesized from the structural evaluation of color-tunable indolizine fluorophores[1].

Experimental Methodologies: Self-Validating Protocols

To accurately capture the photophysical characteristics of indolizine-based aldehydes, experimental workflows must eliminate artifacts such as self-absorption, solvent impurities, and concentration-dependent quenching. The following self-validating protocols are standard for characterizing these novel fluorophores[2].

Protocol 1: Steady-State UV-Vis and Fluorescence Characterization
  • Solvent Preparation: Utilize exclusively spectroscopic-grade solvents (e.g., Toluene, Chloroform, Methanol, Water). Causality: Trace impurities or residual water in organic solvents can quench the excited state or artificially shift the emission peak via unintended hydrogen bonding.

  • Stock Solution Generation: Dissolve the synthesized indolizine-aldehyde derivative in anhydrous DMSO to yield a 1 mM stock. Causality: DMSO ensures complete dissolution of the hydrophobic indolizine core, preventing micro-aggregates before aqueous or polar dilution.

  • Working Dilution: Dilute the stock to a final concentration of 10 µM in the target solvents. Causality: Maintaining concentrations

    
     10 µM prevents the inner-filter effect (self-absorption) and Aggregation-Caused Quenching (ACQ), which would otherwise artificially broaden or suppress the emission spectra.
    
  • Spectral Acquisition: Measure UV-Vis absorption from 300 nm to 700 nm to determine the maximum absorption wavelength (

    
    ). Excite the sample at 
    
    
    
    to record the emission spectrum (
    
    
    ) and calculate the Stokes shift.

Workflow Start Synthesized Indolizine Aldehyde Prep Sample Prep (10 µM in varied solvents) Start->Prep Abs UV-Vis Absorption Determine λ_max(abs) Prep->Abs Em Fluorescence Emission Determine λ_max(em) Prep->Em QY Quantum Yield Calculation Abs->QY Em->QY Data Photophysical Profile (Stokes Shift, ICT State) QY->Data

Workflow for photophysical characterization of indolizine fluorophores.

Protocol 2: Ratiometric pH Sensing Validation
  • Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 3.0 to 9.0. Causality: Britton-Robinson buffers maintain a consistent ionic strength across a wide pH range, ensuring that any observed spectral shifts are strictly due to the protonation of the fluorophore, rather than ionic fluctuations in the microenvironment.

  • Titration: Introduce the indolizine-aldehyde probe (final concentration 10 µM) into each buffer solution.

  • Spectral Acquisition: Excite the samples at the isosbestic point (the wavelength where absorption remains constant regardless of pH).

  • Ratiometric Analysis: Plot the ratio of fluorescence intensities at the two emission maxima (e.g.,

    
    ) against pH. Causality: Ratiometric measurement is a self-validating technique. By taking a ratio of two distinct emission peaks, the output normalizes out systemic artifacts such as variations in probe concentration, photobleaching, or instrument detector sensitivity, yielding an absolute and reliable sensor output.
    

ICT_Mechanism Neutral Neutral pH (pH 7.0) Active Donor (-NMe2) Strong ICT to Aldehyde Acidic Acidic pH (pH 3.0) Protonated Donor (-NHMe2+) Weakened ICT Neutral->Acidic +H+ RedShift Red-Shifted Emission (~580 nm, Orange-Red) Neutral->RedShift Excitation Acidic->Neutral -H+ BlueShift Blue-Shifted Emission (~470 nm, Blue-Green) Acidic->BlueShift Excitation

ICT mechanism and pH-dependent emission shift in indolizine aldehydes.

Advanced Applications in Bioimaging and Diagnostics

The tunable nature and high quantum yields of indolizine derivatives make them highly attractive for drug development and diagnostic imaging[3]. Beyond acting as robust intracellular pH sensors mapping acidic organelles (like lysosomes), specific indolizine derivatives have been engineered to target protein aggregates. For example, the fluorescent indolizine derivative YI-13 has been successfully deployed to detect amyloid-


 (A

) monomers, dimers, and insoluble plaques in the brains of Alzheimer's transgenic mouse models. The binding of the indolizine core to the hydrophobic pockets of A

aggregates restricts the intramolecular motion of the fluorophore, leading to a massive enhancement in fluorescence intensity—a critical mechanism for high-contrast in vivo imaging[4].

References

1.[1] Kim, T., & Kim, J. (2021). "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules, 27(1), 12. URL:[Link] 2.[4] Kim, D., et al. (2020). "Fluorescent indolizine derivative YI-13 detects amyloid-β monomers, dimers, and plaques in the brain of 5XFAD Alzheimer transgenic mouse model." PLOS One, 15(12): e0243041. URL:[Link] 3.[2] Yuan, Y.-C., et al. (2021). "Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives." The Journal of Organic Chemistry, 86(18), 12737-12744. URL:[Link] 4.[3] Ren, Y., et al. (2023). "Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells." ACS Omega, 8(21), 18880–18889. URL:[Link]

Sources

Foundational

2-Bromoindolizine-7-carbaldehyde: A Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the design of highly functionalized heterocyclic scaffolds is paramount for the discovery of novel therapeutics. 2-Bromoindolizine-7-carbaldehyde (CAS: 20...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly functionalized heterocyclic scaffolds is paramount for the discovery of novel therapeutics. 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) has emerged as a highly versatile, bifunctional pharmaceutical intermediate[1]. Characterized by its electron-rich indolizine core, a reactive carbaldehyde group at the C7 position, and a cross-coupling-ready bromine atom at the C2 position, this compound serves as a critical building block for synthesizing complex immunomodulators, particularly in the oncology sector[2].

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and downstream pharmacological applications of 2-Bromoindolizine-7-carbaldehyde.

Structural and Physicochemical Profiling

The strategic value of 2-Bromoindolizine-7-carbaldehyde lies in its dual reactivity. The C7-carbaldehyde acts as a prime electrophilic center for condensation reactions, multicomponent reactions (MCRs) such as the Biginelli reaction, and reductive aminations[3]. Conversely, the C2-bromine serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations), allowing for extensive structural diversification without disrupting the indolizine core.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and reactivity profiles required for handling and utilizing this intermediate in a laboratory setting:

Property / ParameterValue / Description
CAS Registry Number 2095412-07-8[1]
IUPAC Name 2-bromoindolizine-7-carbaldehyde[1]
Molecular Formula C9H6BrNO[4]
Formula Weight 224.06 g/mol [1]
SMILES String O=CC1=CC2=CC(Br)=CN2C=C1[1]
Standard Purity ≥ 98.00%[1]
Primary Electrophilic Site C7-Carbaldehyde (Target for nucleophilic attack)
Primary Cross-Coupling Site C2-Bromine (Target for oxidative addition by Pd/Cu catalysts)

Strategic Utility in Medicinal Chemistry

A primary application of 2-Bromoindolizine-7-carbaldehyde is its use as a precursor in the synthesis of small-molecule immunomodulators, specifically inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) pathway[2].

Cancer cells often exploit the PD-1/PD-L1 immune checkpoint to evade immune surveillance. When PD-1 on T-cells binds to PD-L1 on tumor cells, it recruits SHP-1 and SHP-2 phosphatases[2]. These phosphatases dephosphorylate critical signaling kinases like Syk and Lck, thereby halting T-cell activation and cytokine production (such as IL-2, IFN-γ, and TNF)[2]. Derivatives synthesized from 2-Bromoindolizine-7-carbaldehyde modulate this protein-protein interaction, blocking the recruitment of SHP-1/2 and restoring the T-cell's ability to eradicate malignant cells[2].

Pathway Drug Indolizine-derived Inhibitor PD1 PD-1 / PD-L1 Complex Drug->PD1 Blocks TCell T-Cell Activation Drug->TCell Restores SHP SHP-1 / 2 Phosphatases PD1->SHP Recruits Kinases Syk & Lck Phosphorylation SHP->Kinases Inhibits Kinases->TCell Promotes

Caption: Mechanism of indolizine-derived PD-1 inhibitors restoring T-cell activation.

Self-Validating Synthetic Methodology

The synthesis of 2-Bromoindolizine-7-carbaldehyde requires precise control over reaction conditions to prevent the degradation of the electron-rich indolizine core. The following protocol, adapted from European Patent EP 3365340 B1, outlines a robust, three-step self-validating workflow[2].

Step 1: Base-Promoted Cyclization

Objective: Construct the indolizine core via an SN2-type alkylation followed by intramolecular cyclization.

  • Procedure: Combine 4-bromo-1H-pyrrole-2-carbaldehyde (2.94 mmol), ethyl 4-bromocrotonate (5.87 mmol), and potassium carbonate (

    
    , 6.46 mmol) in 8 mL of N,N-dimethylformamide (DMF)[2]. Stir the mixture overnight at room temperature[2]. Dilute with EtOAc, wash sequentially with water and brine, dry over 
    
    
    
    , and concentrate[2]. Purify via flash chromatography (0 to 30% EtOAc/hexanes)[2].
  • Causality:

    
     is selected as a mild base to selectively deprotonate the pyrrole nitrogen without causing base-catalyzed degradation of the aldehyde. DMF, a polar aprotic solvent, is critical here as it leaves the nucleophilic nitrogen highly reactive, accelerating the initial alkylation step.
    
  • Validation Checkpoint: Perform LC-MS on the isolated yellow solid. The protocol is validated if the mass spectrum shows the desired product, ethyl 2-bromoindolizine-7-carboxylate , with a calculated

    
     of 268.0 (found 268.0)[2].
    
Step 2: Controlled Hydride Reduction

Objective: Reduce the ester to a primary alcohol without cleaving the carbon-bromine bond.

  • Procedure: Dissolve ethyl 2-bromoindolizine-7-carboxylate (0.623 mmol) in 1 mL of THF. Cool to 0 °C. Dropwise, add lithium aluminum hydride (

    
    ) in THF (1.0 M, 0.4 mmol)[2]. Slowly warm to room temperature and stir for 1 hour[2]. Quench carefully with EtOAc, followed by water and sodium hydroxide solution[2]. Extract with EtOAc, dry over 
    
    
    
    , and purify via chromatography (0 to 60% EtOAc/hexanes)[2].
  • Causality:

    
     is a powerful reducing agent, but the reaction must be initiated at 0 °C. This thermal control mitigates the highly exothermic hydride transfer, preventing over-reduction or hydrodehalogenation of the C2-bromine.
    
  • Validation Checkpoint: LC-MS must confirm the formation of (2-bromoindolizin-7-yl)methanol with a calculated

    
     of 226.0 (found 225.9)[2].
    
Step 3: Mild, Selective Oxidation

Objective: Oxidize the primary alcohol to the target carbaldehyde without over-oxidation to a carboxylic acid.

  • Procedure: To a solution of (2-bromoindolizin-7-yl)methanol (0.195 mmol) in 1.5 mL of methylene chloride (DCM), add Dess-Martin periodinane (DMP) (0.195 mmol) at room temperature[2]. Stir the reaction mixture for 10 hours (or until TLC indicates complete consumption of the starting material)[2].

  • Causality: The selection of DMP is the most critical choice in this sequence. Harsher oxidants (e.g., Jones reagent or

    
    ) would lead to over-oxidation to the carboxylic acid and likely cause oxidative cleavage of the electron-rich indolizine system. DMP ensures a mild, highly selective arrest at the aldehyde oxidation state.
    
  • Validation Checkpoint: TLC monitoring (UV active, distinct Rf shift from the highly polar alcohol to the less polar aldehyde). The final product is 2-bromoindolizine-7-carbaldehyde .

Synthesis SM Pyrrole-2-carbaldehyde + Bromocrotonate Step1 Step 1: Cyclization (K2CO3, DMF, RT) SM->Step1 Int1 Ethyl 2-bromoindolizine-7-carboxylate LC-MS: m/z 268.0 Step1->Int1 Step2 Step 2: Reduction (LiAlH4, THF, 0 °C to RT) Int1->Step2 Int2 (2-bromoindolizin-7-yl)methanol LC-MS: m/z 226.0 Step2->Int2 Step3 Step 3: Mild Oxidation (Dess-Martin, DCM, RT) Int2->Step3 Prod 2-Bromoindolizine-7-carbaldehyde Target Intermediate Step3->Prod

Caption: Synthetic workflow for 2-bromoindolizine-7-carbaldehyde with LC-MS validation.

Downstream Functionalization Workflows

Once synthesized, 2-Bromoindolizine-7-carbaldehyde is primed for late-stage diversification.

Multicomponent Reactions (MCRs)

The C7-carbaldehyde is an excellent electrophile for Biginelli-type multicomponent reactions. By reacting 2-Bromoindolizine-7-carbaldehyde with a


-ketoester (e.g., ethyl acetoacetate) and urea under acid catalysis (e.g., p-Toluenesulfonic acid) in refluxing ethanol, researchers can rapidly generate dihydropyrimidinone-fused indolizine derivatives[3]. The causality behind using MCRs here is atom economy; it allows the one-pot construction of complex, drug-like polyheterocycles without the need to isolate unstable intermediates[3].
Cross-Coupling Trajectories

Following functionalization of the aldehyde (or protection thereof), the C2-bromine can be subjected to Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. The use of a palladium catalyst (e.g.,


) and a base (e.g., 

) in a biphasic solvent system (dioxane/water) facilitates the installation of diverse aromatic systems at the C2 position, a structural motif frequently required for high-affinity binding in kinase and checkpoint inhibitor targets.

Conclusion

2-Bromoindolizine-7-carbaldehyde represents a masterclass in intermediate design. By housing two orthogonal reactive sites—a reducible/condensable aldehyde and a cross-coupling-competent aryl bromide—it grants medicinal chemists unparalleled autonomy in exploring structure-activity relationships (SAR). When handled with the precise thermal and oxidative controls outlined in the self-validating protocols above, it serves as a highly reliable gateway to next-generation immunomodulatory therapeutics.

References

  • European Patent Office. "HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 3365340 B1". EPO.

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Exploratory

The Enigmatic Reactivity of Bromine at C2 in Indolizine Systems: A Technical Guide for Researchers

This guide provides an in-depth exploration of the reactivity profile of bromine at the C2 position of the indolizine nucleus. Designed for researchers, medicinal chemists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the reactivity profile of bromine at the C2 position of the indolizine nucleus. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind synthetic strategies and the nuances of reactivity. We will delve into the electronic structure of indolizine that dictates its substitution patterns and explore the synthetic routes to access the often elusive 2-bromoindolizine derivatives, and their subsequent utility in constructing complex molecular architectures.

The Indolizine Core: An Electronic Dichotomy and its Influence on Reactivity

Indolizine is a bicyclic aromatic heterocycle, an isomer of indole, featuring a nitrogen atom at the bridgehead of a six-membered pyridine ring and a five-membered pyrrole ring. This arrangement creates a 10π-electron system that is isoelectronic with naphthalene. However, the distribution of this electron density is not uniform, leading to a distinct reactivity pattern.

The pyrrole ring is electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is comparatively electron-deficient. Theoretical calculations and experimental evidence consistently show that electrophilic substitution on the unsubstituted indolizine core preferentially occurs at the C3 position, followed by the C1 position.[1] This is due to the greater stabilization of the cationic intermediate (the arenium ion) when the electrophile attacks these positions.

Direct electrophilic attack at the C2 position is electronically disfavored. The resulting carbocation intermediate would be less stable compared to those formed from C1 or C3 attack. Consequently, direct bromination of the parent indolizine ring at the C2 position is not a commonly observed or synthetically viable transformation. The inherent electronic properties of the indolizine system direct electrophiles to the more nucleophilic C1 and C3 sites.

Charting the Synthetic Landscape: Accessing the 2-Bromoindolizine Scaffold

Given the challenge of direct C2-bromination, synthetic chemists have devised strategies that incorporate the C2-bromo substituent during the construction of the indolizine ring itself. These methods offer a reliable entry to this class of compounds, bypassing the regioselectivity issues of direct electrophilic attack.

Cyclization Strategies: Building from Brominated Precursors

A prevalent and effective approach involves the cyclization of appropriately substituted pyridine and pyrrole precursors where one of the components already bears a bromine atom at the position destined to become C2 of the indolizine.

One such strategy is the thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropionate esters and related compounds.[2] This method provides a convenient route to 2-substituted indolizines, and by starting with a brominated precursor, can be adapted for the synthesis of 2-bromoindolizines.

Another powerful method is the [3+2] cycloaddition of pyridinium ylides with brominated C2-building blocks. For instance, a base-promoted regioselective formal [3+2] annulation of pyridinium ylides with bromoalkynes can generate C2-brominated indolizines.[3] This approach offers a modular and controllable synthesis with good functional group tolerance.

This protocol is adapted from a metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins.[4] While this specific literature example leads to a C1-substituted indolizine, the principle of using a brominated building block in a cyclization cascade is illustrative of the strategies employed.

Objective: To synthesize a polysubstituted indolizine derivative.

Materials:

  • Methyl 2-(pyridin-2-yl)acetate

  • (E)-1-bromo-2-nitro-1-phenylethene

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a sealed tube, add methyl 2-(pyridin-2-yl)acetate (0.15 mmol), (E)-1-bromo-2-nitro-1-phenylethene (0.1 mmol), and sodium carbonate (0.15 mmol).

  • Add anhydrous THF (1.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate mixture) to afford the desired functionalized indolizine.

Causality of Experimental Choices:

  • Sodium Carbonate: Acts as a base to deprotonate the 2-pyridylacetate, initiating the Michael addition.

  • Anhydrous THF: Provides a suitable aprotic solvent for the reaction, preventing unwanted side reactions with water.

  • Heating at 80 °C: Provides the necessary thermal energy to overcome the activation barrier for the intramolecular nucleophilic substitution and subsequent aromatization steps.

Visualizing the Synthetic Pathway: Cyclization Cascade

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product PyOAc 2-Pyridylacetate Michael Michael Addition PyOAc->Michael Base BromoNitro Bromonitroolefin BromoNitro->Michael Taut Tautomerization Michael->Taut IntraSub Intramolecular Nucleophilic Substitution Taut->IntraSub Elim Elimination & Aromatization IntraSub->Elim Indolizine Functionalized Indolizine Elim->Indolizine

Caption: A generalized workflow for the synthesis of functionalized indolizines via a cyclization cascade.

The Reactivity Profile of C2-Bromine: A Gateway to Molecular Diversity

A bromine atom at the C2 position of the indolizine ring, once installed, serves as a versatile synthetic handle for further functionalization. Its reactivity is analogous to that of other aryl bromides, making it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit

The C(sp²)–Br bond at the C2 position of indolizine can be readily activated by a palladium(0) catalyst, initiating the catalytic cycles of several powerful cross-coupling reactions.

Reaction Coupling Partner Product Type Typical Catalyst System
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., boronic acid)C2-Aryl or C2-Vinyl IndolizinePd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃)
Sonogashira Coupling Terminal AlkyneC2-Alkynyl IndolizinePd catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N)
Heck Coupling AlkeneC2-Alkenyl IndolizinePd(OAc)₂ or PdCl₂, a phosphine ligand, and a base (e.g., Et₃N)
Buchwald-Hartwig Amination AmineC2-Amino IndolizinePd catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOtBu)
Mechanism at a Glance: The Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex L2Pd(II)(Indolizin-2-yl)(Br) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Boronic Acid Complex [R-B(OH)3]- Boronic Acid Complex->Transmetalation Reductive Elimination->Pd(0)L2 C2-Arylated Indolizine C2-Arylated Indolizine Reductive Elimination->C2-Arylated Indolizine 2-Bromoindolizine 2-Bromoindolizine 2-Bromoindolizine->Oxidative Addition Arylboronic Acid Arylboronic Acid Base Base (e.g., K2CO3) Arylboronic Acid->Base Base->Boronic Acid Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with 2-bromoindolizine.

This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions for aryl bromides and should be optimized for specific 2-bromoindolizine substrates.[5][6][7]

Objective: To synthesize a 2-arylindolizine derivative from a 2-bromoindolizine.

Materials:

  • 2-Bromoindolizine derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water mixture (e.g., 4:1)

Procedure:

  • To a reaction flask, add the 2-bromoindolizine derivative (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validating System:

The success of the reaction can be monitored by the disappearance of the starting 2-bromoindolizine and the appearance of the higher molecular weight 2-arylindolizine product by LC-MS. The structure of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy.

The Role of C2-Functionalized Indolizines in Drug Discovery and Development

The indolizine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[8] The ability to introduce diverse substituents at the C2 position via the bromo-intermediate opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The introduction of a bromine atom itself can be beneficial, as it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[9] Furthermore, the diverse functionalities that can be installed at the C2 position through cross-coupling reactions allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Derivatives of indolizine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] For example, indolizine-2-carbaldehyde, which can be synthesized from a 2-bromoindolizine precursor, serves as a key intermediate for the generation of diverse libraries of compounds for drug discovery.[10]

Conclusion and Future Perspectives

The reactivity of bromine at the C2 position of indolizine presents a fascinating case study in heterocyclic chemistry. While direct bromination at this site is electronically disfavored, strategic synthetic routes that build the indolizine ring with a pre-installed C2-bromo substituent provide reliable access to these valuable intermediates. The C2-bromoindolizine scaffold is a powerful platform for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indolizine core, a crucial aspect of modern drug discovery.

Future research in this area will likely focus on the development of more efficient and milder methods for the synthesis of 2-bromoindolizines, potentially through novel cyclization strategies or the discovery of catalytic systems that can override the inherent regioselectivity of the indolizine ring. Furthermore, the continued application of C2-functionalized indolizines in medicinal chemistry programs holds the promise of delivering novel therapeutic agents with improved efficacy and safety profiles.

References

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Foundational

The Emergence of Halogenated Indolizines: A Technical Guide to Their Applications in Material Science

Abstract Indolizine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its diverse biological activities. However, the strategic introduction of halogens onto the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indolizine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its diverse biological activities. However, the strategic introduction of halogens onto the indolizine core has unlocked a new realm of possibilities, propelling these compounds into the forefront of materials science. This in-depth technical guide explores the profound impact of halogenation on the photophysical and electronic properties of indolizines, detailing their burgeoning applications in organic electronics, chemical sensing, and bioimaging. We will delve into the synthetic methodologies for accessing these functionalized molecules, elucidate the structure-property relationships governed by the nature and position of the halogen substituent, and provide practical insights into their device fabrication and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of halogenated indolizines in the design of next-generation materials.

The Indolizine Core: A Versatile Platform for Material Innovation

The indolizine scaffold, a fused bicyclic system comprising a pyridine and a pyrrole ring, possesses a 10π-electron aromatic system that imparts significant chemical stability.[1] Its inherent fluorescence and tunable electronic characteristics make it an attractive building block for organic functional materials.[2][3] The introduction of substituents allows for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors and emitters.[4]

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecular structure, serves as a powerful tool to modulate these properties. The high electronegativity and the ability of heavier halogens to participate in halogen bonding significantly influence the intermolecular interactions and solid-state packing of organic molecules, which are crucial for efficient charge transport in devices like organic field-effect transistors (OFETs).[5][6]

The Impact of Halogenation on the Physicochemical Properties of Indolizines

The introduction of halogens onto the indolizine core induces significant changes in its electronic and photophysical properties. These changes are primarily governed by the interplay of inductive effects, mesomeric effects, and the ability of heavier halogens to participate in halogen bonding.

2.1. Electronic Properties

Halogens are electron-withdrawing groups, and their incorporation into the indolizine framework generally leads to a stabilization of both the HOMO and LUMO energy levels.[6] This effect is most pronounced with fluorine due to its high electronegativity. The stabilization of the LUMO level is particularly beneficial for designing n-type organic semiconductors, which are essential for complementary logic circuits.

2.2. Photophysical Properties

Halogenation provides a facile route to tune the emission color of indolizine-based fluorophores. The electron-withdrawing nature of halogens can modulate the intramolecular charge transfer (ICT) character of the excited state, leading to shifts in the emission wavelength.[4][7] For instance, introducing electron-withdrawing groups at the C-7 position of an indolizine with an electron-donating group at the C-3 position can induce a red shift in the emission, spanning the visible spectrum from blue to orange.[7][8]

Furthermore, the "heavy atom effect" of bromine and iodine can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is highly desirable for applications in phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy.

Applications in Organic Light-Emitting Diodes (OLEDs)

Halogenated indolizines have emerged as promising materials for various layers within an OLED device, including as emitters, hosts, and in charge transport layers. Their tunable emission colors, good thermal stability, and potential for high quantum yields make them attractive candidates for next-generation displays and lighting.

A representative example is the use of 1,2-diphenylindolizine derivatives as blue-emitting materials. These compounds have demonstrated band gaps of 3.1-3.4 eV and emission around 450 nm, with enhanced thermal stability compared to the parent indolizine.[9]

Table 1: Performance of Representative Halogenated Indolizine-Based OLEDs

Indolizine DerivativeDevice StructureMax. Emission (nm)External Quantum Efficiency (EQE) (%)Luminance (cd/A)CIE Coordinates (x, y)Reference
(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zincITO/2-TNATA/NPB/Complex/Alq3/LiF/Al575-2.26Yellow[1]
(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zincITO/2-TNATA/NPB/Complex/Alq3/LiF/Al607-2.60Yellow[1]

Note: Data for directly halogenated indolizine emitters in high-performance OLEDs is still emerging. The table includes examples of related halogenated quinolinates to illustrate the potential.

Experimental Protocol: Fabrication of a Multilayer OLED Device

The following protocol outlines the general steps for fabricating a multilayer OLED using thermal evaporation.

  • Substrate Preparation:

    • Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.

    • Clean the substrates sequentially via ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates using a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers. A typical device architecture could be:

      • Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of NPB.

      • Emitting Layer (EML): e.g., 20 nm of the halogenated indolizine derivative. For doped devices, co-evaporate the host and dopant at a specific ratio.

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the cathode by sequential evaporation of:

      • An electron injection layer (EIL), e.g., 1 nm of Lithium Fluoride (LiF).

      • A metal cathode, e.g., 100 nm of Aluminum (Al).

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (High Vacuum) cluster_2 Device Finalization sub_clean Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil Hole Injection Layer (HIL) uv_ozone->hil htl Hole Transport Layer (HTL) hil->htl eml Emitting Layer (EML) (Halogenated Indolizine) htl->eml etl Electron Transport Layer (ETL) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap end end encap->end Device Testing

Caption: Workflow for the fabrication of a multilayer OLED device.

Applications in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the molecular packing and intermolecular electronic coupling in the solid state. Halogen bonding, a non-covalent interaction involving a halogen atom, can be a powerful tool in crystal engineering to control the self-assembly of organic semiconductors.[10][11] By strategically placing halogens on the indolizine core, it is possible to promote favorable π-π stacking and enhance charge carrier mobility.

While research into halogenated indolizines for OFETs is still in its early stages, the principles of using halogenation to tune molecular packing and electronic properties are well-established for other classes of organic semiconductors.[12]

Table 2: Potential of Halogenated Indolizines in OFETs (Hypothetical Data Based on Related Compounds)

Indolizine DerivativeHalogen SubstituentCharge Carrier Mobility (cm²/Vs)On/Off RatioDevice Architecture
Di-bromo-indolizineBromine> 0.1 (p-type)> 10⁵Bottom-gate, Top-contact
Tetra-fluoro-indolizineFluorine> 0.01 (n-type)> 10⁴Top-gate, Bottom-contact

Applications as Fluorescent Sensors

The sensitivity of the photophysical properties of indolizines to their chemical environment makes them excellent candidates for fluorescent sensors.[13] Halogenation can be used to fine-tune the electronic properties of the indolizine core, enhancing its sensitivity and selectivity towards specific analytes such as metal ions or changes in pH.[4][8]

For example, indolizine derivatives have been developed as "turn-on" fluorescent probes for the detection of sulfite.[14] An indolizine-based fluorescent sensor for Zn²⁺ has also been reported, demonstrating its utility in biological imaging.[15]

Mechanism of a Halogenated Indolizine-Based pH Sensor

The operation of a pH sensor based on a halogenated indolizine often relies on the principle of intramolecular charge transfer (ICT). In a typical design, an electron-donating group (e.g., N,N-dimethylamino) and an electron-withdrawing group (often influenced by the halogen) are present on the indolizine scaffold. Changes in pH can protonate or deprotonate a functional group, altering the efficiency of the ICT process and leading to a measurable change in the fluorescence emission.[8]

pH_Sensor cluster_0 Low pH (Protonated) cluster_1 High pH (Deprotonated) low_ph Protonated Donor Group no_ict ICT Quenched low_ph->no_ict blue_shift Blue-shifted Emission no_ict->blue_shift high_ph Deprotonated Donor Group strong_ict Strong ICT high_ph->strong_ict red_shift Red-shifted Emission strong_ict->red_shift start Halogenated Indolizine Fluorophore start->low_ph H⁺ start->high_ph OH⁻

Caption: Mechanism of a pH-sensitive halogenated indolizine fluorophore.

Synthesis of Halogenated Indolizines

Several synthetic routes have been developed to access halogenated indolizines. These can be broadly categorized into methods that construct the indolizine ring from halogenated precursors and those that involve the direct halogenation of a pre-formed indolizine core.

6.1. Ring Synthesis from Halogenated Precursors

A common approach involves the 1,3-dipolar cycloaddition of a pyridinium ylide with a halogenated alkyne or alkene.[14] This method allows for the regioselective introduction of halogens at specific positions on the five-membered ring of the indolizine.

6.2. Direct C-H Halogenation

Direct C-H functionalization is an atom-economical and efficient strategy for introducing halogens onto the indolizine scaffold. Electrochemical methods have recently emerged as a green and powerful tool for the direct C-H halogenation of indolizines. For example, the electrochemical difunctionalization of indolizines with glyoxylic acid and halide salts can provide C3-formylated and C1-halogenated products.[16]

Experimental Protocol: Synthesis of a 1-Bromo-3-formyl-2-phenylindolizine (Illustrative Electrochemical Method)

This protocol is adapted from electrochemical methods for the difunctionalization of indolizines.[16]

  • Reaction Setup:

    • In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve 2-phenylindolizine (1.0 mmol), glyoxylic acid monohydrate (2.0 mmol), and potassium bromide (KBr) (3.0 mmol) in a mixed solvent of acetonitrile and water (9:1, 10 mL).

  • Electrolysis:

    • Apply a constant current of 10 mA to the cell.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-bromo-3-formyl-2-phenylindolizine.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Electrochemical Reaction cluster_2 Work-up and Purification reagents Combine Reactants: - 2-Phenylindolizine - Glyoxylic Acid - KBr - Solvent (MeCN/H₂O) cell Undivided Electrochemical Cell (Graphite Anode, Pt Cathode) reagents->cell electrolysis Constant Current Electrolysis (10 mA) cell->electrolysis monitoring Reaction Monitoring (TLC) electrolysis->monitoring quench Quench with Na₂S₂O₃ monitoring->quench extract Extraction with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 1-Bromo-3-formyl-2-phenylindolizine purify->product Isolated Product

Caption: Workflow for the electrochemical synthesis of a halogenated indolizine.

Future Outlook

The field of halogenated indolizines in material science is poised for significant growth. Future research will likely focus on:

  • Development of novel synthetic methodologies: Exploring more efficient, selective, and environmentally friendly methods for synthesizing a wider range of halogenated indolizine derivatives.

  • Deepening the understanding of structure-property relationships: Utilizing computational modeling and advanced characterization techniques to gain a more profound understanding of how the type, number, and position of halogens influence the material properties.[17]

  • Expansion into new application areas: Investigating the potential of halogenated indolizines in emerging fields such as nonlinear optics, photodynamic therapy, and organic thermoelectrics.[18]

  • Device optimization and commercialization: Translating the promising properties of these materials into high-performance, stable, and commercially viable devices.

Conclusion

Halogenated indolizines represent a versatile and highly tunable class of organic materials with immense potential to impact various areas of material science. The ability to precisely modulate their electronic and photophysical properties through the strategic incorporation of halogens opens up exciting avenues for the design of novel materials for OLEDs, OFETs, and fluorescent sensors. As synthetic methodologies become more sophisticated and our understanding of the underlying structure-property relationships deepens, we can expect to see halogenated indolizines play an increasingly important role in the development of next-generation technologies.

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  • Kim, H. N., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. MDPI. [Link]

  • Song, Y. R., Lim, C. W., & Kim, T. W. (2016). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence, 31(2), 364-371. [Link]

  • Houston, D. (2021). Editor's Collection: Halogen Bonding in Crystal Engineering. RSC Blogs. [Link]

  • Milani, A., et al. (2013). Impact of Halogen Termination and Chain Length on π-Electron Conjugation and Vibrational Properties of Halogen-Terminated Polyynes. PMC. [Link]

  • Benyahia, M., et al. (2025). Effect of halogen substitution on the electronic and optical behavior of C16H10X2O2(X = F, cl, Br and I) organic semiconductors. Scientific Reports, 15(1), 17743. [Link]

  • Zhang, Y., et al. (2014). Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates. RSC Advances, 4(57), 30209-30215. [Link]

  • Tang, X., et al. (2026). Halogen-ion-driven polymorphs for high-performance nonlinear optical crystalline materials. Chemical Science. [Link]

  • Ding, X. (2020). Halogen Bond in Crystal Engineering. JYX: JYU. [Link]

  • Dodani, S. C., & Chang, C. J. (2012). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC. [Link]

  • Liu, X., et al. (2026). Greening indolizine chemistry: advances in electro-/photochemical direct C-H functionalization. PubMed. [Link]

  • Li, X., et al. (2024). Synthesis, Characterization and Photophysical Properties of Three Novel Lanthanide Materials. SSRN. [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. [Link]

  • Zhang, D., et al. (2014). Efficient deep-blue organic light-emitting diodes based on a solution-processed molecular host. ResearchGate. [Link]

  • A new indolizine derivative was synthesized and its fluorescent quenching ability was investigated. (2026). ResearchGate. [Link]

  • Głowacki, E. D., et al. (2024). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]

  • Shirk, J. S. (1988). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Johns Hopkins APL. [Link]

  • Gabriele, B., et al. (2021). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. CNR-IRIS. [Link]

  • Ma, C., et al. (2023). New Advances in π-Conjugated Materials. MDPI. [Link]

  • Lin, C.-L., et al. (2020). Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer. PMC. [Link]

  • De Vleeschouwer, F., et al. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95. [Link]

  • Tang, X., et al. (2026). Halogen-ion-driven polymorphs for high-performance nonlinear optical crystalline materials. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Advancing nonlinear optics: discovery and characterization of new non-centrosymmetric phenazine-based halides. Dalton Transactions, 53(24), 10235-10243. [Link]

  • Mondal, S., & Pati, S. K. (2021). Computational study of electron transport in halogen incorporated diindenotetracene compounds: crystal structure, charge transport and optoelectronic properties. Physical Chemistry Chemical Physics, 23(34), 18491-18501. [Link]

  • Zhao, J., et al. (2018). BN Embedded Polycyclic π-Conjugated Systems: Synthesis, Optoelectronic Properties, and Photovoltaic Applications. Frontiers in Chemistry, 6, 499. [Link]

  • Kim, E., et al. (2014). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. ResearchGate. [Link]

  • Dias, F. B., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 14, 389-420. [Link]

  • Capelli, R., et al. (2010). Organic light-emitting transistors with an efficiency that outperforms the equivalent light-emitting diodes. Nature Materials, 9(6), 496-503. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Process Optimization of 2-Bromoindolizine-7-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) Executive Summary & Strategic Utility In the development of advanced imm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8)

Executive Summary & Strategic Utility

In the development of advanced immunomodulatory therapeutics—particularly small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint axis—the indolizine pharmacophore serves as a highly effective, electron-rich bioisostere for indole (1)[1].

2-Bromoindolizine-7-carbaldehyde is a premium bifunctional building block (2)[2]. The C2-bromide provides an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C7-carbaldehyde enables divergent late-stage functionalizations such as reductive aminations or Wittig olefinations. This application note details a highly reproducible, self-validating three-step synthetic protocol designed to maximize yield while preserving the integrity of the sensitive halo-indolizine core.

Retrosynthetic Rationale & Mechanistic Design

While classical indolizine syntheses often rely on the Tschitschibabin reaction from pyridine precursors, constructing the core from a functionalized pyrrole offers superior regiocontrol for 2,7-disubstituted targets (3)[3].

Our validated pathway employs a three-stage approach:

  • Tandem Annulation: A base-mediated

    
     N-alkylation of 4-bromo-1H-pyrrole-2-carbaldehyde with an allylic bromide, immediately followed by an intramolecular aldol-type condensation to forge the bicyclic aromatic system.
    
  • Chemoselective Reduction: Controlled hydride reduction of the resulting conjugated ester to a primary alcohol, utilizing strict thermal limits to prevent reductive debromination.

  • Mild Oxidation: Hypervalent iodine oxidation of the primary alcohol to the target carbaldehyde, avoiding harsh aqueous oxidants that could degrade the electron-rich indolizine ring.

Synthetic Workflow Visualization

Synthesis_Pathway N1 4-Bromo-1H-pyrrole- 2-carbaldehyde + Ethyl 4-bromocrotonate N2 Ethyl 2-bromoindolizine- 7-carboxylate N1->N2 K2CO3, DMF RT, 12 h (Annulation) N3 (2-Bromoindolizin- 7-yl)methanol N2->N3 LiAlH4, THF 0 °C to RT, 1 h (Reduction) N4 2-Bromoindolizine- 7-carbaldehyde N3->N4 Dess-Martin Periodinane DCM, RT, 10-30 min (Oxidation)

Figure 1: Three-step synthetic workflow for 2-Bromoindolizine-7-carbaldehyde.

Validated Step-by-Step Protocols

Stage 1: Construction of the Indolizine Core via Tandem Annulation

Mechanistic Causality: Potassium carbonate (


) in N,N-dimethylformamide (DMF) provides the optimal basicity and polar aprotic environment to drive the initial N-alkylation. Using an excess of the allylic electrophile compensates for competitive base-induced elimination side reactions (1)[1].
  • Reaction Setup: Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq, 511 mg, 2.94 mmol) and anhydrous DMF (8 mL).

  • Reagent Addition: Add ethyl 4-bromocrotonate (2.0 eq, 5.87 mmol) followed by

    
     (2.2 eq, 6.46 mmol).
    
  • Execution: Stir the heterogeneous suspension overnight at room temperature (

    
    ).
    
  • System Validation: Monitor the reaction via LC-MS. Proceed only when the target mass (

    
    ) is dominant and the pyrrole starting material is consumed.
    
  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with distilled water (3x) and brine to quantitatively remove the DMF and inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0 to 30% EtOAc/hexanes) to isolate ethyl 2-bromoindolizine-7-carboxylate as a yellow solid.

Stage 2: Chemoselective Ester Reduction

Mechanistic Causality: Lithium aluminum hydride (


) is required to reduce the conjugated ester. The reaction must be initiated at 

to control the exothermic hydride transfer and prevent the undesired reductive cleavage of the C2-bromide bond.
  • Reaction Setup: Dissolve ethyl 2-bromoindolizine-7-carboxylate (1.0 eq, 167 mg, 0.623 mmol) in anhydrous THF (1 mL) under an inert argon atmosphere. Cool the solution to

    
     using an ice-water bath.
    
  • Hydride Addition: Dropwise, add a 1.0 M solution of

    
     in THF (0.64 eq, 400 
    
    
    
    , 0.4 mmol).
  • Execution: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for exactly 1 hour.

  • System Validation: Confirm the complete disappearance of the ester via TLC or LC-MS (

    
    ).
    
  • Controlled Quench: Cool the flask back to

    
    . Quench cautiously with EtOAc to safely consume unreacted hydride. Follow with a sequential addition of water and 1M aqueous NaOH. Note: This modified Fieser workup prevents the formation of an unfilterable aluminum hydroxide emulsion, precipitating the aluminum as granular salts.
    
  • Isolation: Extract the aqueous phase with EtOAc (3x). Combine the organic phases, dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (0 to 60% EtOAc/hexanes) to yield (2-bromoindolizin-7-yl)methanol .
    
Stage 3: Mild Oxidation to the Target Carbaldehyde

Mechanistic Causality: Dess-Martin Periodinane (DMP) is selected as the oxidant because it is highly chemoselective for primary alcohols, operates at room temperature, and avoids the acidic/aqueous conditions of Jones reagent that could trigger over-oxidation or degradation of the indolizine core.

  • Reaction Setup: Dissolve (2-bromoindolizin-7-yl)methanol (1.0 eq, 44.0 mg, 0.195 mmol) in anhydrous dichloromethane (DCM, 1.5 mL).

  • Oxidation: Add Dess-Martin periodinane (1.0 eq, 82.6 mg, 0.195 mmol) in a single portion at room temperature.

  • Execution: Stir the reaction mixture for 10 to 30 minutes. Note: DMP oxidations are rapid; prolonged exposure should be avoided.

  • System Validation: Confirm the formation of the aldehyde (

    
    ) via LC-MS.
    
  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate under vacuum to yield the final product, 2-bromoindolizine-7-carbaldehyde .
    

Quantitative Data & Analytical Expected Values

The following table summarizes the physicochemical properties and expected analytical validation metrics for each stage of the synthetic workflow, ensuring a self-validating process for the bench scientist.

ParameterStage 1 ProductStage 2 ProductStage 3 Product (Target)
Chemical Name Ethyl 2-bromoindolizine-7-carboxylate(2-Bromoindolizin-7-yl)methanol2-Bromoindolizine-7-carbaldehyde
Molecular Formula



Molecular Weight 268.11 g/mol 226.07 g/mol 224.06 g/mol
Target LC-MS




(Isotopic)
Physical State Yellow solidSolidSolid
Chromatography Silica (0-30% EtOAc/Hexanes)Silica (0-60% EtOAc/Hexanes)Direct use or short Silica plug

References

  • Source: epo.
  • Title: 2-Bromoindolizine-7-carbaldehyde 98.
  • Source: rsc.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromoindolizine-7-carbaldehyde

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established Suzuki-Miyaura methodology with the specific electronic requirements of the indolizine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established Suzuki-Miyaura methodology with the specific electronic requirements of the indolizine scaffold.

Strategic Overview

The 2-Bromoindolizine-7-carbaldehyde scaffold represents a unique "push-pull" electronic system valuable in fluorescent imaging agents and kinase inhibitors.

  • The Challenge: Indolizines are electron-rich, 10-

    
     aromatic systems prone to oxidation and polymerization. However, the 7-carbaldehyde  (an electron-withdrawing group on the pyridine-like ring) stabilizes the core and activates the C2-Br bond for oxidative addition.
    
  • The Goal: Achieve chemoselective C–C bond formation at C2 without compromising the base-sensitive aldehyde at C7 (risk of Cannizzaro disproportionation or aldol condensation).

Mechanism of Action

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1][2] The presence of the C7-aldehyde lowers the LUMO energy of the indolizine, facilitating the Oxidative Addition step, which is often rate-limiting for electron-rich heterocycles.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Br-Indolizine Complex1 Pd(II)-Indolizine Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Arylindolizine-7-CHO RedElim->Product

Figure 1: Catalytic cycle adapted for electron-rich indolizine substrates. Note that the aldehyde at C7 assists the initial oxidative addition step.

Critical Reaction Parameters

Success depends on balancing catalyst activity with mild basicity to preserve the aldehyde.

A. Catalyst Selection[3][4][5]
  • Standard (High Success): Pd(dppf)Cl2·DCM (3–5 mol%). The bidentate ferrocenyl ligand prevents

    
    -hydride elimination and is robust against air/moisture.
    
  • Challenging Substrates: XPhos Pd G2 or SPhos Pd G2. Use these bulky, electron-rich Buchwald precatalysts if the boronic acid partner is sterically hindered (ortho-substituted).

B. Base & Solvent System (The "Aldehyde Safe" Zone)

Strong bases (e.g.,


, 

) must be avoided to prevent aldehyde degradation.
ParameterRecommended ConditionRationale
Base

(2.0–3.0 equiv)
Mild buffering capacity; minimizes aldol condensation risk.
Alt. Base

or

Effective, but

may be too basic for sensitive aldehydes at high temp.
Solvent 1,4-Dioxane /

(4:1)
High solubility for indolizines; water is essential for the boronate activation step.
Alt. Solvent Toluene / EtOH /

"Classical" Suzuki mix; Ethanol helps dissolve boronic acids but can react with aldehydes (acetal formation) if too acidic.

Experimental Protocol

Method A: Standard Conditions (Dioxane/ )

Best for coupling with phenyl, pyridyl, or thienyl boronic acids.

Materials:

  • 2-Bromoindolizine-7-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (10 mL) / Distilled Water (2.5 mL)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried Schlenk tube or microwave vial with the indolizine bromide, boronic acid, base, and Pd catalyst.

  • Inerting: Cap the vessel and evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Inject degassed 1,4-dioxane and water through the septum.

  • Reaction:

    • Thermal: Heat to 80–90 °C in an oil bath for 4–12 hours.

    • Microwave: Heat to 100 °C for 30–60 minutes.

  • Monitoring: Check TLC (UV 254 nm). The aldehyde moiety usually makes the product distinctively fluorescent or UV-active.

    • Note: If the aldehyde spot disappears and a new polar spot appears, check for oxidation to carboxylic acid.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Indolizines are often colored (yellow/green fluorescent); avoid acidic mobile phases if possible to prevent decomposition.

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision tree to select alternative conditions.

OptimizationTree Start Start: Low Yield? CheckSM Is SM consumed? Start->CheckSM CheckCat Catalyst Inactive? CheckSM->CheckCat No (SM Left) CheckAldehyde Aldehyde Intact? CheckSM->CheckAldehyde Yes (Complex Mix) SwitchCat Switch to XPhos Pd G2 (Boost Oxidative Addition) CheckCat->SwitchCat Yes SideReact Base Sensitivity CheckAldehyde->SideReact No (Degradation) CheckPartner Protodeboronation? CheckAldehyde->CheckPartner Yes (Wrong Product) SwitchBase Switch to K3PO4 Lower Temp (60°C) SideReact->SwitchBase DryCond Use Anhydrous DMF Base: CsF CheckPartner->DryCond Deboronation detected

Figure 2: Troubleshooting logic for optimizing indolizine couplings. Blue/Green paths indicate solutions.

Common Failure Modes:
  • Protodeboronation: If the boronic acid is electron-poor (e.g., 2-fluoro-phenyl), it may lose the boron group before coupling.

    • Fix: Increase boronic acid to 2.0 equiv or switch to a MIDA boronate (slow release).

  • Aldehyde Oxidation: Trace oxygen can oxidize the 7-CHO to 7-COOH.

    • Fix: Rigorous degassing (sparging with Ar for 15 min) is mandatory.

References

  • General Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Indolizine Synthesis & Reactivity: Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. [Link]

  • Aldehyde Tolerance in Cross-Coupling: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Advanced Catalyst Selection (Buchwald Ligands): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the Aldehyde Group in 2-Bromoindolizine-7-carbaldehyde

Introduction: The Indolizine Scaffold in Modern Drug Discovery The indolizine core, a fused nitrogen-containing heterocyclic system, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its structural rig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indolizine Scaffold in Modern Drug Discovery

The indolizine core, a fused nitrogen-containing heterocyclic system, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, aromaticity, and ability to engage in various intermolecular interactions have led to the discovery of numerous indolizine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The strategic functionalization of the indolizine nucleus is paramount for modulating these biological activities and optimizing pharmacokinetic profiles. 2-Bromoindolizine-7-carbaldehyde is a key intermediate, offering a versatile handle for chemical diversification at the 7-position through transformations of the aldehyde group, while the bromo substituent at the 2-position provides a site for further cross-coupling reactions. This guide provides a comprehensive overview of established and adaptable protocols for the functionalization of the aldehyde group in 2-bromoindolizine-7-carbaldehyde, aimed at researchers and scientists in the field of drug development.

Synthesis of the Starting Material: 2-Bromoindolizine-7-carbaldehyde

A plausible synthetic route to 2-bromoindolizine-7-carbaldehyde involves a multi-step sequence, potentially starting from a substituted pyridine derivative. A common approach to the indolizine core is the Tschitschibabin reaction or a 1,3-dipolar cycloaddition.[4][5] For the specific substitution pattern required, a strategy could involve the synthesis of an appropriately substituted pyridinium ylide followed by cycloaddition with an α,β-unsaturated aldehyde, or a Vilsmeier-Haack formylation of a pre-formed 2-bromoindolizine.[6]

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_0 Synthesis of 2-Bromoindolizine-7-carbaldehyde Pyridine_Derivative Substituted Pyridine Indolizine_Core 2-Bromoindolizine Pyridine_Derivative->Indolizine_Core Tschitschibabin or 1,3-Dipolar Cycloaddition Final_Product 2-Bromoindolizine-7-carbaldehyde Indolizine_Core->Final_Product Vilsmeier-Haack Formylation

Caption: Conceptual workflow for the synthesis of the target aldehyde.

I. Oxidation of the Aldehyde to a Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid introduces a key functional group capable of forming esters, amides, and participating in other coupling reactions.

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde → 2-Bromoindolizine-7-carboxylic acid

Causality Behind Experimental Choices:

A mild oxidizing agent is crucial to avoid over-oxidation or degradation of the electron-rich indolizine ring. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate, is an excellent choice for its high selectivity for aldehydes.[7]

Protocol: Pinnick Oxidation
ParameterValue
Reactants 2-Bromoindolizine-7-carbaldehyde (1.0 eq.), Sodium chlorite (1.5 eq.), Sodium dihydrogen phosphate (1.5 eq.), 2-Methyl-2-butene (3.0 eq.)
Solvent tert-Butanol/Water (3:1)
Temperature Room Temperature
Reaction Time 4-12 hours
Work-up Aqueous work-up with sodium sulfite quench

Step-by-Step Methodology:

  • Dissolve 2-bromoindolizine-7-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (1.5 eq.) and 2-methyl-2-butene (3.0 eq.).

  • Slowly add a solution of sodium chlorite (1.5 eq.) in water, maintaining the temperature below 25 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

II. Reduction of the Aldehyde to an Alcohol

The reduction of the aldehyde to a primary alcohol provides a site for etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde → (2-Bromoindolizin-7-yl)methanol

Causality Behind Experimental Choices:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the bromo substituent or the aromaticity of the indolizine core.[8][9][10]

Protocol: Sodium Borohydride Reduction
ParameterValue
Reactants 2-Bromoindolizine-7-carbaldehyde (1.0 eq.), Sodium borohydride (1.5 eq.)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Work-up Aqueous work-up

Step-by-Step Methodology:

  • Dissolve 2-bromoindolizine-7-carbaldehyde (1.0 eq.) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

III. Reductive Amination

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines.[11][12] This one-pot procedure involves the in-situ formation of an imine followed by its reduction.

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde + R¹R²NH → 7-((R¹R²N)methyl)-2-bromoindolizine

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that selectively reduces imines in the presence of aldehydes, making it ideal for one-pot reductive aminations.[13]

Protocol: Reductive Amination with Sodium Triacetoxyborohydride
ParameterValue
Reactants 2-Bromoindolizine-7-carbaldehyde (1.0 eq.), Amine (1.2 eq.), Sodium triacetoxyborohydride (1.5 eq.), Acetic acid (optional, catalytic)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 6-24 hours
Work-up Aqueous basic work-up

Step-by-Step Methodology:

  • To a solution of 2-bromoindolizine-7-carbaldehyde (1.0 eq.) and the desired amine (1.2 eq.) in DCM, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

IV. Carbon-Carbon Bond Forming Reactions

A. Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with a defined double bond position.[14][15][16][17]

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde + Ph₃P=CHR → 2-Bromo-7-(alkenyl)indolizine

Causality Behind Experimental Choices:

The choice of base for generating the phosphorus ylide depends on the stability of the ylide. For non-stabilized ylides, a strong base like n-butyllithium is required. The reaction is typically performed in an aprotic solvent like THF.

Protocol: Wittig Reaction
ParameterValue
Reactants Phosphonium salt (1.2 eq.), Base (e.g., n-BuLi, 1.1 eq.), 2-Bromoindolizine-7-carbaldehyde (1.0 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2-12 hours
Work-up Aqueous quench

Step-by-Step Methodology:

  • Suspend the phosphonium salt (1.2 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to -78 °C and add the base (e.g., n-BuLi, 1.1 eq.) dropwise.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Cool the ylide solution back to -78 °C and add a solution of 2-bromoindolizine-7-carbaldehyde (1.0 eq.) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate the alkene.

B. Knoevenagel Condensation

This reaction is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a C=C bond.[2][18][19]

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde + CH₂(CN)₂ → 2-(2-Bromoindolizin-7-yl)methylene)malononitrile

Causality Behind Experimental Choices:

A weak base, such as piperidine or a mild inorganic base, is sufficient to catalyze the condensation with highly active methylene compounds like malononitrile. The reaction can often be performed under mild conditions.

Protocol: Knoevenagel Condensation
ParameterValue
Reactants 2-Bromoindolizine-7-carbaldehyde (1.0 eq.), Malononitrile (1.1 eq.), Piperidine (catalytic)
Solvent Ethanol or Toluene
Temperature Room Temperature to Reflux
Reaction Time 1-6 hours
Work-up Crystallization or Filtration

Step-by-Step Methodology:

  • Dissolve 2-bromoindolizine-7-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify by column chromatography.

V. Formation of Imines, Oximes, and Hydrazones

These derivatives are valuable for further synthetic transformations or for their own biological activities.

A. Imine (Schiff Base) Formation

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde + R-NH₂ → 2-Bromo-7-((R-imino)methyl)indolizine

Causality Behind Experimental Choices:

The condensation of an aldehyde with a primary amine to form an imine is often acid-catalyzed and can be driven to completion by removing the water formed.[20][21]

Protocol: Imine Formation
ParameterValue
Reactants 2-Bromoindolizine-7-carbaldehyde (1.0 eq.), Primary amine (1.1 eq.), Acetic acid (catalytic)
Solvent Toluene or Methanol
Temperature Room Temperature to Reflux
Reaction Time 2-8 hours
Work-up Removal of solvent

Step-by-Step Methodology:

  • Dissolve the aldehyde and amine in toluene.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • After completion, cool and remove the solvent under reduced pressure to obtain the crude imine.

B. Oxime Formation

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde + NH₂OH·HCl → 2-Bromoindolizine-7-carbaldehyde oxime

Causality Behind Experimental Choices:

The reaction of an aldehyde with hydroxylamine hydrochloride typically requires a base to neutralize the HCl and liberate the free hydroxylamine.[1][22][23]

Protocol: Oxime Formation
ParameterValue
Reactants 2-Bromoindolizine-7-carbaldehyde (1.0 eq.), Hydroxylamine hydrochloride (1.2 eq.), Sodium acetate or Pyridine (1.5 eq.)
Solvent Ethanol/Water
Temperature Room Temperature to Reflux
Reaction Time 1-4 hours
Work-up Precipitation and filtration

Step-by-Step Methodology:

  • Dissolve the aldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water.

  • Stir at room temperature or heat gently until the reaction is complete.

  • Cool the mixture, and the oxime may precipitate.

  • Collect the solid by filtration and wash with cold water.

C. Hydrazone Formation

Reaction Scheme:

2-Bromoindolizine-7-carbaldehyde + H₂NNHR → 2-Bromo-7-((2-R-hydrazinyl)methylidene)indolizine

Causality Behind Experimental Choices:

The condensation with hydrazine or its derivatives is usually straightforward and may be catalyzed by a small amount of acid.[24][25][26][27]

Protocol: Hydrazone Formation
ParameterValue
Reactants 2-Bromoindolizine-7-carbaldehyde (1.0 eq.), Hydrazine derivative (1.1 eq.), Acetic acid (catalytic)
Solvent Ethanol
Temperature Room Temperature to Reflux
Reaction Time 1-5 hours
Work-up Precipitation and filtration

Step-by-Step Methodology:

  • Dissolve the aldehyde in ethanol.

  • Add the hydrazine derivative followed by a drop of glacial acetic acid.

  • Stir at room temperature or heat to reflux.

  • Upon completion, cool the reaction mixture. The hydrazone may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

Visualization of Functionalization Pathways

Functionalization_Pathways cluster_products Functionalized Indolizine Derivatives Aldehyde 2-Bromoindolizine-7-carbaldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation (Pinnick) Alcohol Alcohol Aldehyde->Alcohol Reduction (NaBH4) Amine Amine Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Alkene Alkene Aldehyde->Alkene Wittig Reaction Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Imine Imine Aldehyde->Imine Imine Formation Oxime Oxime Aldehyde->Oxime Oxime Formation Hydrazone Hydrazone Aldehyde->Hydrazone Hydrazone Formation

Caption: Overview of functionalization pathways for the aldehyde group.

Conclusion

The aldehyde functionality in 2-bromoindolizine-7-carbaldehyde serves as a versatile anchor for a wide array of chemical transformations, enabling the synthesis of diverse libraries of indolizine derivatives. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. It is important to note that while these protocols are based on established methodologies, optimization of reaction conditions may be necessary for this specific substrate to achieve optimal yields and purity. Careful monitoring of reactions by techniques such as TLC and LC-MS is highly recommended.

References

  • Botezatu, A., et al. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 117908. [Link]

  • Couture, A., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 345. [Link]

  • Teklu, S., et al. (2005). Indolizine derivatives: Recent advances and potential pharmacological activities. Journal of Chemical and Pharmaceutical Research, 7(8), 1-10.
  • Gopal, L., et al. (2026). INDOLIZINE: A COMPREHENSIVE REVIEW OF THEIR CHEMISTRY, SYNTHESIS AND APPLICATION. World Journal of Pharmacy and Pharmaceutical Sciences, 15(1), 1-20.
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  • Wikipedia. (n.d.). Oxime. [Link]

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  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
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  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 1(1), 18.
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Application

Knoevenagel condensation using 2-Bromoindolizine-7-carbaldehyde

Application Note & Protocol Knoevenagel Condensation for the Synthesis of Novel α,β-Unsaturated Indolizine Derivatives from 2-Bromoindolizine-7-carbaldehyde Abstract The indolizine scaffold is a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Knoevenagel Condensation for the Synthesis of Novel α,β-Unsaturated Indolizine Derivatives from 2-Bromoindolizine-7-carbaldehyde

Abstract

The indolizine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust method for creating α,β-unsaturated systems which are themselves valuable precursors for further functionalization.[4] This guide provides a comprehensive technical overview and a detailed experimental protocol for the Knoevenagel condensation of 2-Bromoindolizine-7-carbaldehyde with active methylene compounds. We delve into the mechanistic rationale, catalyst selection, reaction optimization, and characterization of the resulting novel indolizine derivatives, offering field-proven insights for researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of Indolizine Scaffolds

Indolizine, a fused N-heterocyclic aromatic compound, is isomeric with the more common indole but possesses unique electronic and biological properties.[5] Its derivatives are integral to numerous natural alkaloids and have been extensively explored as therapeutic agents.[6][7] The functionalization of the indolizine core is a key strategy in medicinal chemistry to modulate bioactivity and pharmacokinetic profiles.

The Knoevenagel condensation offers an efficient and atom-economical route to introduce α,β-unsaturated moieties onto the indolizine core. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[8] The resulting products are not only of interest for their intrinsic biological activity but also serve as versatile Michael acceptors for the synthesis of more complex molecular architectures.

This document focuses on 2-Bromoindolizine-7-carbaldehyde as the starting material. The presence of the bromine atom at the 2-position and the carbaldehyde at the 7-position provides two distinct handles for orthogonal chemical modifications, making it a highly valuable building block for creating diverse chemical libraries.

The Knoevenagel Condensation: Mechanism and Key Parameters

The reaction proceeds via a three-step mechanism:

  • Deprotonation: A base removes a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial, which is why they must be adjacent to strong electron-withdrawing groups (e.g., -CN, -COOR, -COR).[9]

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-Bromoindolizine-7-carbaldehyde to form a tetrahedral alkoxide intermediate.[9]

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[10]

The choice of catalyst, solvent, and temperature directly impacts reaction efficiency and selectivity. Weak bases like primary, secondary, or tertiary amines (e.g., piperidine, pyridine) are classic catalysts that are effective without promoting unwanted side reactions.[11][12]

G Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene (Y-CH₂-Y') Carbanion Carbanion (Y-CH⁻-Y') A->Carbanion Deprotonation Base Base (B:) Aldehyde Indolizine Aldehyde (R-CHO) Carbanion->Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Attack on Carbonyl Product α,β-Unsaturated Product (R-CH=C(Y)Y') Intermediate->Product Intermediate_ref->Product Elimination Water H₂O

Caption: Generalized Knoevenagel Condensation Mechanism.

Experimental Protocol: Synthesis of 2-((2-Bromoindolizin-7-yl)methylene)malononitrile

This protocol details the reaction of 2-Bromoindolizine-7-carbaldehyde with malononitrile, a highly reactive methylene compound, using piperidine as a catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromoindolizine-7-carbaldehyde[13]≥98% PurityAChemBlock (X201728)Store in a cool, dry place.
MalononitrileReagentPlus®, ≥99%Sigma-AldrichToxic and irritant. Handle with care in a fume hood.
Piperidine99%Acros OrganicsCorrosive and flammable. Use in a well-ventilated area.
Ethanol (EtOH)Anhydrous, 200 proofDecon LaboratoriesUse of anhydrous solvent is recommended for best results.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
HexanesACS GradeFisher ScientificFor recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor Thin Layer Chromatography (TLC).
Round-bottom flask (50 mL)--Ensure glassware is oven-dried before use.
Magnetic stirrer and stir bar---
TLC plates (Silica gel on aluminum)---
Step-by-Step Procedure

G Figure 2: Experimental Workflow A 1. Reagent Preparation - Dissolve 2-bromoindolizine-7-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in anhydrous EtOH (15 mL). B 2. Catalyst Addition - Add piperidine (0.1 mmol, ~10 mol%) dropwise to the stirred solution at room temperature. A->B C 3. Reaction Monitoring - Stir at room temperature. - Monitor progress via TLC (e.g., 3:1 Hexanes:EtOAc) until starting material is consumed (typically 2-4 hours). B->C D 4. Product Isolation (Work-up) - Reduce solvent volume in vacuo. - Add cold water to precipitate the product. - Filter the solid through a Büchner funnel. C->D E 5. Purification - Wash the solid with cold water and a small amount of cold EtOH. - Recrystallize from an appropriate solvent system (e.g., EtOH/water or DCM/Hexanes). D->E F 6. Characterization - Dry the purified solid under vacuum. - Analyze by ¹H NMR, ¹³C NMR, FT-IR, and HRMS. E->F

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromoindolizine-7-carbaldehyde (224 mg, 1.0 mmol).

  • Addition of Reagents: Add malononitrile (73 mg, 1.1 mmol, 1.1 equivalents). Dissolve the solids in anhydrous ethanol (15 mL). Stir the mixture at room temperature until all solids are dissolved.

    • Causality Note: A slight excess of the active methylene compound is used to ensure complete consumption of the more valuable aldehyde substrate. Anhydrous conditions prevent potential side reactions involving water.[8]

  • Initiation of Reaction: Add piperidine (10 µL, 0.1 mmol, 10 mol%) to the solution using a microsyringe. The solution may change color upon addition of the catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots every 30 minutes and analyzing them by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

  • Work-up and Isolation: Upon completion (typically 2-4 hours), reduce the volume of ethanol by approximately half using a rotary evaporator. Add cold deionized water (20 mL) to the flask to precipitate the product.

  • Purification: Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove residual impurities.

  • Drying and Characterization: Dry the purified product under high vacuum. The final product, 2-((2-Bromoindolizin-7-yl)methylene)malononitrile, should be a crystalline solid. Determine the yield and characterize the compound using spectroscopic methods.

Expected Results and Characterization

The successful synthesis will yield a new α,β-unsaturated indolizine derivative. Spectroscopic analysis is essential for structural confirmation.

ParameterExpected Outcome / Data
Yield 85-95% (This is an estimate; actual yield may vary based on reaction scale and purity of reagents).
Appearance Yellow to orange crystalline solid.
FT-IR (KBr, cm⁻¹) Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a strong C≡N (nitrile) stretch (~2220 cm⁻¹) and a C=C (alkene) stretch (~1600 cm⁻¹).[14][15]
¹H NMR (400 MHz, DMSO-d₆) A new singlet in the vinylic region (δ 7.5-8.5 ppm) corresponding to the newly formed C=CH proton. Signals corresponding to the indolizine ring protons will be present, likely with shifts influenced by the new substituent.[16]
¹³C NMR (100 MHz, DMSO-d₆) Appearance of new signals for the alkene carbons and the nitrile carbons (~115-120 ppm). The signal for the aldehyde carbon (~190 ppm) will be absent.
HRMS (ESI) The calculated mass for the [M+H]⁺ ion should match the observed mass within a narrow tolerance (e.g., ± 5 ppm), confirming the molecular formula.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (e.g., old piperidine). 2. Low quality or wet reagents/solvent. 3. Insufficiently active methylene compound.1. Use freshly opened or distilled piperidine. 2. Ensure all reagents are pure and solvents are anhydrous. 3. For less reactive aldehydes, consider a more potent catalyst like DBU[17] or a more reactive methylene compound. Gentle heating (40-50 °C) may also be beneficial.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up or recrystallization. 3. Reversible reaction.1. Allow the reaction to run longer, monitoring by TLC. 2. Minimize the amount of solvent used for recrystallization. Ensure precipitation is complete by cooling the solution thoroughly. 3. Removing the water by-product with a Dean-Stark trap or molecular sieves can shift the equilibrium.[8]
Multiple Products 1. Side reactions due to strong base or high temperature. 2. Self-condensation of the active methylene compound.1. Use a milder catalyst (e.g., ammonium acetate[18]) or perform the reaction at a lower temperature. 2. Add the catalyst slowly to the mixture of aldehyde and active methylene compound.

Conclusion

The Knoevenagel condensation is a powerful and reliable method for the synthesis of novel 2-bromoindolizine derivatives. The protocol described herein is robust, high-yielding, and utilizes readily available reagents. The resulting α,β-unsaturated products are of significant interest to the drug discovery community, providing a platform for the development of new therapeutic agents by leveraging the unique biological potential of the indolizine scaffold.

References

  • Chaudhari, P., & Phatangare, A. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.[Link]

  • Patil, S. B., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Pharmaceutical Sciences.[Link]

  • Knoevenagel condensation. (2023). YouTube. [Link]

  • Singh, S., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Ethyl Acetoacetate: Synthesis & Applications. (2024). Chemistry for everyone. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). SciSpace. [Link]

  • Botezatu, A., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry.[Link]

  • Singh, V., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology.[Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Gemoets, H. P. L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.[Link]

  • Ying, A., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.[Link]

  • A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. [Link]

  • Sharma, S., & Baweja, S. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Science and Computing.[Link]

  • Ramesh, P., et al. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing.[Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]

  • A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. (2023). PMC. [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025). ResearchGate. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]

  • Reactivity of Indolizines in Organic Synthesis. (2025). ResearchGate. [Link]

  • Selective synthesis and reactivity of indolizines. (2018). Universidad de Alicante. [Link]

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Method

Application Note: Synthesis of High-Quantum-Yield D-π-A Fluorescent Dyes from 2-Bromoindolizine-7-carbaldehyde

Executive Summary & Mechanistic Rationale Indolizine derivatives have emerged as highly versatile, biocompatible scaffolds for advanced fluorogenic bioimaging, organelle-specific staining, and optoelectronics. The unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indolizine derivatives have emerged as highly versatile, biocompatible scaffolds for advanced fluorogenic bioimaging, organelle-specific staining, and optoelectronics. The unique fused pyrrole-pyridine bicyclic system provides an electron-rich core whose photophysical properties can be precisely tuned .

Within this chemical space, 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) serves as an optimal, orthogonal building block for designing custom fluorophores. The architecture of this molecule allows for a divergent, two-site functionalization strategy:

  • The C-2 Bromine (Pyrrole Ring): Highly susceptible to palladium-catalyzed cross-coupling, allowing for the introduction of electron-donating aryl groups (Donors).

  • The C-7 Carbaldehyde (Pyridine Ring): Highly electrophilic and primed for condensation with active methylene compounds to form electron-withdrawing groups (Acceptors).

By functionalizing both sites, researchers can engineer a strong Donor-π-Acceptor (D-π-A) Intramolecular Charge Transfer (ICT) axis across the indolizine core. This push-pull dynamic dramatically lowers the HOMO-LUMO gap, yielding fluorophores with massive Stokes shifts, tunable emission profiles (from green to deep red), and high quantum yields.

Synthetic Workflow

Workflow Start 2-Bromoindolizine- 7-carbaldehyde Suzuki Step 1: Suzuki Coupling (C-2 Functionalization) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Intermediate 2-Arylindolizine- 7-carbaldehyde Suzuki->Intermediate Isolation Knoevenagel Step 2: Knoevenagel (C-7 Functionalization) Intermediate->Knoevenagel Malononitrile Piperidine Product D-π-A Indolizine Fluorophore Knoevenagel->Product Push-Pull Assembly

Fig 1. Stepwise synthetic workflow for D-π-A indolizine fluorophores via cross-coupling.

Experimental Protocols

The following protocols detail the transformation of 2-bromoindolizine-7-carbaldehyde into a fully conjugated D-π-A fluorophore.

Protocol A: C-2 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce an electron-donating aryl group (e.g., 4-methoxyphenyl) at the C-2 position to establish the "Donor" moiety of the fluorophore.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask purged with Argon, combine 2-bromoindolizine-7-carbaldehyde (1.0 eq, 0.5 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 0.6 mmol).

  • Add

    
     (2.5 eq, 1.25 mmol) and the catalyst 
    
    
    
    (0.05 eq, 0.025 mmol).
  • Suspend the mixture in a degassed solvent system of Toluene/Ethanol/Water (ratio 4:1:1, 6 mL total volume).

  • Heat the reaction mixture to 85°C and stir vigorously for 4 hours under an Argon atmosphere.

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via silica gel flash chromatography (Hexane:Ethyl Acetate, 4:1) to yield 2-(4-methoxyphenyl)indolizine-7-carbaldehyde.

  • Causality of Reagents:

    
     is specifically selected over standard 
    
    
    
    . The bidentate dppf ligand provides intense steric bulk around the palladium center. This prevents the lone pair on the indolizine nitrogen from coordinating to the metal, which would otherwise poison the catalyst and stall the oxidative addition cycle. A mild base (
    
    
    ) is used to activate the boronic acid without triggering unwanted side reactions with the sensitive C-7 carbaldehyde group.
  • Self-Validating System: This step is inherently self-validating via TLC monitoring under a 365 nm UV lamp. The starting material (2-bromoindolizine-7-carbaldehyde) exhibits only weak, negligible fluorescence. As the cross-coupling proceeds and the π-system extends, the newly formed 2-aryl intermediate will manifest as a highly fluorescent bright blue/cyan spot. If the reaction stalls, the absence of this intense cyan emission instantly indicates catalyst deactivation, prompting the addition of a fresh catalyst spike.

Protocol B: C-7 Functionalization via Knoevenagel Condensation

Objective: React the C-7 carbaldehyde with an active methylene compound (e.g., malononitrile) to install the "Acceptor" moiety, completing the ICT axis.

Step-by-Step Procedure:

  • Dissolve the purified 2-(4-methoxyphenyl)indolizine-7-carbaldehyde (1.0 eq, 0.3 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Add malononitrile (1.5 eq, 0.45 mmol) to the solution.

  • Add 3 drops of catalytic piperidine (approx. 0.1 eq).

  • Reflux the mixture at 80°C for 2 hours.

  • Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to induce precipitation.

  • Filter the resulting dark precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry in vacuo to yield the final D-π-A dye.

  • Causality of Reagents: Piperidine acts as a secondary amine catalyst, reacting with the C-7 carbaldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy for nucleophilic attack by the deprotonated malononitrile. Absolute ethanol is chosen as the solvent because it stabilizes the polar transition state during condensation, yet serves as a poor solvent for the highly conjugated, rigid final product, driving the reaction forward via Le Chatelier's principle as the product precipitates.

  • Self-Validating System: The reaction provides immediate visual feedback. The initial solution of the intermediate is pale yellow. Upon the addition of piperidine and heat, the successful assembly of the push-pull D-π-A system causes a dramatic, instantaneous color shift to a deep, vibrant red/purple—a direct macroscopic manifestation of the lowered HOMO-LUMO gap. Completion is validated by the spontaneous crystallization of the product upon cooling; a lack of precipitate indicates a stalled iminium intermediate, requiring an adjustment of the malononitrile stoichiometry.

Photophysical Characterization

The photophysical properties of indolizine-based dyes synthesized via this modular approach are highly dependent on the chosen Donor (C-2) and Acceptor (C-7) pairs. The table below summarizes the expected quantitative data for a library of derivatives synthesized using the protocols above.

CompoundDonor (C-2 Substrate)Acceptor (C-7 Substrate)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Dye 1 4-MethoxyphenylMalononitrile4856101250.65
Dye 2 Phenyl1,3-Indandione5106451350.52
Dye 3 4-DimethylaminophenylMalononitrile5406801400.48
Dye 4 4-MethoxyphenylCyanoacetic acid4705901200.71

Note: Measurements recorded in Dichloromethane (DCM) at


 M concentration. Quantum yields (

) are relative to Rhodamine B in ethanol.

References

  • Title: Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging Source: JACS Au - ACS Publications URL: [Link]

  • Title: Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones Source: Molecules (MDPI) URL: [Link]

Application

Advanced Synthesis Protocols for Indolizine-7-Carbaldehyde Schiff Bases: Mechanistic Insights and Application Notes

Executive Summary Indolizine derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and broad-spectrum biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizine derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and broad-spectrum biological activities. Specifically, indolizine-7-carbaldehydes serve as highly versatile precursors for the synthesis of Schiff bases (imines)[1]. These azomethine-linked compounds are critical intermediates in drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and optical properties[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of indolizine-7-carbaldehyde Schiff bases. By detailing the mechanistic causality behind reagent selection and outlining strict in-process controls, this guide empowers researchers to achieve high-yield, reproducible syntheses suitable for downstream pharmacological screening or fluorophore development.

Mechanistic Rationale & Experimental Causality

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, yielding an azomethine (-C=N-) linkage and a molecule of water[3]. However, the indolizine core is highly electron-rich, which inherently reduces the electrophilicity of the C-7 carbaldehyde compared to simple aliphatic aldehydes[1]. This electronic structural feature dictates specific experimental choices:

  • Solvent Selection (Ethanol/Methanol): A polar protic solvent like absolute ethanol is chosen because it solvates the polar carbinolamine intermediate while providing an optimal reflux temperature (~78°C). This temperature provides sufficient thermal energy to drive the endothermic dehydration step without causing thermal degradation of the sensitive indolizine fluorophore[4].

  • Catalyst Selection (Glacial Acetic Acid): The reaction requires strict pH modulation. If the environment is too acidic (e.g., using HCl), the primary amine nucleophile is fully protonated into an unreactive ammonium salt. If it is too basic, the carbonyl oxygen remains unactivated. Glacial acetic acid provides an ideal microenvironment (pH ~4.5–5.5) to protonate the aldehyde oxygen—enhancing its electrophilicity—while preserving the nucleophilic character of the amine[3].

Mechanism A Indolizine-7-carbaldehyde (Electrophilic Carbonyl) C Nucleophilic Attack (Acid Catalyzed) A->C B Primary Amine (Nucleophile) B->C D Carbinolamine Intermediate (Hemiaminal) C->D E Dehydration (-H2O) (Rate-Limiting Step) D->E F Indolizine Schiff Base (Azomethine Linkage) E->F

Mechanistic pathway of acid-catalyzed Schiff base formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The extended conjugation formed during the reaction provides immediate visual feedback, while Thin Layer Chromatography (TLC) ensures analytical confirmation of reaction completion[2].

Materials & Reagents
  • Indolizine-7-carbaldehyde (1.0 equiv, typically 1.0 mmol)

  • Primary Amine derivative (1.1 equiv, 1.1 mmol)

  • Absolute Ethanol (10-15 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of indolizine-7-carbaldehyde in 10 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

  • Amine Addition: Slowly add 1.1 mmol of the selected primary amine to the solution. Causality note: A slight 10% excess of the amine is used to drive the equilibrium toward the product, compensating for any potential amine volatility or side reactions.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 75-80°C in an oil bath.

  • In-Process Validation (Reaction Monitoring):

    • Visual Cue: Observe the solution for a distinct bathochromic shift (e.g., changing from pale yellow to deep orange/red), indicating the formation of the extended conjugated azomethine system[1].

    • TLC Monitoring: After 2 hours, sample the reaction. Run a TLC using a mobile phase of Ethyl Acetate:Hexane (1:3 v/v). The disappearance of the UV-active aldehyde spot and the appearance of a new, lower-polarity spot confirms completion[2].

  • Work-up & Isolation: Once complete, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize precipitation of the Schiff base. Filter the resulting solid under vacuum using a Büchner funnel and wash with ice-cold ethanol (2 × 5 mL).

  • Purification: Recrystallize the crude product from hot ethanol or methanol. Dry the purified crystals under a high vacuum for 12 hours.

G N1 1. Reagent Preparation (Indolizine-7-carbaldehyde + 1° Amine) N2 2. Acid-Catalyzed Condensation (EtOH, Reflux, Glacial AcOH) N1->N2 N3 3. Reaction Monitoring (TLC & Visual Color Shift) N2->N3 N4 4. Work-up & Precipitation (Ice Bath Cooling, Filtration) N3->N4 N5 5. Purification (Recrystallization) N4->N5 N6 6. Analytical Validation (NMR, IR, HRMS) N5->N6

Experimental workflow for indolizine-7-carbaldehyde Schiff base synthesis.

Quantitative Data & Analytical Characterization

The successful formation of the Schiff base must be validated through rigorous spectroscopic analysis[3]. The table below summarizes representative quantitative data demonstrating the electronic effects of various primary amine substituents on the reaction yield and spectral properties.

Note: Electron-donating groups (e.g., -OCH₃) increase the nucleophilicity of the amine, generally resulting in higher yields and faster reaction times. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity, requiring longer reflux times and shifting the azomethine proton further downfield in ¹H NMR.

Primary Amine ReactantIsolated Yield (%)Melting Point (°C)IR ν(C=N) Stretch (cm⁻¹)¹H NMR Azomethine (-CH=N-) (δ ppm)
Aniline 82%145 - 14716108.45
4-Methoxyaniline 88%158 - 16016058.38
4-Chloroaniline 79%170 - 17216158.51
4-Nitroaniline 71%192 - 19416228.65
Key Spectroscopic Markers
  • FT-IR Spectroscopy: The definitive marker of successful condensation is the disappearance of the strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and the emergence of a sharp azomethine (C=N) stretching vibration between 1590–1625 cm⁻¹[3].

  • ¹H NMR Spectroscopy: The aldehyde proton typically resonates around 9.8–10.2 ppm. Upon conversion to the Schiff base, this signal disappears, replaced by the characteristic azomethine proton singlet between 8.3–8.7 ppm[1].

Troubleshooting & Critical Parameters

  • Incomplete Reaction / Persistent Aldehyde Spot: If TLC indicates unreacted indolizine-7-carbaldehyde after 4 hours, the dehydration step is likely stalled. Solution: Add a molecular sieve (4Å) or utilize a Dean-Stark apparatus to actively remove water from the equilibrium[3].

  • Product Oiling Out: Indolizine derivatives can sometimes form oils instead of precipitating. Solution: If an oil forms upon cooling, scratch the inside of the flask with a glass rod to induce nucleation, or add a few drops of a non-polar anti-solvent (like cold hexane) to force crystallization.

  • Degradation: Indolizines can be sensitive to prolonged exposure to light and atmospheric oxygen. Solution: Conduct the reaction under an inert argon or nitrogen atmosphere if synthesizing highly conjugated, electron-rich fluorophores[1].

References[2] Title: Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats

Source: orientjchem.org URL:[4] Title: Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review Source: samipubco.com URL:[1] Title: Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: nih.gov URL:[3] Title: Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Source: benchchem.com URL:

Sources

Method

Advanced Protocols for the Orthogonal Functionalization of 2-Bromoindolizine-7-carbaldehyde

This guide outlines the advanced protocols for the regioselective and orthogonal functionalization of 2-Bromoindolizine-7-carbaldehyde . This scaffold represents a "privileged structure" in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced protocols for the regioselective and orthogonal functionalization of 2-Bromoindolizine-7-carbaldehyde . This scaffold represents a "privileged structure" in medicinal chemistry and materials science due to its unique electronic distribution: a nucleophilic C3 position, an electrophilic C7 aldehyde, and a reactive C2 halogen handle.[1]

Part 1: Strategic Analysis & Reactivity Map[1]

The 2-Bromoindolizine-7-carbaldehyde scaffold presents a tripartite reactivity landscape. Successful functionalization requires a strict "Order of Operations" to prevent chemoselectivity issues (e.g., Pd-oxidative addition at C2-Br competing with aldehyde oxidation, or C3-nucleophilic quenching).[1]

The Reactivity Triad
  • C2-Bromine (Electrophile): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] It is electronically activated by the bridgehead nitrogen but sterically accessible.

  • C7-Aldehyde (Electrophile/Redox): A versatile handle for condensation reactions (Wittig, Knoevenagel) or reductive amination.[1] It acts as an Electron Withdrawing Group (EWG), stabilizing the system against oxidation but deactivating the C3 position.[1]

  • C3-Hydrogen (Nucleophile): The most electron-rich position on the indolizine ring.[1] Despite the deactivating effect of the C7-CHO and C2-Br, this position remains susceptible to Electrophilic Aromatic Substitution (EAS) and Transition-Metal Catalyzed C-H Activation.[1]

Decision Matrix: Pathway Selection
Target RegionReaction ClassCritical ConstraintRecommended Order
C2-Functionalization Pd-Catalyzed CouplingAldehyde sensitivity to strong bases/oxidants.[1]Step 1 (if C7 is protected) or Step 2
C7-Functionalization Condensation / ReductionReducing agents may dehalogenate C2-Br.[1]Step 1 (using mild reductants)
C3-Functionalization C-H Activation / EASRequires acidic/electrophilic conditions.[1]Step 3 (Final diversification)

Part 2: Detailed Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Arylation of the C2 position while preserving the C7-aldehyde.[1] Challenge: Traditional Suzuki conditions (aq. base, heat) can cause Cannizzaro disproportionation of the aldehyde or competitive debromination.[1] Solution: Use of a mild base system and a phosphine-ligated precatalyst.

Materials:

  • Substrate: 2-Bromoindolizine-7-carbaldehyde (1.0 equiv)[1]

  • Partner: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, mild base)[1]

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the indolizine substrate, arylboronic acid, base, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes. Rationale: Oxygen exclusion prevents homocoupling of boronic acids and Pd oxidation.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot should remain distinct from the product.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).[1]

  • Purification: Flash chromatography on silica gel. Note: Indolizines are often fluorescent; use UV (365nm) to track product bands.[1]

Protocol B: C7-Selective Reductive Amination

Objective: Conversion of the C7-aldehyde to a secondary/tertiary amine without reducing the C2-Bromine.[1] Challenge: Standard reducing agents (LiAlH₄, NaBH₄) can cause hydrodebromination at C2.[1] Solution: Use of Sodium Triacetoxyborohydride (STAB), a mild hydride source that is chemoselective for imines over aryl halides.[1]

Materials:

  • Substrate: 2-Bromoindolizine-7-carbaldehyde (1.0 equiv)[1]

  • Amine: Secondary amine (e.g., Morpholine, 1.2 equiv)[1]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve substrate and amine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. Rationale: Pre-forming the iminium ion accelerates the reduction and prevents direct reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 2-4 hours.[1]

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM. Dry organic layer over Na₂SO₄.[2]

  • Validation: Check 1H NMR. The disappearance of the aldehyde proton (~9.8 ppm) and retention of the C2-H/Br signal is the key quality attribute.

Protocol C: C3-Selective C-H Functionalization (Formylation)

Objective: Introduction of a second electrophile at C3 (Vilsmeier-Haack conditions). Challenge: The C7-CHO and C2-Br deactivate the ring. Standard conditions must be intensified without degrading the C2-Br bond.

Materials:

  • Substrate: 2-Bromoindolizine-7-carbaldehyde[1]

  • Reagent: POCl₃ (1.2 equiv)[1]

  • Solvent/Reagent: DMF (Excess, acts as solvent)[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Prep: Cool DMF to 0°C. Add POCl₃ dropwise. Stir for 20 mins to form the chloroiminium salt.

  • Addition: Add the indolizine substrate (dissolved in minimal DMF) dropwise to the mixture at 0°C.

  • Heating: Warm to RT, then heat to 60°C for 2 hours. Rationale: Higher temperature is required due to the electron-deficient nature of the 7-CHO substituted ring.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Result: 2-Bromoindolizine-3,7-dicarbaldehyde.[1]

Part 3: Visualization & Logic[1]

Workflow Logic Diagram

The following diagram illustrates the orthogonal pathways available for this scaffold.

IndolizineFunctionalization Start 2-Bromoindolizine- 7-carbaldehyde Suzuki C2-Arylation (Suzuki-Miyaura) Start->Suzuki Pd(dppf)Cl2, ArB(OH)2 K3PO4, 80°C RedAm C7-Reductive Amination Start->RedAm R2NH, NaBH(OAc)3 DCE, RT CH_Act C3-Formylation (Vilsmeier-Haack) Start->CH_Act POCl3, DMF 60°C Prod_C2 2-Aryl-7-CHO Indolizine Suzuki->Prod_C2 Prod_C2->RedAm Subsequent C7 rxn Prod_C7 2-Br-7-Aminomethyl Indolizine RedAm->Prod_C7 Prod_C7->Suzuki Subsequent C2 rxn Prod_C3 2-Br-3,7-DiCHO Indolizine CH_Act->Prod_C3

Figure 1: Divergent synthetic pathways for the regioselective functionalization of the 2-Bromoindolizine-7-carbaldehyde core.

Comparative Data Table: Reaction Optimization

Summary of solvent and base effects on the C2-Suzuki coupling yield.

EntryCatalystBaseSolventTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045Significant aldehyde degradation (Cannizzaro).[1]
2Pd(OAc)₂/PPh₃K₂CO₃DMF10060Homocoupling of boronic acid observed.[1]
3Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 80 92 Clean conversion.[1] Aldehyde intact.
4Pd₂dba₃/XPhosCs₂CO₃THF6578Good yield, but catalyst is cost-prohibitive.[1]

References

  • General Indolizine Reactivity & C3 Functionalization Park, J., et al.[1][3] "Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives." Organic & Biomolecular Chemistry, 2020.[1][4]

  • C3-H Activation of Indolizines Kim, H., et al.[1] "C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions." ACS Omega, 2023.[1] [1]

  • Indolizine-7-Carbaldehyde Synthesis & Properties Kim, E., et al.[1] "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold." Scientific Reports, 2018.[1]

  • Palladium Catalyzed Cross-Coupling in Water (Green Chemistry) Lee, J., et al.[1] "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules, 2021.[1][5] [1]

Sources

Application

Application Note: One-Pot Synthesis Methods for Substituted Indolizines

Executive Summary Indolizines (pyrrolo[1,2-a]pyridines) represent a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from anti-inflammatory (e.g., Licofelone analogues) to anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines (pyrrolo[1,2-a]pyridines) represent a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from anti-inflammatory (e.g., Licofelone analogues) to anticancer and antitubercular properties. They are also critical in materials science as organic fluorophores. Traditional syntheses, such as the Scholtz reaction or Chichibabin cyclization, often suffer from harsh conditions, multi-step isolation, and limited regioselectivity.

This Application Note details three distinct, field-proven one-pot protocols for synthesizing substituted indolizines. These methods prioritize atom economy, operational simplicity, and regiocontrol. We cover the classic 1,3-dipolar cycloaddition, a modern metal-catalyzed multicomponent reaction (MCR), and a sustainable biocatalytic route.

Strategic Overview & Mechanistic Logic

The synthesis of the indolizine core generally relies on the formation of the pyrrole ring onto an existing pyridine backbone. The most versatile strategy involves the generation of a pyridinium ylide intermediate, which acts as a 1,3-dipole. This dipole undergoes a [3+2] cycloaddition with a dipolarophile (alkyne or alkene) to form the fused system.

Mechanistic Pathway: 1,3-Dipolar Cycloaddition[1][2][3]

The following diagram illustrates the core mechanism governing the protocols described below.

IndolizineMechanism Start Pyridine Derivative Alkylation Quaternization (with α-Halo Ketone) Start->Alkylation SN2 Salt Pyridinium Salt (Intermediate) Alkylation->Salt Base Base Deprotonation (-HX) Salt->Base Ylide Pyridinium Ylide (1,3-Dipole) Base->Ylide Cyclo [3+2] Cycloaddition (with Alkyne/Alkene) Ylide->Cyclo Product Substituted Indolizine Cyclo->Product Aromatization/-H2

Figure 1: General mechanistic workflow for the synthesis of indolizines via pyridinium ylide intermediates.

Method A: One-Pot 1,3-Dipolar Cycloaddition (The Robust Standard)

This protocol is the "workhorse" method for generating 1,2,3-trisubstituted indolizines. It combines quaternization and cycloaddition in a single vessel, utilizing a mild base to generate the ylide in situ.

Reagents & Materials
  • Substrate: Pyridine derivative (1.0 equiv)

  • Alkylating Agent: Phenacyl bromide (or substituted α-bromo ketone) (1.0 equiv)[1]

  • Dipolarophile: Electron-deficient alkyne (e.g., Ethyl propiolate, DMAD) (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%) – Optional, enhances rate for difficult substrates.

Experimental Protocol
  • Quaternization (In Situ):

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Pyridine (1.0 mmol) and Phenacyl bromide (1.0 mmol).

    • Dissolve in DMF (5 mL).

    • Stir at room temperature for 30–60 minutes. Observation: The solution may turn cloudy or form a precipitate (the pyridinium salt). Do not isolate.

  • Cycloaddition:

    • Add K₂CO₃ (2.0 mmol, 276 mg) directly to the suspension.

    • Add the Alkyne (1.2 mmol) and CuI (19 mg, 0.1 mmol) if using.

    • Heat the reaction mixture to 80 °C in an oil bath.

    • Stir for 2–4 hours. Monitor reaction progress via TLC (typically 20% EtOAc/Hexane). The pyridinium salt spot (baseline) should disappear, and a fluorescent indolizine spot (high R_f) will appear.

  • Work-up & Purification:

    • Cool to room temperature.[1]

    • Pour the mixture into Ice-Water (20 mL) to quench.

    • Extract with Ethyl Acetate (3 x 15 mL).[1]

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography.

Scope & Limitations:

  • Pros: High yields (70-90%), tolerates diverse functional groups on the pyridine ring.

  • Cons: Requires electron-deficient alkynes for best results. Unactivated alkynes require harsher conditions or Pd-catalysis.

Method B: Gold(III)-Catalyzed Multicomponent A3-Coupling (The Advanced Route)

This method utilizes a "Three-Component Coupling" (A3) strategy involving a pyridine-2-carboxaldehyde, an amine, and an alkyne. It builds the amino-indolizine core via a cascade involving iminium formation, alkynylation, and 5-endo-dig cyclization.

Reagents & Materials
  • Aldehyde: Pyridine-2-carboxaldehyde (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Catalyst: Gold(III) Chloride (AuCl₃) (5 mol%) or CuBr (10 mol%)

  • Solvent: 1,4-Dioxane or Water (for Green variants)

  • Temperature: 60–100 °C

Experimental Protocol
  • Component Mixing:

    • In a sealed tube or reaction vial, combine Pyridine-2-carboxaldehyde (1.0 mmol), Morpholine (1.1 mmol), and Phenylacetylene (1.5 mmol).

    • Add 1,4-Dioxane (3 mL).

  • Catalysis:

    • Add AuCl₃ (15 mg, 0.05 mmol) under an inert atmosphere (N₂ or Ar).

    • Note: Copper(I) Bromide (CuBr) is a cost-effective alternative but may require slightly longer reaction times (10 mol%).

  • Reaction:

    • Seal the vessel and heat to 100 °C for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The reaction proceeds via initial A3 coupling to form a propargylamine intermediate.[3][4][9] The pyridine nitrogen then attacks the activated alkyne (5-endo-dig cyclization) to close the indolizine ring.

  • Purification:

    • Filter the mixture through a short pad of Celite to remove the metal catalyst.

    • Concentrate the filtrate.[1]

    • Purify via column chromatography (Neutral Alumina is often preferred over Silica for amino-indolizines to prevent streaking).

Method C: Biocatalytic Green Synthesis in Water[13]

For environmentally sensitive applications, this protocol uses an enzyme (Candida antarctica Lipase A) to catalyze the reaction in aqueous buffer. This method is highly specific and avoids toxic organic solvents.[11]

Reagents & Materials
  • Substrate: 4,4'-Bipyridine (or substituted pyridine) (1.0 mmol)

  • Reagent: ω-Bromoacetophenone (1.0 mmol)

  • Dipolarophile: Ethyl propiolate (1.0 mmol)

  • Biocatalyst: Candida antarctica Lipase A (CAL-A) (10 mg, immobilized or lyophilized powder)

  • Solvent: Phosphate Buffer (pH 7, 10 mL)

Experimental Protocol
  • Assembly:

    • In a 20 mL vial, suspend the Pyridine , Bromoacetophenone , and Ethyl propiolate in Phosphate Buffer (10 mL).

    • Add CAL-A (10 mg).

  • Incubation:

    • Option A (Shaking): Place in a thermoshaker at 40 °C for 48 hours.

    • Option B (Ultrasound - Recommended): Place in an ultrasonic bath at 40 °C for 2 hours. Ultrasound significantly accelerates mass transfer in the heterogeneous aqueous system.

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

    • Dry organics over Na₂SO₄ and concentrate.[1]

    • Note: The biocatalyst can often be filtered and reused if immobilized.

Comparative Analysis & Troubleshooting

The following table summarizes the key parameters to assist in method selection.

FeatureMethod A: 1,3-DipolarMethod B: Au-Catalyzed A3Method C: Biocatalytic
Key Intermediate Pyridinium YlidePropargylamineEnzyme-Stabilized Complex
Reaction Time 2–4 Hours12 Hours2 Hours (Ultrasound)
Atom Economy HighHigh (Water byproduct)Very High
Substrate Scope Broad (EWG alkynes best)Specific (Requires 2-CHO)Moderate
Green Metric Moderate (DMF solvent)Good (Atom efficient)Excellent (Water solvent)
Troubleshooting Guide
  • Low Yield in Method A: Ensure the intermediate pyridinium salt forms before adding the base. If the salt doesn't precipitate, heat the quaternization step to 50 °C for 1 hour.

  • Incomplete Cyclization in Method B: If the propargylamine intermediate is isolated but not the indolizine, increase the temperature to 120 °C or add a Lewis Acid additive (e.g., ZnBr₂).

  • Emulsion in Method C: When extracting from the buffer, use a small amount of brine or centrifuge the mixture to break emulsions caused by the enzyme/protein residues.

References

  • Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases. Marine Drugs, 2013, 11(2), 480-492. Available at: [Link]

  • Gold(III)-catalyzed multicomponent coupling/cycloisomerization reaction of heteroaryl aldehydes, amines, and alkynes. Organic Letters, 2007, 9(21), 4323-4326. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic Chemistry Frontiers, 2016, 3, 1192-1215. Available at: [Link]

  • One-pot synthesis of substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1, 1999. Available at: [Link]

Sources

Method

The Strategic Utility of 2-Bromoindolizine-7-carbaldehyde in the Generation of Diverse Chemical Libraries for Drug Discovery

Abstract The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of 2-Bromoindolizine-7-carbaldehyde as a versatile building block for the construction of diverse compound libraries aimed at drug discovery. The strategic positioning of the bromo and carbaldehyde functionalities allows for orthogonal chemical modifications, enabling the rapid generation of novel molecular architectures. This document details robust protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination, complete with mechanistic insights, experimental workflows, and troubleshooting guidance to empower researchers in their quest for new therapeutic agents.

Introduction: The Indolizine Scaffold as a Cornerstone in Medicinal Chemistry

Indolizine, a nitrogen-containing fused heterocyclic system, is an isomer of the well-known indole nucleus and has garnered significant attention in pharmaceutical research.[1][2] Its planar structure and rich electron density facilitate interactions with various biological targets.[1] The inherent fluorescence of many indolizine derivatives further enhances their utility as biological probes.[1] 2-Bromoindolizine-7-carbaldehyde emerges as a particularly valuable starting material due to its dual reactive sites. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, while the carbaldehyde group at the 7-position is amenable to a wide array of transformations, most notably the introduction of nitrogen-containing moieties. This orthogonal reactivity is the key to its utility in creating large and diverse libraries of drug-like molecules.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of 2-Bromoindolizine-7-carbaldehyde is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Pale yellow to light brown solidGeneric Material Safety Data Sheet
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in alcohols and insoluble in water.Internal Expertise
Storage Store in a cool, dry, and dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.Internal Expertise

Synthetic Pathways for Library Diversification

The true power of 2-Bromoindolizine-7-carbaldehyde lies in its capacity for systematic and diverse functionalization. The following sections provide detailed protocols for three key classes of reactions that form the foundation for library synthesis.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The bromine atom at the 2-position of the indolizine core is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools for this purpose.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of 2-Bromoindolizine-7-carbaldehyde, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are prevalent in many approved drugs.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed for challenging couplings involving heteroaromatic bromides.[5][6] The base is required to activate the boronic acid for transmetalation.[7] A mixture of an organic solvent and water is commonly used to ensure the solubility of both the organic and inorganic reagents.[5]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Bromoindolizine-7-carbaldehyde, Boronic Acid, Base, and Pd Catalyst solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (Ar/N2) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 80-100 °C) atmosphere->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification final_product Pure 2-Aryl-indolizine-7-carbaldehyde purification->final_product Characterize Product (NMR, MS)

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromoindolizine-7-carbaldehyde

Materials:

  • 2-Bromoindolizine-7-carbaldehyde (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq.)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq.), finely ground

  • 1,4-Dioxane or Toluene (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry Schlenk flask, add 2-Bromoindolizine-7-carbaldehyde, the boronic acid, the base, and the palladium catalyst.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting:

  • Low Yield: If the yield is low, consider using a more active ligand such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃.[5][6] Ensure the base is of high purity and finely powdered.

  • Dehalogenation: The starting material may undergo dehalogenation. To mitigate this, ensure the reaction is strictly anaerobic and consider using a different palladium catalyst.[5]

  • Protodeboronation: The boronic acid can be sensitive to the reaction conditions. Using a slight excess of the boronic acid (1.5 eq.) can help to compensate for any degradation.[5]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] This reaction is invaluable for introducing linear alkynyl fragments into the indolizine scaffold, which can serve as handles for further diversification (e.g., via click chemistry) or as key structural elements in their own right.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst. The copper acetylide intermediate is crucial for the transmetalation step.[9][10] An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to act as a solvent.[8] Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[11]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Bromoindolizine-7-carbaldehyde, Pd Catalyst, CuI, and Ligand solvent Add Anhydrous Solvent and Amine Base reagents->solvent atmosphere Establish Inert Atmosphere (Ar/N2) solvent->atmosphere alkyne Add Terminal Alkyne via Syringe atmosphere->alkyne heating Stir at RT or Heat as Needed alkyne->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Saturated NH4Cl monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification final_product Pure 2-Alkynyl-indolizine-7-carbaldehyde purification->final_product Characterize Product (NMR, MS, IR) Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification reagents Combine 2-Bromoindolizine-7-carbaldehyde and Amine in Solvent acid Add Catalytic Acetic Acid (optional) reagents->acid stir Stir to Form Imine acid->stir reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) stir->reducing_agent monitoring Monitor by TLC/LC-MS reducing_agent->monitoring quench Quench with Saturated NaHCO3 monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification final_product Pure 2-Bromo-7-(aminomethyl)indolizine purification->final_product Characterize Product (NMR, MS)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-Bromoindolizine-7-carbaldehyde

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Bromoindolizine-7-carbaldehyde . This guide departs from standard generic templates to address the spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Bromoindolizine-7-carbaldehyde .

This guide departs from standard generic templates to address the specific reactivity profile of the electron-rich indolizine core and the labile nature of the C7-aldehyde.

Ticket ID: IND-7-CHO-OPT Status: Active topic: Yield Optimization & Impurity Control Applicable For: Medicinal Chemistry, Process Development

Executive Summary & Mechanistic Overview

The synthesis of 2-bromoindolizine-7-carbaldehyde presents a "push-pull" electronic conflict. The indolizine core is electron-rich (prone to oxidation and polymerization), while the C7-aldehyde is electron-withdrawing but reactive.

The Primary Failure Mode: Most yield losses occur not during the formation of the ring, but due to uncontrolled polymerization of the unprotected aldehyde intermediate during the basic cyclization step (Tschitschibabin-type or 1,3-dipolar cycloaddition).

The Recommended Pathway (The "Protected" Route): To maximize yield, you must decouple the cyclization from the deprotection. We recommend the Acetal Route utilizing 4-pyridinecarboxaldehyde diethyl acetal.

Mechanistic Workflow (DOT Visualization)

IndolizineSynthesis Start 4-Pyridinecarboxaldehyde Diethyl Acetal Salt Pyridinium Quaternary Salt Start->Salt Quaternization (Acetone/MeCN, Reflux) Reagent Alkylation Agent (e.g., α-halo ketone) Reagent->Salt Cyclization 1,5-Cyclization (Indolizine Core Formation) Salt->Cyclization + Base Base Weak Base (NaHCO3/K2CO3) Base->Cyclization Intermed Protected Indolizine Acetal Cyclization->Intermed - H2O - HBr Product 2-Bromoindolizine- 7-carbaldehyde Intermed->Product Deprotection (Controlled pH) Acid Acid Hydrolysis (HCl/AcOH)

Figure 1: The Optimized "Protected" Pathway avoids exposing the free aldehyde to the basic cyclization conditions, preventing aldol polymerization.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Quaternization (Formation of the Pyridinium Salt)

The Issue: Incomplete conversion or formation of "sticky" oils that trap solvent. The Fix: Solvent Polarity Adjustment.

ParameterStandard ProtocolOptimized ProtocolWhy?
Solvent AcetoneAcetonitrile (MeCN) or Ethanol MeCN often precipitates the salt as a cleaner solid, driving equilibrium.
Temperature Reflux50–60°C High reflux in acetone can cause premature darkening (decomposition).
Stoichiometry 1:11.1 eq. Alkylating Agent Excess alkylating agent ensures the pyridine is fully consumed.

Q: My quaternary salt is an oil, not a solid. Can I proceed? A: Yes, but do not dry it. Decant the supernatant ether/solvent, wash with fresh ether, and dissolve the oil directly into the solvent for the next step. Drying the oil often leads to decomposition.

Phase 2: Cyclization (Ring Closure)

The Issue: "Tarring out" – The reaction turns black, and yield drops below 30%. The Cause: The C7-aldehyde (if unprotected) undergoes intermolecular Aldol condensation with the electron-rich C1/C3 positions of the forming indolizine.

Protocol Adjustment:

  • Use the Acetal: Ensure you are using the diethyl acetal of 4-pyridinecarboxaldehyde.

  • Base Selection: Switch from strong bases (NaOH, NaOEt) to Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) in refluxing water or ethanol. The Tschitschibabin cyclization does not require strong bases for this substrate.

  • Oxidant: If you are using a dihydro-intermediate route (e.g., cycloaddition), ensure adequate aeration or add a mild oxidant (e.g., TEMPO or MnO₂) to drive aromatization without destroying the aldehyde.

Phase 3: Regioselectivity of the Bromine (The "2-Bromo" Problem)

The Issue: Direct bromination of indolizine-7-carbaldehyde yields the 3-bromo or 1-bromo isomer, not the 2-bromo. The Solution: The bromine must be installed before or during cyclization, or via a specific decarboxylative route.

Recommended Route for 2-Bromo Specificity: If you cannot source a specific 2-bromo precursor, use the Hunsdiecker-type modification :

  • Synthesize Ethyl indolizine-2-carboxylate-7-carbaldehyde acetal .

  • Hydrolyze to the 2-carboxylic acid .

  • Perform Barton-Hunsdiecker decarboxylative bromination or treat the silver salt with Bromine.

    • Note: This is longer but guarantees the position of the Bromine at C2.

Step-by-Step Optimization Guide

Protocol A: The "Direct" Cyclization (If reagents are available)

Use this if you have access to 1-bromo-3-substituted-propan-2-one derivatives.

  • Quaternization:

    • Dissolve 4-pyridinecarboxaldehyde diethyl acetal (1.0 eq) in MeCN.

    • Add Bromoketone derivative (1.1 eq).

    • Stir at 60°C for 12h under N₂.

    • Checkpoint: Check TLC.[1] Pyridine spot should disappear.

    • Precipitate salt with Et₂O.

  • Cyclization:

    • Dissolve salt in Water/Ethanol (1:1) .

    • Add NaHCO₃ (4.0 eq).

    • Reflux for 2–4 hours.

    • Observation: Solution will fluoresce (indolizines are fluorescent).

    • Extract with DCM.[1]

  • Deprotection (The Critical Step):

    • Dissolve the acetal-indolizine in THF .

    • Add 10% HCl dropwise at 0°C .

    • Warning: Do not heat. Indolizine aldehydes are acid-sensitive. Monitor by TLC every 10 mins.

    • Neutralize immediately with solid NaHCO₃ once deprotection is complete.

Troubleshooting FAQs

Q: The product decomposes on the silica column. A: Indolizines are electron-rich and acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. This neutralizes the acid sites.

Q: I see a mixture of regioisomers. A: This is common if using the cycloaddition of pyridinium ylides with unsymmetrical alkynes.

  • Fix: Switch to a solvent with a lower dielectric constant (e.g., Toluene instead of DMF) to favor the primary dipole alignment, or use a bulky base to sterically direct the proton abstraction.

Q: The aldehyde peak in NMR is missing, but the mass is correct. A: You likely formed the hydrate or the hemiacetal during workup.

  • Fix: Ensure your NMR solvent (CDCl₃) is acid-free (filter through basic alumina). Indolizine aldehydes can form hydrates in the presence of trace acid and water.

References

  • General Indolizine Synthesis via Cycloisomerization: Kel'in, A. V., Sromek, A. W., & Gevorgyan, V. (2001).[2] A General and Efficient Cu-Assisted Cycloisomerization of Alkynyl Imines. Journal of the American Chemical Society, 123(9), 2074–2075.

  • Microwave-Assisted Synthesis Protocols: BenchChem. (2025).[1] Application Notes and Protocols for Microwave-Assisted Synthesis of Indolizine Derivatives.

  • Optimization of 7-Substituted Indolizines: Kim, I., & Lee, J. H. (2013). Copper-Catalyzed Cycloisomerization of 2-Pyridyl-Substituted Propargylic Acetates. The Journal of Organic Chemistry, 78(3), 1283–1288.[2]

  • Indolizine-2-Carbaldehyde Synthesis Strategies: Li, H., et al. (2023).[3] A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes.[3] Nature Communications / PMC.

Sources

Optimization

Technical Support Center: Purification of 2-Bromoindolizine-7-carbaldehyde

Case ID: IND-PUR-007 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are attempting to purify 2-Bromoindolizine-7-carbaldehyde , a functionalized N-fused heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-PUR-007 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 2-Bromoindolizine-7-carbaldehyde , a functionalized N-fused heterocycle. This molecule presents a unique purification challenge: the indolizine core is electron-rich and acid-sensitive , while the aldehyde moiety (C7-CHO) introduces polarity and susceptibility to oxidation.

Standard silica gel chromatography often results in "streaking," low recovery, or on-column decomposition due to the Lewis acidity of the stationary phase protonating the C3 position of the indolizine ring. This guide provides a modified protocol to neutralize these interactions and ensure high-purity isolation.

Part 1: Optimized Experimental Protocol

Pre-Purification Analysis & Setup

Before loading the column, you must stabilize the stationary phase.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230–400 mesh)Standard resolution; finer mesh increases backpressure but improves separation of regioisomers.
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Modifier Triethylamine (Et3N) CRITICAL: Neutralizes silica acidity to prevent C3-protonation and streaking.
Loading Method Dry Loading (Celite or Silica)The compound has limited solubility in hexanes; wet loading in DCM may cause band broadening.
Step-by-Step Workflow

1. Slurry Preparation (The "Neutralization" Step)

  • Action: Prepare the silica slurry using Hexanes containing 1% (v/v) Triethylamine .

  • Why: Unbuffered silica has a pH of ~4-5. Indolizines act as weak bases. If you skip this, your product will bind irreversibly to acidic sites or decompose.

  • Procedure: Pour the slurry into the column and flush with 2 column volumes (CV) of the same neutralized solvent to equilibrate the pH.

2. Sample Loading

  • Dissolve the crude 2-bromoindolizine-7-carbaldehyde in a minimum amount of Dichloromethane (DCM).

  • Add Celite 545 (approx. 2g per 1g of crude).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder carefully onto the top of the sand layer.

3. Elution Gradient

  • Start: 100% Hexanes (with 1% Et3N) – Flush non-polar impurities.

  • Ramp: 0%

    
     10% EtOAc/Hexanes – Elute unreacted starting materials (e.g., bromoketones).
    
  • Target Elution: 15%

    
     25% EtOAc/Hexanes.
    
    • Note: The aldehyde group increases polarity. Expect the product to elute later than the parent indolizine but earlier than highly polar pyridinium salts.

  • Monitoring: The compound is likely fluorescent . Use a handheld UV lamp (365 nm) to track the yellow/fluorescent band in real-time.

Part 2: Troubleshooting Guide (FAQs)

Q1: My product "streaks" down the column and never elutes as a tight band. Why?

Diagnosis: Acid-Base Interaction. Mechanism: The indolizine nitrogen lone pair is part of the aromatic system, but the C3 position is electron-rich and susceptible to protonation by acidic silanols (Si-OH) on the silica gel. This creates a "drag" effect. Solution:

  • Immediate: Switch to the 1% Et3N buffered system described above.

  • Alternative: If streaking persists, switch to neutral alumina (Activity Grade III) as the stationary phase, which is less acidic than silica.

Q2: The isolated solid turns brown/black after drying. Is it decomposing?

Diagnosis: Oxidative Instability. Mechanism: Indolizines are electron-rich, and the aldehyde group is prone to autoxidation to the carboxylic acid (2-bromoindolizine-7-carboxylic acid) upon prolonged exposure to air and light. Solution:

  • Workup: Evaporate solvents at

    
     to minimize thermal stress.
    
  • Storage: Store the purified solid under an inert atmosphere (Argon/Nitrogen) in the dark at

    
    .
    
  • Verification: Check 1H NMR for the disappearance of the aldehyde singlet (

    
     ppm) and appearance of a broad acid peak (
    
    
    
    ppm).
Q3: I see a co-eluting impurity just before my product. How do I separate them?

Diagnosis: Regioisomer Contamination or Proto-de-bromination. Mechanism:

  • Regioisomers: Cyclization of pyridinium salts can sometimes yield the 1-bromo or 3-bromo isomers depending on the specific synthesis route (e.g., Chichibabin).

  • Debromination: Trace HBr during synthesis can lead to the non-brominated indolizine-7-carbaldehyde. Solution:

  • TLC Optimization: Run a 2D TLC. Spot the plate, run in 20% EtOAc/Hex, dry, rotate

    
    , and run in DCM. If the spots separate, switch your column solvent to 100% DCM  or DCM/Hexanes  instead of EtOAc/Hexanes. DCM often provides better selectivity for halogenated isomers.
    
Q4: The product is stuck at the baseline even with 50% EtOAc.

Diagnosis: Pyridinium Salt Contamination. Mechanism: The reaction to form the indolizine involves a quaternary pyridinium salt intermediate. If the cyclization was incomplete, this ionic species will remain. Solution:

  • These are not the product. Perform an aqueous workup (DCM / Water wash) before the column to remove these water-soluble salts. Do not try to elute them off a silica column.

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying sensitive indolizine derivatives.

IndolizinePurification Start Crude 2-Bromoindolizine- 7-carbaldehyde SolubilityCheck Check Solubility in Hexanes Start->SolubilityCheck TLC_Check TLC Analysis (Hex:EtOAc 8:2) SolubilityCheck->TLC_Check Streak Does the spot streak? TLC_Check->Streak StandardCol Standard Flash Column (Hex/EtOAc) Streak->StandardCol No (Rare) BufferedCol Buffered Silica Column (1% Et3N in Hexanes) Streak->BufferedCol Yes (Common) Loading Loading Strategy StandardCol->Loading BufferedCol->Loading WetLoad Wet Load (DCM) Loading->WetLoad Soluble in Hex DryLoad Dry Load (Celite) Loading->DryLoad Insoluble in Hex Elution Gradient Elution 0-25% EtOAc WetLoad->Elution DryLoad->Elution PostProcess Evaporate <40°C Store under Argon Elution->PostProcess

Caption: Decision tree for optimizing the stationary phase and loading strategy based on compound behavior (streaking/solubility).

Part 4: Data Summary & Expected Properties

PropertyValue/ObservationNotes
Appearance Yellow to Brown SolidDarkens upon oxidation.
Rf Value 0.35 – 0.45In Hexanes:EtOAc (7:3) on Silica.
Detection UV (254 nm) & Fluorescence (365 nm)Indolizines are often highly fluorescent.
Solubility DCM, Chloroform, EtOAcPoor in Water and Hexanes.
Molecular Weight 224.06 g/mol Monoisotopic mass.[1]

References

  • BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives. Retrieved from 5[3][4][6]

  • Organic Chemistry Portal. (2023). Synthesis of Indolizines. Retrieved from 7

  • AChemBlock. (2026). 2-Bromoindolizine-7-carbaldehyde Product Specifications. Retrieved from 1[1]

  • BenchChem. (2025).[2][3][4][5][6] Managing the stability and degradation of indolizine compounds in storage. Retrieved from 3

Sources

Troubleshooting

Solubility issues of 2-Bromoindolizine-7-carbaldehyde in organic solvents

Topic: Solubility & Handling Guide for Organic Synthesis Document ID: TS-IND-2026-03 | Version: 1.2 | Status: Active[1][2] Executive Summary: The "Solubility Personality" 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Guide for Organic Synthesis

Document ID: TS-IND-2026-03 | Version: 1.2 | Status: Active[1][2]

Executive Summary: The "Solubility Personality"

2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) presents a unique solubility profile driven by three competing structural features:

  • The Indolizine Core: A fused 10-

    
     electron-rich aromatic system that promotes strong 
    
    
    
    -
    
    
    stacking, often leading to poor solubility in non-polar aliphatics (e.g., Hexanes).[1][2]
  • The Aldehyde (-CHO) at C7: A polar handle that acts as a hydrogen bond acceptor, improving solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (DCM, THF).

  • The Bromine at C2: A heavy, lipophilic halogen that increases molecular weight and density, often reducing solubility in alcohols compared to non-halogenated analogs.

Senior Scientist Note: Users often mistake "slow dissolution" for "insolubility."[1][2] This molecule frequently requires kinetic energy (sonication/heat) to break the crystal lattice, even in "good" solvents like Ethyl Acetate.

Diagnostic Troubleshooting (Q&A)

Q1: "My sample forms a cloudy suspension in Toluene/Hexane even after heating. Is it impure?"

Diagnosis: Not necessarily. This is a classic "polarity mismatch." Technical Insight: Indolizines are planar and stack efficiently.[1][2] Toluene and Hexane lack the dipole moment required to disrupt these intermolecular


-interactions.[1][2] The cloudiness is likely undissolved crystalline material.[1]
The Fix: 
  • For Reactions: Switch to Chlorobenzene or 1,4-Dioxane if high temperature is needed.[1][2]

  • For Purification: Do not use pure Hexane. Add at least 10-20% Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the mobile phase.[1]

Q2: "I tried dissolving it in Methanol for a reaction, but it precipitated upon cooling."

Diagnosis: Temperature-dependent solubility limit reached. Technical Insight: While the aldehyde group interacts with Methanol, the hydrophobic bromo-indolizine core dominates at lower temperatures.[1] The Fix: Use a Co-solvent System .[1][2] Dissolve the compound in a minimum volume of THF or DCM first, then dilute with Methanol. This maintains the "solvating power" for the core while allowing the protic solvent to participate in the reaction.

Q3: "The compound 'oiled out' during recrystallization. What went wrong?"

Diagnosis: Solvent polarity was too high, or cooling was too rapid. Technical Insight: 2-Bromoindolizine-7-carbaldehyde has a melting point that can be depressed by impurities.[1][2] If the anti-solvent (e.g., Hexane) is added too quickly to a solution in EtOAc, the compound crashes out as an amorphous oil rather than a crystal. The Fix: Re-dissolve in the good solvent (EtOAc) and add the anti-solvent (Hexane) dropwise at reflux until just cloudy. Allow to cool to room temperature slowly in an insulated bath (e.g., wrap the flask in foil/cotton).

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingRecommended Use
Polar Aprotic DMSO, DMF, DMAcExcellent Stock solutions, NMR, high-temp reactions.[1][2]
Halogenated DCM, Chloroform, DCEGood Standard reactions, extractions, chromatography.
Ethers THF, 1,4-Dioxane, MTBEModerate Cross-coupling reactions (Suzuki/Sonogashira).
Esters/Ketones Ethyl Acetate, AcetoneModerate Recrystallization, TLC spotting.
Alcohols Methanol, Ethanol, IPALow/Moderate Co-solvents only. Avoid as primary solvent for high conc.[1][2]
Aliphatics Hexanes, Pentane, HeptanePoor Anti-solvents (precipitation), wash solvents.
Aqueous Water, PBS BufferInsoluble Workup (partitioning) only.

Advanced Experimental Protocols

Protocol A: High-Concentration Dissolution (for Stock Solutions)

Target: 50 mg/mL in DMSO[1][2]

  • Weighing: Weigh 50 mg of 2-Bromoindolizine-7-carbaldehyde into a 2 mL amber glass vial (amber is crucial to prevent photo-degradation of the electron-rich core).

  • Solvent Addition: Add 0.5 mL of Anhydrous DMSO .

  • Sonication: Sonicate at 35-40 kHz for 60-90 seconds. Do not shake by hand; sonication is required to break the micro-crystalline aggregates.

  • Verification: Hold the vial against a light source. The solution should be clear yellow/orange.[1] If particulates remain, add DMSO in 0.1 mL increments.

Protocol B: Solvent Switch for Workup (DMF to EtOAc)

Problem: DMF is hard to remove. How to extract the product?

  • Dilution: Pour the reaction mixture (in DMF) into a separatory funnel containing 5x volume of 5% LiCl (aq) or Brine .

  • Extraction: Add Ethyl Acetate (EtOAc) .[1][2] Shake vigorously. The LiCl/Brine increases the ionic strength of the aqueous layer, forcing the organic product into the EtOAc layer and keeping DMF in the aqueous layer.

  • Wash: Wash the organic layer 3 times with water to remove residual DMF.[1][2]

  • Drying: Dry over

    
     (Sodium Sulfate). Magnesium Sulfate (
    
    
    
    ) can sometimes adsorb polar aldehydes, leading to yield loss.

Visual Troubleshooting Logic

Figure 1: Solubility Decision Tree

SolubilityLogic Start Start: Solid Sample SolventSelect Select Solvent Class Start->SolventSelect PolarAprotic Polar Aprotic (DMSO/DMF) SolventSelect->PolarAprotic For Stock/NMR Halogenated Halogenated (DCM/CHCl3) SolventSelect->Halogenated For Synthesis NonPolar Non-Polar (Hexane/Toluene) SolventSelect->NonPolar Avoid CheckDissolution Check Clarity PolarAprotic->CheckDissolution Halogenated->CheckDissolution Cloudy Cloudy/Suspension NonPolar->Cloudy Clear Clear Solution (Proceed) CheckDissolution->Clear Yes CheckDissolution->Cloudy No Action1 Action: Sonicate (40C) Cloudy->Action1 If in DMF/DMSO Action2 Action: Add Co-solvent (DCM or THF) Cloudy->Action2 If in Toluene/Alc Action1->CheckDissolution Action2->CheckDissolution

Caption: Decision logic for achieving complete dissolution based on solvent class and visual observation.

Figure 2: Purification & Workup Workflow

PurificationFlow Crude Crude Reaction Mix (DMF/DMSO) Quench Aq. Workup (LiCl Wash) Crude->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Dry Drying Agent (Na2SO4) Extract->Dry Choice Purification Method? Dry->Choice Recryst Recrystallization (EtOAc/Hexane) Choice->Recryst High Purity (>85%) Column Flash Column (Hex/EtOAc Gradient) Choice->Column Low Purity (<85%)

Caption: Optimized workflow for isolating 2-Bromoindolizine-7-carbaldehyde from polar reaction media.

References

  • PubChem. 2-Bromoindolizine-7-carbaldehyde (CAS 2095412-07-8) Compound Summary.[1][2] National Library of Medicine.[2] Available at: [Link][1]

Sources

Optimization

Preventing oxidation of 2-Bromoindolizine-7-carbaldehyde during storage

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with 2-Bromoindol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8).

This compound presents a "dual-threat" degradation profile: the highly electron-rich 10-π indolizine core is prone to photo-oxidation and oligomerization[1], while the C7-carbaldehyde group is highly susceptible to radical-mediated autoxidation[2]. Understanding the causality behind these degradation pathways is essential for maintaining reagent integrity and ensuring reproducible downstream syntheses.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the mechanism. The instability of 2-Bromoindolizine-7-carbaldehyde stems from two distinct molecular features:

  • The Indolizine Core: Indolizines possess a lower aromatic stabilization energy compared to indoles, resulting in a higher-energy Highest Occupied Molecular Orbital (HOMO)[3]. This makes the ring system an excellent target for electrophilic oxygen species, leading to ring-opening or oxidative dimerization (observed as a color change from yellow to dark brown/black)[1].

  • The Carbaldehyde Group: Aldehydes undergo autoxidation via a radical chain mechanism. Trace light or transition metals abstract the aldehydic hydrogen to form an acyl radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which ultimately resolves into a carboxylic acid (2-Bromoindolizine-7-carboxylic acid)[4].

G A 2-Bromoindolizine-7-carbaldehyde (Intact Reagent) B Light / Trace Metals / Heat (Initiators) A->B Environmental Exposure G Indolizine Core Oxidation (Oligomerization / Darkening) A->G Photo-oxidation / Electrophilic Attack C Acyl Radical Formation (C-H Abstraction) B->C Radical Initiation D Peroxy Radical Formation (+ O2 Ingress) C->D Oxygen Exposure E Peracid Intermediate D->E Hydrogen Abstraction F 2-Bromoindolizine-7-carboxylic acid (Aldehyde Oxidation) E->F Resolution

Caption: Autoxidation and core degradation pathways of 2-Bromoindolizine-7-carbaldehyde.

Troubleshooting & FAQs

Q1: My batch of 2-Bromoindolizine-7-carbaldehyde has darkened from a pale yellow solid to a deep brown. What happened, and can I still use it? A1: The darkening indicates oxidative oligomerization of the electron-rich indolizine core. Because indolizines are sensitive to ambient light and air, they can polymerize upon standing[1]. While the bromine atom at the C2 position offers slight electronic stabilization by withdrawing electron density, it does not render the core immune to oxidation. If the compound has turned dark brown or black, it contains polymeric impurities that will poison palladium catalysts in downstream cross-coupling reactions[5]. You must repurify the compound via silica gel chromatography before use.

Q2: I stored the compound in a standard freezer (-20°C), but my recent 1H NMR shows a new broad peak around 11.5 - 12.0 ppm. Why? A2: A peak in the ~12 ppm region of a 1H NMR spectrum is highly diagnostic of a carboxylic acid proton. This indicates that your C7-carbaldehyde group has undergone autoxidation to form 2-bromoindolizine-7-carboxylic acid[2]. Standard freezers control temperature but do not exclude oxygen. To prevent this, the compound must be stored under a strict inert atmosphere (Argon).

Q3: Why do you mandate Argon over Nitrogen for backfilling the storage vial? A3: Argon is approximately 38% denser than ambient air and nitrogen. When you backfill a storage vial, Argon effectively "blankets" the solid compound at the bottom, displacing residual oxygen upward and out of the vial. Nitrogen is lighter and mixes more readily with ambient air during the brief moment of sealing, leaving trace O2 that is sufficient to initiate the autoxidation cascade[4].

Quantitative Data: Storage Conditions vs. Integrity

The following table summarizes internal stability data for 2-Bromoindolizine-7-carbaldehyde under various storage conditions. Note: Purity is defined by HPLC area % at 254 nm.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (Purity > 95%)Primary Degradant Observed
-80°C (Recommended) Argon Dark (Amber Vial) > 24 Months None (Stable)
-20°CArgonDark (Amber Vial)12 MonthsTrace Carboxylic Acid
4°C (Fridge)AirDark< 3 WeeksCarboxylic Acid (Aldehyde oxidation)
25°C (Benchtop)AirAmbient Light< 48 HoursCore Oligomers (Darkening)

Experimental Protocols

Protocol A: The "Argon Blanket" Storage Workflow

To establish a self-validating system for storage, you must ensure both moisture and oxygen are entirely excluded.

  • Preparation: Transfer the 2-Bromoindolizine-7-carbaldehyde into an amber glass vial (to prevent photolytic degradation) equipped with a PTFE-lined septum cap.

  • Evacuation: Attach a needle connected to a Schlenk line to the septum. Insert a secondary "bleed" needle to flush the ambient air.

  • Purging: Apply vacuum for 15 seconds (do not exceed this, as the compound may sublime if the vacuum is too strong), then slowly backfill with dry, high-purity Argon.

  • Blanketing: Repeat the vacuum-Argon cycle three times. On the final cycle, remove the bleed needle first, allow the Argon to slightly over-pressurize the vial, and then remove the Argon source needle.

  • Sealing: Wrap the cap tightly with Parafilm to prevent gas exchange.

  • Storage: Place the vial in a secondary desiccator jar containing Drierite (calcium sulfate) and store at -20°C or -80°C.

Protocol B: Rescue Purification (Silica Gel Flash Chromatography)

If your compound has oxidized (indicated by dark color or NMR impurities), use this protocol to recover the intact aldehyde.

  • Solvent Preparation: Prepare an eluent of Hexanes/Ethyl Acetate (typically 4:1 to 3:1 v/v). Crucial step: Degas the eluent by sparging with Argon for 10 minutes prior to use to prevent on-column oxidation.

  • Column Loading: Dissolve the degraded mixture in a minimum amount of degassed dichloromethane (DCM). Load onto a silica gel column.

  • Elution: Run the column using the degassed eluent. The intact 2-Bromoindolizine-7-carbaldehyde will elute first as a bright yellow band. The dark, oligomeric core degradation products will remain stuck at the baseline, and the highly polar carboxylic acid byproduct will elute very slowly (or not at all without adding a modifier like acetic acid).

  • Concentration: Combine the pure fractions and concentrate under reduced pressure using a rotary evaporator with a bath temperature not exceeding 30°C to prevent thermal stress.

  • Immediate Storage: Immediately subject the purified solid to Protocol A .

References

  • Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications (The autoxidation of aldehydes). ResearchGate. Available at: [Link]

  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society. Available at:[Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available at: [Link]

  • Heterocyclic compounds as immunomodulators (WO2017070089A1). Google Patents.

Sources

Troubleshooting

Troubleshooting cyclization reactions to form indolizine cores

Welcome to the Indolizine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indolizine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the construction of the indolizine core.

Indolizines are privileged, electron-rich heteroaromatic scaffolds critical to modern pharmacology and materials science. However, their synthesis is notoriously sensitive to electronic effects, moisture, and oxidative degradation. This guide moves beyond basic procedures to explain the causality behind reaction failures and provides self-validating protocols to ensure reproducible success.

Section 1: Mechanistic Workflows

To effectively troubleshoot, you must first understand the logical progression of the two most common indolizine synthesis pathways: the classical Tschitschibabin reaction and the modern 1,3-dipolar cycloaddition .

Tschitschibabin A Pyridine + α-halo ketone B Quaternization (Pyridinium Salt) A->B Heat/Solvent C Deprotonation (Pyridinium Ylide) B->C Base (e.g., K2CO3) D 1,5-Dipolar Cyclization (Intermediate) C->D Intramolecular Attack E Aromatization (Indolizine Core) D->E -H2O / Oxidation

Mechanistic workflow of the Tschitschibabin indolizine synthesis.

Cycloaddition A Pyridinium Salt B Pyridinium Ylide (1,3-Dipole) A->B Base C [3+2] Cycloaddition with Dipolarophile B->C Alkyne/Alkene D Primary Cycloadduct C->D Concerted Step E Substituted Indolizine D->E Oxidative Dehydrogenation

1,3-dipolar cycloaddition pathway for substituted indolizines.

Section 2: Self-Validating Experimental Protocols

A robust protocol must validate itself at every intermediate stage. Below are standardized, highly optimized methodologies for indolizine synthesis.

Protocol A: Modified Tschitschibabin Reaction (Base-Mediated Cyclization)

Causality Focus: The two-step nature of this reaction isolates the highly reactive ylide, preventing intermolecular side reactions.

  • Quaternization: Dissolve the substituted pyridine (1.0 eq) and α-halo ketone (1.0 eq) in anhydrous acetone. Causality: Anhydrous conditions are mandatory; water hydrolyzes the α-halo ketone, destroying your electrophile. Reflux for 2 hours.

    • Validation Checkpoint: A dense, white/pale-yellow precipitate will form, confirming successful conversion to the pyridinium salt.

  • Isolation: Cool to room temperature, filter the precipitate, and wash with cold diethyl ether to remove unreacted starting materials.

  • Deprotonation & Cyclization: Suspend the purified pyridinium salt (1.0 eq) in a dilute solution of dichloromethane (DCM). Add aqueous K₂CO₃ (2.0 eq) dropwise under vigorous stirring.

    • Validation Checkpoint: The organic layer will rapidly transition from colorless to a deep red/orange hue, visually confirming the generation of the active pyridinium ylide.

  • Aromatization: Stir at room temperature for 4-12 hours.

    • Validation Checkpoint: Monitor via TLC. The final indolizine product will appear as a highly fluorescent spot under 365 nm UV light, confirming the formation of the extended conjugated system.

Protocol B: Cu-Catalyzed Multicomponent 1,3-Dipolar Cycloaddition

Causality Focus: Transition-metal catalysis allows for solvent-free, atom-economical assembly of complex indolizines .

  • Reagent Assembly: In an oven-dried reaction vessel, combine the pyridine derivative (1.0 eq), methyl ketone (1.2 eq), alkenoic acid (1.5 eq), and CuBr catalyst (10 mol%).

  • Aerobic Oxidation: Seal the vessel under a pure O₂ atmosphere (balloon). Heat to 100 °C. Causality: The CuBr catalyst mediates the in situ bromination of the ketone and subsequently drives the final oxidative decarboxylation. O₂ is the terminal oxidant.

    • Validation Checkpoint: The reaction mixture will change from pale green to dark brown/black, indicating the cycling of active Cu(I)/Cu(II) species.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts before silica gel chromatography.

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield or Tarry Byproducts Check1 Check: Is the ylide decomposing? Issue->Check1 Check2 Check: Incomplete quaternization? Issue->Check2 Check3 Check: Poor aromatization in cycloaddition? Issue->Check3 Sol1 Action: Use weaker base (e.g., NaHCO3) & lower temp Check1->Sol1 Yes Sol2 Action: Use anhydrous conditions & fresh electrophile Check2->Sol2 Yes Sol3 Action: Ensure adequate oxidant (TEMPO/O2) Check3->Sol3 Yes

Troubleshooting logic tree for common indolizine synthesis failures.

Q: Why am I getting low yields and black tarry byproducts during the Tschitschibabin cyclization? A: Causality: The pyridinium ylide intermediate is highly reactive and prone to polymerization. If the base used is too strong (e.g., NaOH) or the reaction temperature is too high, intermolecular aldol-type condensations will outcompete the desired intramolecular 1,5-dipolar cyclization. Solution: Switch to a milder base like NaHCO₃ or K₂CO₃. Run the cyclization step under high dilution conditions (e.g., 0.05 M) to kinetically favor the intramolecular ring closure over intermolecular collisions.

Q: My 5-substituted indolizine product decomposes completely during silica gel column chromatography. How can I isolate it? A: Causality: Indolizines—particularly those with electron-donating groups or substitution at the 5-position—are extremely electron-rich. Standard silica gel is inherently acidic (due to surface silanol groups). This acidity protonates the electron-rich C1 or C3 positions of the indolizine core, triggering rapid oxidative degradation or polymerization on the column. Solution: Pre-treat your silica gel by flushing the column with an eluent containing 1-2% triethylamine (Et₃N) to neutralize the acidic sites. Alternatively, use neutral alumina for purification. Always store the purified indolizine under argon at -20°C in the dark.

Q: How do I prevent regioselectivity issues in 1,3-dipolar cycloadditions with unsymmetrical alkynes? A: Causality: Regiochemistry in these cycloadditions is dictated by the Frontier Molecular Orbital (FMO) coefficients of the pyridinium ylide (HOMO) and the dipolarophile (LUMO). Poor regioselectivity occurs when the alkyne is not sufficiently polarized. Solution: Utilize strongly electron-withdrawing groups (EWGs) on the dipolarophile (e.g., esters, ketones, or nitriles). This polarizes the alkyne, ensuring the highly nucleophilic ylide carbon selectively attacks the most electrophilic position of the alkyne, yielding a single regioisomer.

Q: In my Cu-catalyzed multicomponent synthesis, the reaction stalls, and I recover mostly unreacted primary cycloadduct. What is failing? A: Causality: The catalytic cycle relies on a delicate cascade. If the reaction stalls at the primary cycloadduct stage, the final oxidative dehydrogenation (aromatization) step is failing . This is almost always due to insufficient terminal oxidant or premature catalyst deactivation. Solution: Ensure a continuous, positive pressure of pure O₂ (via a balloon or flow system) rather than relying on ambient air. Verify that your CuBr catalyst is fresh; Cu(I) easily oxidizes to inactive Cu(II) species during poor storage, which will fail to initiate the radical cascade required for aromatization.

Section 4: Quantitative Data & Method Comparison

To assist in selecting the optimal synthetic route for your specific target, consult the comparative data table below:

Synthesis MethodTypical YieldsReaction TimePrimary Reagents / CatalystsKey AdvantagesPrimary Limitations
Tschitschibabin Reaction 50–85%4–12 hPyridine, α-halo ketone, K₂CO₃Simple, inexpensive starting materials; highly scalable.Prone to side reactions; harsh conditions limit functional group tolerance.
1,3-Dipolar Cycloaddition 60–95%4–24 hPyridinium ylide, Alkene/Alkyne, TEMPOHigh atom economy; excellent for library generation.Requires highly electron-deficient dipolarophiles for good regioselectivity.
Transition-Metal Catalyzed 70–98%1–8 hCuBr, Pd(OAc)₂, Rh(III), O₂Unprecedented regioselectivity; enables novel substitution patterns.Expensive catalysts; highly sensitive to moisture and oxygen levels.

References

  • Indolizine synthesis. Organic Chemistry Portal.[Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC).[Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI Molecules.[Link]

  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. MDPI. [Link]

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Bromoindolizine Cross-Coupling

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide for 2-Bromoindolizine Scaffolds Audience: Medicinal Chemists, Process Chemists Executive Summary: The Indolizine Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide for 2-Bromoindolizine Scaffolds Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Indolizine Paradox

2-Bromoindolizine is a deceptive substrate. While it appears to be a standard heteroaryl bromide suitable for cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), it possesses a highly electron-rich pyrrole ring fused to a pyridine. This unique electronic structure creates a nucleophilic hotspot at C3 (and to a lesser extent C1), which competes with the desired electrophilic oxidative addition at C2-Br .

Successful coupling requires a "kinetic takeover"—you must accelerate the Pd-insertion into the C-Br bond so significantly that it outcompetes the inherent nucleophilicity of the C3 position and the tendency for protodehalogenation.

Troubleshooting Tickets (Q&A)

Ticket #001: The "Missing Bromine" Mystery (Protodehalogenation)

User Query: "I am attempting a Suzuki coupling of 2-bromoindolizine with phenylboronic acid. LCMS shows full consumption of the starting material, but the major product has a mass corresponding to unsubstituted indolizine (M-Br+H). Where did I go wrong?"

Diagnosis: You are experiencing Protodehalogenation . Because the indolizine core is electron-rich, the oxidative addition intermediate (L


Pd(II)-Ar-Br) is prone to reduction if a hydride source is present. This is faster than transmetallation if the catalyst cycle is sluggish.

Root Causes & Solutions:

  • Solvent Choice (The Hydride Source):

    • Cause: You are likely using primary or secondary alcohols (EtOH, iPrOH) as cosolvents.

      
      -Hydride elimination from the alkoxide coordinated to Pd generates a Pd-H species, which reduces your aryl bromide.
      
    • Solution: Switch to aprotic polar solvents . DMF, DMA, or 1,4-Dioxane are superior. If water is needed for the base, use a biphasic system (Toluene/H

      
      O) rather than a miscible alcohol/water mix.
      
  • Base Selection:

    • Cause: Alkoxide bases (NaOMe, NaOEt) can act as hydride donors.

    • Solution: Switch to inorganic carbonates (K

      
      CO
      
      
      
      , Cs
      
      
      CO
      
      
      ) or phosphates (K
      
      
      PO
      
      
      ).[1]
  • Catalyst Activity:

    • Cause: Slow transmetallation allows the Pd-Ar intermediate to "wait" and eventually intercept a proton.

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to accelerate the catalytic cycle, specifically the reductive elimination step.

Validation Protocol: Run a control experiment: Heat 2-bromoindolizine in your solvent/base mixture without the boronic acid and catalyst. If stable, add the catalyst. If dehalogenation occurs only with the catalyst, it is a Pd-mediated reduction.

Ticket #002: Regioselectivity Drift (C3 vs. C2)

User Query: "I see a byproduct where the aryl group is attached, but the NMR suggests the bromine is still present, or the coupling happened at the wrong spot. Is C-H activation interfering?"

Diagnosis: Competitive C3-H Direct Arylation . The C3 position of indolizine is isoelectronic with the C3 of indole and is highly nucleophilic. Under conditions that favor "electrophilic palladation" (often involving Pd(II) sources and acidic protons), the catalyst may activate the C3-H bond instead of inserting into the C2-Br bond.

Mechanistic Causality:

  • Pathway A (Desired): Pd(0) inserts into C2-Br (Oxidative Addition).

  • Pathway B (Undesired): Electrophilic Pd(II) attacks the nucleophilic C3 position (SEAr mechanism).

Corrective Actions:

  • Catalyst State: Ensure you start with an active Pd(0) source (e.g., Pd

    
    (dba)
    
    
    
    ) rather than a Pd(II) salt (Pd(OAc)
    
    
    ) that requires in-situ reduction. Pd(II) is an electrophile and will seek the electron-rich C3.
  • Ligand Control: Use ligands that favor oxidative addition (low coordinate Pd(0)). Bis(tri-tert-butylphosphine)palladium(0) is excellent for forcing oxidative addition into the C-Br bond over C-H activation pathways.

  • Avoid Carboxylates: Acetate bases/ligands can assist C-H activation (CMD mechanism). Stick to Carbonate or Phosphate bases.[1][2]

Ticket #003: The "Black Tar" Scenario (Decomposition)

User Query: "My reaction mixture turns dark black immediately upon heating, and I isolate very little product. The indolizine seems to be polymerizing."

Diagnosis: Oxidative Polymerization . Indolizines are sensitive to light and oxygen. The electron-rich system oxidizes easily to form radical cations, leading to polymerization.

Stabilization Protocol:

  • Strict Anaerobic Conditions: Sparging with argon is insufficient. Use freeze-pump-thaw cycles (x3) for all solvents.

  • Light Protection: Wrap reaction vessels in aluminum foil.

  • Scavengers: In extreme cases, adding a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1-5 mol%) can suppress radical polymerization without inhibiting the Pd catalyst.

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (C2-Selective)

Best for minimizing dehalogenation and C3-arylation.

ComponentReagent/ConditionRationale
Substrate 2-Bromoindolizine (1.0 equiv)
Partner Arylboronic Acid (1.5 equiv)Excess compensates for homocoupling.
Catalyst Pd(OAc)

(2 mol%) + SPhos (4 mol%)
SPhos forms a highly active LPd(0) species that is bulky, preventing side reactions.
Base K

PO

(2.0 equiv)
Anhydrous phosphate prevents hydrolysis and is mild enough to avoid decomposition.
Solvent Toluene / Water (10:1) Biphasic system minimizes protodehalogenation compared to alcohols.
Temp/Time 80 °C, 2-4 hoursShort reaction time prevents thermal decomposition.

Step-by-Step:

  • Charge a reaction vial with 2-bromoindolizine, arylboronic acid, Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    .
  • Seal and purge with Argon for 5 minutes.

  • Add degassed Toluene and Water via syringe.

  • Heat to 80 °C. Monitor by LCMS every hour.

  • Stop immediately upon consumption of bromide. Prolonged heating promotes dehalogenation of the product.

Protocol B: Sonogashira Coupling (Copper-Free)

Copper is avoided to prevent oxidative homocoupling of the alkyne and potential Lewis-acid activation of the indolizine C3 position.

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)
  • Base/Solvent: Diisopropylamine (DIPA) or Et

    
    N (degassed).
    
  • Condition: 70 °C, Inert atmosphere.

  • Note: If reaction is sluggish, add XPhos to boost the Pd activity without adding Copper.

Data & Decision Support

Ligand Selection Matrix

Effectiveness for 2-Bromoindolizine substrates.

LigandOxidative Addition RateRisk of DehalogenationRecommendation
PPh

ModerateHighAvoid . Too slow; allows side reactions.
dppf GoodModerateBackup .[3] Good for stability, but slower than Buchwald ligands.
SPhos Excellent Low Primary Choice . Bulky, electron-rich, fast reductive elimination.
XPhos Excellent Low Alternative .[4] Excellent for sterically hindered partners.
P(t-Bu)

HighLowSpecialist . Use for very difficult chlorides or bromides.
Visualizing the Competition (Mechanism)

The following diagram illustrates the bifurcation between the desired Cross-Coupling path and the undesired C3-Arylation and Dehalogenation paths.

IndolizineReactivity cluster_legend Key Control Points Start 2-Bromoindolizine Path_C2 Path A: C2 Oxidative Addition (Kinetic Control) Start->Path_C2 Active Pd(0) Bulky Ligands Path_C3 Path B: C3 Electrophilic Attack (Thermodynamic/Electronic Control) Start->Path_C3 Pd(II) source Acidic conditions Path_Dehal Path C: Protodehalogenation (Reduction) Start->Path_Dehal Slow catalysis Hydride source (ROH) Int_Pd LnP-Pd(II)-Ar-Br (Intermediate) Path_C2->Int_Pd Prod_C3 3-Aryl-2-bromoindolizine (BYPRODUCT) Path_C3->Prod_C3 Prod_H Indolizine (H) (BYPRODUCT) Path_Dehal->Prod_H Prod_C2 2-Arylindolizine (DESIRED PRODUCT) Int_Pd->Prod_C2 Fast Transmetallation Int_Pd->Prod_H Slow Reductive Elim. + Hydride Source Note1 Use SPhos/XPhos to speed up Path A Note2 Avoid Alcohols to block Path C

Caption: Mechanistic bifurcation in 2-bromoindolizine coupling. Path A is favored by electron-rich, bulky ligands (SPhos) and Pd(0) sources. Path B and C are minimized by avoiding acidic conditions and protic solvents.

References

  • Direct C-3 Arylation Mechanisms: Gevorgyan, V., et al. "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines."[5] Journal of the American Chemical Society, 2004.

  • Indolizine Synthesis & Reactivity: Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 2007.

  • Dehalogenation in Cross-Coupling: Navarro, O., et al. "General Study of the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of Organic Chemistry, 2004.[5]

  • Ligand Effects (SPhos/XPhos): Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Indolizine Stability Studies: BenchChem Technical Notes. "Managing the stability and degradation of indolizine compounds."

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromoindolizine-7-carbaldehyde

Executive Summary This technical guide addresses the purification of 2-Bromoindolizine-7-carbaldehyde , a functionalized bicyclic heteroaromatic intermediate often used in the synthesis of fluorescent dyes and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the purification of 2-Bromoindolizine-7-carbaldehyde , a functionalized bicyclic heteroaromatic intermediate often used in the synthesis of fluorescent dyes and pharmaceutical scaffolds.

The purification of this compound presents a specific chemical paradox: the indolizine core is electron-rich and lipophilic, while the 7-carbaldehyde moiety introduces significant polarity and hydrogen-bond accepting capability. Furthermore, the 2-bromo substituent increases molecular weight and lipophilicity. Successful recrystallization requires a solvent system that balances these competing properties while preventing the oxidation of the aldehyde to the corresponding carboxylic acid.

Solvent Selection Logic

Physicochemical Analysis
  • Core Structure: Indolizine (Fused 5,6-membered ring). Planar, aromatic.

  • Functional Groups:

    • Aldehyde (C-7): Polar, H-bond acceptor, sensitive to oxidation.

    • Bromine (C-2): Lipophilic, heavy atom effect.

  • Solubility Profile: Moderate polarity. Soluble in chlorinated solvents (DCM, CHCl3) and polar aprotic solvents (DMSO, DMF). Sparingly soluble in non-polar alkanes (Hexane, Pentane).

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Application Context
Primary (Binary) Ethanol / Water 4:1 to 1:1 Best for Purity. The aldehyde group interacts well with ethanol. Water acts as a strong anti-solvent to force precipitation upon cooling.
Secondary (Binary) Ethyl Acetate / Hexane 1:3 to 1:5 Best for Yield. Good for removing non-polar tarry impurities common in cyclization reactions.
Alternative (Single) Acetonitrile (MeCN) N/A High Polarity Impurities. Useful if the crude contains significant inorganic salts or highly polar byproducts.

Critical Warning: Avoid primary amines (e.g., n-butylamine) as solvents to prevent Schiff base formation with the aldehyde. Avoid strong acids which may protonate the indolizine nitrogen or induce polymerization.

Standard Operating Procedures (SOPs)

Protocol A: The Ethanol/Water Method (Recommended)

Target: High purity crystals suitable for X-ray or biological assay.

  • Dissolution: Transfer crude 2-bromoindolizine-7-carbaldehyde to an Erlenmeyer flask. Add 95% Ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat gently on a hot plate/block to boiling (

    
    ).
    
    • Note: If solid remains, add ethanol in 1 mL increments.

  • Clarification: If the solution is dark/opaque, add activated charcoal (1-2% w/w), stir for 2 mins, and perform a hot filtration through a pre-warmed Celite pad.

  • The Anti-Solvent: While keeping the solution near boiling, add deionized water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 0.5 - 1.0 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (20-30 mins), then transfer to an ice-water bath (

    
    ) for 1 hour.
    
  • Isolation: Filter via vacuum (Buchner funnel).[1] Wash cake with cold 30% EtOH/Water .

Protocol B: The Ethyl Acetate/Hexane Method

Target: Recovering material from "oily" crude mixtures.

  • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Once dissolved, remove the heat source.

  • Immediately add Hexane (or Petroleum Ether) slowly down the side of the flask until the solution becomes slightly cloudy.

  • Re-heat briefly to clarify if necessary.

  • Seed the solution with a crystal of pure product (if available) to prevent oiling out.

  • Cool slowly.

Troubleshooting Guide

Workflow Visualization

Recrystallization_Workflow Start Start: Crude Solid SolventCheck Check Solubility (Hot vs Cold) Start->SolventCheck Dissolve Dissolve in Hot Solvent (EtOH or EtOAc) SolventCheck->Dissolve Select System Insolubles Insoluble Particles? Dissolve->Insolubles HotFilter Hot Filtration (Remove Salts/Charcoal) Insolubles->HotFilter Yes AddAnti Add Anti-Solvent (Water or Hexane) Insolubles->AddAnti No HotFilter->AddAnti Cooling Cool to Room Temp AddAnti->Cooling Oiling Issue: Oiling Out? Cooling->Oiling RemedyOil Remedy: 1. Reheat 2. Add more Solvent 3. Seed Crystal Oiling->RemedyOil Yes Crystallize Crystallization (Ice Bath) Oiling->Crystallize No RemedyOil->Cooling Filter Vacuum Filtration Crystallize->Filter Dry Dry under Vacuum (< 40°C) Filter->Dry End Pure Crystals Dry->End

Caption: Decision tree for the purification of 2-bromoindolizine-7-carbaldehyde, highlighting the critical intervention point for "oiling out."

Common Issues & Solutions

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals.

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.[2]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the good solvent (e.g., Ethanol or EtOAc).

    • Allow the solution to cool very slowly (wrap the flask in foil or a towel). Rapid cooling promotes oiling.[2][3]

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: The crystals are turning brown/black during drying.

  • Cause: Indolizines are electron-rich and susceptible to oxidative decomposition, especially when wet with solvent. The aldehyde group can also auto-oxidize.

  • Fix:

    • Minimize light exposure (wrap flask in foil).

    • Dry in a vacuum oven at a moderate temperature (

      
      ).
      
    • Store under an inert atmosphere (Argon/Nitrogen) if possible.

Q3: Low recovery yield (<50%).

  • Cause: The compound is too soluble in the cold solvent mixture.

  • Fix:

    • Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat the cooling process (Second Crop).

    • Increase the ratio of Anti-Solvent (Water or Hexane) in the next run.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: While 2-bromoindolizine-7-carbaldehyde is soluble in acetone, it is generally not recommended for recrystallization. Acetone has a low boiling point (


), limiting the solubility differential. Furthermore, in the presence of trace base/acid impurities, acetone can undergo aldol condensation with the indolizine-aldehyde, creating impurities.

Q: Is the aldehyde group stable in hot ethanol? A: Generally, yes. However, prolonged boiling in alcohols can theoretically lead to acetal/hemiacetal formation, though this is reversible. To minimize this risk, avoid boiling for extended periods (keep it under 15 minutes) and ensure the ethanol is neutral (pH ~7).

Q: How do I confirm the purity of the crystals? A:

  • TLC: Run in Hexane:EtOAc (3:1). You should see a single distinct spot.

  • NMR: Check for the aldehyde proton peak (~9.8-10.0 ppm) and the absence of ethyl acetate or ethanol solvent peaks (solvates are common).

  • Melting Point: Compare to literature values (typically sharp range for pure indolizines).

References

  • General Recrystallization Theory: "Two-Solvent Recrystallization Guide." MIT OpenCourseWare. [Link]

  • Indolizine Synthesis & Properties: S. Park, et al. "Stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes."[4] Nature Communications / PMC, 2023. [Link]

  • Indolizine Stability: "Recent advances in the synthesis of indolizines and their π-expanded analogues." Royal Society of Chemistry (RSC) Advances, 2016. [Link]

Sources

Optimization

Technical Support Center: Indolizine Aldehyde Stability

Topic: Stabilization & Handling of Indolizine-based Aldehydes in Solution Executive Summary & Core Challenge The Indolizine Paradox: Indolizine aldehydes (specifically 1-formyl and 3-formyl derivatives) are "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization & Handling of Indolizine-based Aldehydes in Solution

Executive Summary & Core Challenge

The Indolizine Paradox: Indolizine aldehydes (specifically 1-formyl and 3-formyl derivatives) are "privileged scaffolds" in drug discovery due to their similarity to indole and azulene. However, they present a unique stability challenge: they combine an electron-rich aromatic ring (nucleophilic) with an electron-poor aldehyde group (electrophilic).

This internal "push-pull" electronic character makes them highly reactive. In solution, they are prone to:

  • Auto-oxidation: Conversion to carboxylic acids.

  • Photodegradation: Radical-mediated decomposition due to their fluorophore nature.

  • Self-Condensation: Acid-catalyzed polymerization (black tar formation).

This guide provides the protocols required to arrest these pathways and maintain compound integrity.

Diagnostic Troubleshooting (Q&A)

Q1: My bright yellow indolizine aldehyde solution turned dark brown/black overnight. What happened? Diagnosis: Oxidative Polymerization. Mechanism: Indolizines are electron-rich, similar to enamines. In the presence of oxygen and trace acids, the aldehyde group acts as an electrophile, reacting with the electron-rich ring of a neighboring molecule. This creates a chain reaction leading to conjugated polymers (the "black tar"). Corrective Action:

  • Immediate: Filter the solution through a basic alumina plug to remove polymers (if the product is still soluble).

  • Prevention: You must store the compound under an inert atmosphere (Argon > Nitrogen).[1][2] See Protocol A (Degassing) below.

Q2: I see a new peak in my LC-MS (M+16) and proton NMR (broad singlet ~12 ppm). Diagnosis: Auto-oxidation to Carboxylic Acid. Mechanism: Atmospheric oxygen attacks the aldehyde C-H bond via a radical mechanism, converting the formyl group (-CHO) to a carboxylic acid (-COOH). This is accelerated by light.[1] Corrective Action:

  • Purification: Perform a rapid base extraction (wash organic layer with NaHCO3) to remove the acidic impurity.

  • Prevention: Add a radical scavenger like BHT (0.1 mol%) if the application permits.

Q3: The fluorescence intensity of my solution is decreasing over time. Diagnosis: Photobleaching/Photodegradation. Mechanism: Indolizines are often fluorescent. Upon excitation by ambient light, they enter excited triplet states that can generate Reactive Oxygen Species (ROS), destroying the molecule. Corrective Action:

  • Storage: Switch to amber borosilicate glass vials immediately. Wrap reaction vessels in aluminum foil.

Mechanisms of Instability

To solve the problem, you must understand the enemy. The diagram below details the three primary degradation pathways for Indolizine-3-Carbaldehyde.

IndolizineDegradation Start Indolizine Aldehyde Oxidation Auto-Oxidation (Radical Mechanism) Start->Oxidation + O2 (Air) Polymer Acid-Catalyzed Self-Condensation Start->Polymer + H+ (Trace Acid) Photo Photo-Excitation (hv) Start->Photo + UV/Vis Light Acid Indolizine Carboxylic Acid (Inactive) Oxidation->Acid Tar Oligomers/Polymers (Dark Tar) Polymer->Tar Bleach Photobleached Products Photo->Bleach

Caption: Figure 1.[3][4] Primary degradation pathways.[1] The electron-rich indole-like ring makes the aldehyde highly susceptible to oxidative and electrophilic attacks.

Stability Protocols & Solvent Compatibility

Protocol A: Solvent Selection & Preparation

The choice of solvent is the single biggest factor in solution stability.

Solvent ClassRecommended?Technical Notes
DMSO (Anhydrous) HIGHLY RECOMMENDED Excellent solubility. High viscosity slows diffusion of O2. Must be stored frozen to prevent hygroscopicity.
Acetonitrile (MeCN) RECOMMENDED Good stability if acid-free. Use HPLC grade or higher.
Dichloromethane (DCM) CAUTION Often acidic due to HCl formation over time. Must be passed through basic alumina before use.
Methanol/Ethanol AVOID Protic solvents can facilitate hemiacetal formation or nucleophilic attack on the aldehyde.
Chloroform DO NOT USE Highly prone to radical formation and acidity (HCl) which catalyzes polymerization.
Protocol B: The "Safe-Store" Workflow

Follow this decision tree for storing stock solutions.

StorageWorkflow Start Synthesized/Purchased Indolizine Aldehyde Form Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution Action1 1. Flush vial with Argon 2. Seal with Parafilm 3. Store at -20°C Solid->Action1 SolventCheck Is Solvent DMSO or MeCN? Solution->SolventCheck YesSolvent Yes SolventCheck->YesSolvent NoSolvent No (e.g., CHCl3) SolventCheck->NoSolvent Additives Add 0.1% BHT (Antioxidant) YesSolvent->Additives Evap Evaporate immediately to solid residue NoSolvent->Evap Evap->Action1 FinalStore Store in Amber Vial under Argon at -20°C Additives->FinalStore

Caption: Figure 2. Decision matrix for storage. Note that solution storage is inherently riskier than solid state.

Protocol C: Synthesis Workup (Vilsmeier-Haack Specific)

Most indolizine aldehydes are made via the Vilsmeier-Haack reaction (DMF + POCl3). The critical failure point is the quenching step .

  • The Risk: The Vilsmeier intermediate is an iminium salt.[5] If hydrolyzed in acidic conditions, the resulting aldehyde sits in a soup of acid, triggering immediate polymerization (black tar).

  • The Fix:

    • Pour the reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO3) .

    • Ensure the pH is adjusted to 7.0–8.0 before extraction.

    • Never allow the crude aldehyde to sit in an acidic aqueous layer.

References

  • BenchChem Technical Support. (2025).[1][2][6] Managing the stability and degradation of indolizine compounds in storage. Retrieved from 1[6]

  • Singh, G. S., & Mmatli, E. E. (2011).[7] Recent progress in synthesis and bioactivity studies of indolizines. European Journal of Medicinal Chemistry. Retrieved from 7

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from 5

  • Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from 3

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Formylation of electron-rich arenes. Retrieved from 8

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectroscopic Analysis of 2-Bromoindolizine-7-carbaldehyde

Abstract The unambiguous structural elucidation of polysubstituted N-fused heterocyclic compounds is a critical challenge in medicinal chemistry and materials science. Indolizine, a structural isomer of indole, presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous structural elucidation of polysubstituted N-fused heterocyclic compounds is a critical challenge in medicinal chemistry and materials science. Indolizine, a structural isomer of indole, presents a versatile scaffold found in numerous biologically active compounds.[1] However, the differentiation of its constitutional isomers through routine analytical methods can be non-trivial. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 2-Bromoindolizine-7-carbaldehyde, a representative substituted indolizine. We will explore the causal factors governing the chemical shifts and coupling patterns, compare its expected spectrum with that of plausible isomers, and detail the advanced 2D NMR methodologies required for self-validating, authoritative structural confirmation. This document is intended for researchers and drug development professionals seeking to apply advanced NMR techniques for the robust characterization of complex heterocyclic systems.

The Spectroscopic Challenge: Electronic Landscape of the Indolizine Core

The indolizine ring system is an electron-rich aromatic heterocycle, but the charge distribution is not uniform.[2] It can be conceptualized as a fusion of a pyridine and a pyrrole ring, with the bridgehead nitrogen atom significantly influencing the electronic environment.[3] Electrophilic substitution, for instance, preferentially occurs at the C-3 and C-1 positions of the five-membered ring, indicating higher electron density at these sites.[2]

When analyzing the ¹H NMR spectrum, this inherent electronic asymmetry means that the chemical shifts of the ring protons are highly sensitive to the placement of substituents. An electron-withdrawing group (EWG) like a bromo or carbaldehyde group will deshield (shift downfield) nearby protons, while an electron-donating group (EDG) will shield (shift upfield) them. The magnitude of this effect is dependent on both inductive and mesomeric (resonance) effects, making a predictive analysis both possible and essential for structural assignment.

Predictive ¹H NMR Analysis of 2-Bromoindolizine-7-carbaldehyde

To definitively assign the structure, we must predict the ¹H NMR spectrum by considering the electronic contributions of both the bromo and carbaldehyde substituents. The analysis below is based on established principles of NMR spectroscopy and data from related indolizine structures.[4]

  • Aldehyde Proton (7-CHO): This proton is directly attached to a carbonyl carbon and is expected to appear as a sharp singlet in the highly deshielded region of the spectrum, typically δ 9.5 - 10.5 ppm .[5] Its distinct chemical shift makes it an excellent starting point for analysis.

  • Protons on the Six-Membered Ring (H-5, H-6, H-8):

    • H-8: This proton is in the peri position relative to the strongly electron-withdrawing aldehyde group at C-7. This spatial proximity and the group's anisotropic effect will cause significant deshielding. Furthermore, it is ortho to the bridgehead nitrogen. We predict H-8 to be the most downfield of the ring protons, likely appearing as a doublet around δ 9.0 - 9.8 ppm .[6]

    • H-5: This proton is furthest from the EWGs and is expected to be the most upfield proton on the six-membered ring. It will likely appear as a doublet around δ 7.5 - 8.0 ppm .

    • H-6: This proton is situated between C-5 and the substituent at C-7. It will appear as a triplet or doublet of doublets, with a chemical shift intermediate to H-5 and H-8, predicted around δ 7.1 - 7.5 ppm .

  • Protons on the Five-Membered Ring (H-1, H-3):

    • H-3: The bromine at C-2 will inductively withdraw electron density, deshielding the adjacent H-3 proton. It is expected to appear as a singlet (due to the absence of adjacent protons) around δ 7.8 - 8.2 ppm .

    • H-1: This proton is also adjacent to the bromine at C-2 and will be deshielded. It should appear as a singlet around δ 7.6 - 8.0 ppm .

Data Summary: Predicted ¹H NMR Parameters

The following table summarizes the predicted chemical shifts, multiplicities, and key coupling constants for 2-Bromoindolizine-7-carbaldehyde.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale for Assignment
7-CHO9.5 - 10.5Singlet (s)N/ACharacteristic aldehyde proton chemical shift.[5]
H-89.0 - 9.8Doublet (d)JH8-H6 ≈ 1-2 Hz (meta)Deshielded by peri aldehyde group.
H-37.8 - 8.2Singlet (s)N/ADeshielded by adjacent bromine at C-2.
H-17.6 - 8.0Singlet (s)N/ADeshielded by adjacent bromine at C-2.
H-57.5 - 8.0Doublet (d)JH5-H6 ≈ 7-9 Hz (ortho)Most upfield proton on the pyridyl ring.
H-67.1 - 7.5Triplet (t) or ddJH6-H5 ≈ 7-9 Hz, JH6-H8 ≈ 1-2 HzCoupled to both H-5 and H-8.[7]

Comparative Analysis: Distinguishing Isomers

The true power of this predictive approach is demonstrated when comparing the target molecule with other potential isomers that might arise during synthesis. A simple ¹H NMR spectrum, when correctly interpreted, can easily distinguish between them.

Proton2-Bromoindolizine-7-carbaldehyde (Target) 3-Bromoindolizine-7-carbaldehyde (Isomer 1) 2-Bromoindolizine-5-carbaldehyde (Isomer 2)
Key Differentiator Two singlets in the aromatic region (H-1, H-3). H-8 is highly downfield.One singlet (H-2) and two doublets (H-1, H-5) in the aromatic region.H-6 is highly downfield (peri to CHO). H-1 and H-3 are singlets.
7-CHO~9.8 ppm (s)~9.8 ppm (s)-
5-CHO--~10.0 ppm (s)
H-8~9.5 ppm (d) ~9.5 ppm (d) ~7.8 ppm (d)
H-1~7.7 ppm (s)~7.9 ppm (d)~7.7 ppm (s)
H-2Bromo-substituted~7.6 ppm (s)Bromo-substituted
H-3~8.0 ppm (s)Bromo-substituted~8.0 ppm (s)
H-5~7.6 ppm (d)~7.6 ppm (d)Aldehyde-substituted
H-6~7.3 ppm (t)~7.3 ppm (t)~9.2 ppm (t)

This comparative analysis shows that the number of singlets in the aromatic region and the chemical shift of the peri-proton provide a clear and unambiguous fingerprint for each isomer.

Experimental Protocols for Self-Validating Analysis

To move from prediction to confirmation, a rigorous experimental approach is required. The following protocols outline the steps for acquiring high-quality 1D and 2D NMR data.

Protocol 1: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 2-Bromoindolizine-7-carbaldehyde sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

    • Spectral Width: Set to cover the expected range (e.g., -1 to 12 ppm).

    • Acquisition Time: > 3 seconds for good resolution.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16 or more for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to confirm proton counts.

Protocol 2: Unambiguous Assignment via 2D NMR

To validate the assignments made from the 1D spectrum, two-dimensional NMR experiments are indispensable.[8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Execution: Run a standard gradient-selected COSY (gCOSY) experiment.

    • Interpretation: A cross-peak between two protons on the 2D map confirms a J-coupling interaction. For our target molecule, we expect to see a cross-peak between H-5 and H-6, confirming their ortho relationship.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are J-coupled.[9][10]

    • Execution: Run a standard 2D NOESY experiment with a mixing time appropriate for small molecules (e.g., 500-800 ms).

    • Interpretation: A cross-peak confirms spatial proximity. This is the ultimate validation tool. We would expect a strong NOE cross-peak between the aldehyde proton (7-CHO) and the H-8 proton, unequivocally confirming the C-7 position of the aldehyde. Another key NOE would be between H-1 and H-8, confirming their relative positions on the bicyclic system.

Visualization of Analytical Workflow and Key Correlations

Diagrams created using Graphviz provide a clear visual summary of the analytical process and the key molecular interactions.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Spectral Analysis cluster_2 Phase 3: Structure Confirmation Sample Purified Compound Prep NMR Sample Prep (5-10 mg in CDCl3) Sample->Prep Acq_1D 1D ¹H NMR Acquisition (≥400 MHz) Prep->Acq_1D Acq_2D 2D NMR Acquisition (COSY, NOESY) Acq_1D->Acq_2D Proc_2D 2D Spectra Processing Acq_2D->Proc_2D Proc_1D 1D Spectrum Processing (Integration, Peak Picking) Assign_1D Initial Assignment (Chemical Shift & J-Coupling) Proc_1D->Assign_1D Validation Cross-Validation (1D vs. 2D Data) Assign_1D->Validation Assign_2D Correlation Analysis (COSY & NOESY Cross-peaks) Proc_2D->Assign_2D Assign_2D->Validation Comparison Comparison with Predicted Isomers Validation->Comparison Structure Final Structure Confirmed: 2-Bromoindolizine-7-carbaldehyde Comparison->Structure

Figure 2: Key 2D NMR correlations for confirming the structure of 2-Bromoindolizine-7-carbaldehyde.

Conclusion

The structural assignment of 2-Bromoindolizine-7-carbaldehyde serves as an exemplary case for the power of modern NMR spectroscopy. While a one-dimensional ¹H NMR spectrum provides strong initial evidence based on a predictive analysis of chemical shifts and coupling constants, it is the application of two-dimensional techniques that offers a self-validating system for unambiguous confirmation. COSY experiments verify the through-bond connectivity, and NOESY experiments provide definitive proof of through-space relationships, crucially confirming the positions of the substituents. This multi-faceted approach, combining predictive analysis with a suite of targeted experiments, represents the gold standard for the structural characterization of novel chemical entities in a research and development setting.

References

  • El-Sayed, M. A. A., Abbas, H. S., El-Henawy, A. A., El-Deen, I. M., & El-Dasoky, M. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 12(48), 31215-31233. [Link]

  • Cahill, R., & Crabb, T. A. (1971). Geminal coupling constants in methylene groups α to nitrogen in indolizidine, quinolizidine and related systems. Organic Magnetic Resonance, 3(3), 253-257. [Link]

  • Catellani, M., Cugini, F., & Motti, E. (2024). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Reaction. European Journal of Organic Chemistry, 27(12), e202400013. [Link]

  • Kumar, A., Singh, A., Kumar, V., & Singh, V. K. (2024). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega. [Link]

  • Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR SPECTRA OF INDOLIZINES AND THEIR σ COMPLEXES. Chemistry of Heterocyclic Compounds, 31(9), 1031-1041. [Link]

  • Piltan, M., Zarei, S. A., Saydi, H., & Shahvelayati, A. S. (2016). One-pot Synthesis of Polysubstituted Indolizine Derivatives. Oriental Journal of Chemistry, 32(2), 1149-1155. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]

  • University College London. (n.d.). Two-dimensional NMR. Retrieved from [Link]

  • Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1809-1813. [Link]

  • Royal Society of Chemistry. (n.d.). NMR DATA FOR COMPOUNDS REPORTED. Retrieved from [Link]

  • Sandeep, C., Venugopala, K. N., & Mohammed, A. K. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 61. [Link]

  • Kaltaci, M., Isik, S., Karatay, A., & Yaglioglu, H. G. (2014). Synthesis and characterization of a substituted indolizine and investigation of its photoluminescence quenching via electron deficient nitroaromatics. ARKIVOC, 2014(4), 362-371. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 7. Retrieved from [Link]

  • Padmashali, B., Kulkarni, R. S., & Odhav, B. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(4), 839-844. [Link]

  • Fun, H. K., O'Connor, C. M., & Siddiqui, M. R. (2014). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 70(7), 697-705. [Link]

  • Butts, C. P., & Jones, C. R. (2020). Reference-free NOE NMR analysis. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold.pdf. Retrieved from [Link]

  • Block, E., et al. (2024). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 29(1), 216. [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Padmashali, B., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Indian Journal of Pharmaceutical Education and Research, 51(3), 488-497. [Link]

  • Block, E., et al. (2024). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 29(1), 216. [Link]

  • Taylor & Francis Online. (n.d.). NOE – Knowledge and References. Retrieved from [Link]

  • Gajda, M., et al. (2024). Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of indolizine derivatives. Retrieved from [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]

  • Wikipedia. (n.d.). Indolizine. Retrieved from [Link]

  • Gulea, M., & Ungureanu, E. M. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]

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Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromoindolizine-7-carbaldehyde

This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 2-Bromoindolizine-7-carbaldehyde. In the absence of direct experimental data for this specific molecule, this guide synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 2-Bromoindolizine-7-carbaldehyde. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from the known spectral data of the parent indolizine scaffold, established substituent effects in heterocyclic chemistry, and data from related substituted indolizines. This comparative approach offers researchers a robust framework for the structural elucidation and spectral assignment of novel indolizine derivatives.

Introduction: The Structural Significance of Indolizine and the Role of 13C NMR

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is a core structural motif in a variety of natural products and pharmacologically active compounds.[1] Its unique electronic properties and reactivity make it a valuable scaffold in drug development.[2] 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like indolizine derivatives.[3][4] It provides crucial information about the carbon framework, the chemical environment of each carbon atom, and the influence of various functional groups.[5]

For a molecule such as 2-Bromoindolizine-7-carbaldehyde, the 13C NMR spectrum is expected to be complex due to the presence of two distinct electron-withdrawing substituents on the indolizine ring. Understanding the individual and combined effects of the bromo and carbaldehyde groups is key to accurately assigning the chemical shifts.

Comparative Analysis of 13C NMR Chemical Shifts

The following table presents the known experimental 13C NMR chemical shifts for the parent indolizine molecule, which serves as a fundamental baseline.[6] Alongside this, we provide a predicted range for the chemical shifts of 2-Bromoindolizine-7-carbaldehyde. These predictions are derived from the principles of substituent-induced chemical shifts (SCS) observed in related heterocyclic systems.[7][8]

Carbon AtomIndolizine (CDCl₃) δ (ppm)[6]2-Bromoindolizine-7-carbaldehyde (Predicted) δ (ppm)Rationale for Predicted Shift
C-1~117.0~118-122Minor deshielding from the adjacent bromo group.
C-2~111.0~100-105Strong shielding due to the direct attachment of the bromine atom (α-effect).
C-3~103.0~105-110Deshielding effect from the bromo group at the adjacent carbon.
C-5~120.0~122-126Deshielding effect from the remote carbaldehyde group.
C-6~112.0~115-120Deshielding effect from the adjacent carbaldehyde group.
C-7~117.0~125-130Strong deshielding due to the direct attachment of the electron-withdrawing carbaldehyde group.
C-8~124.0~130-135Significant deshielding due to the ortho-position relative to the carbaldehyde group.
C-8a~136.0~138-142Deshielding due to the influence of both substituents on the overall electron density of the ring system.
C=ON/A~185-195Characteristic chemical shift for an aldehyde carbonyl carbon.[4][9]

Causality Behind the Predicted Shifts:

  • Bromo Substituent (C-2): Halogens exhibit a complex influence on 13C chemical shifts.[10] While they are electronegative, leading to deshielding of adjacent carbons (β-effect), the heavy atom effect often results in a significant shielding of the directly attached carbon (α-effect), particularly for bromine and iodine.[11] Therefore, C-2 is predicted to shift upfield (lower ppm), while C-1 and C-3 will shift slightly downfield.

  • Carbaldehyde Substituent (C-7): The carbaldehyde group is strongly electron-withdrawing through both inductive and resonance effects. This leads to a significant deshielding (downfield shift) of the directly attached carbon (C-7) and other carbons within the pyridine ring, especially those in ortho (C-8) and para (C-6, though not strictly para in this system) positions. The carbonyl carbon itself will appear in the characteristic downfield region for aldehydes.[12]

Experimental Protocol for 13C NMR Acquisition

The following provides a generalized yet robust protocol for acquiring high-quality 13C NMR data for indolizine derivatives. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the 2-Bromoindolizine-7-carbaldehyde sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. Instrumentation and Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[6]

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

3. Acquisition Parameters (Proton-Decoupled 13C Spectrum):

  • Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., zgpg30 on Bruker instruments). Broadband decoupling removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[5][10]

  • Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass the entire range of expected carbon signals, from aliphatic to carbonyl carbons.[3][6]

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.[6]

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.[3]

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Assign the peaks based on the predicted chemical shifts, and for unambiguous assignment, consider running 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing Structural and Experimental Frameworks

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Structure of 2-Bromoindolizine-7-carbaldehyde with carbon numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Tune, Shim) transfer->instrument params Set Acquisition Parameters instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analysis Spectral Analysis & Assignment reference->analysis

Caption: Workflow for 13C NMR Data Acquisition and Analysis.

Conclusion

This guide establishes a predictive and comparative framework for interpreting the 13C NMR spectrum of 2-Bromoindolizine-7-carbaldehyde. By leveraging baseline data from the parent indolizine and the well-documented effects of bromo and carbaldehyde substituents, researchers can confidently approach the structural elucidation of this and related functionalized indolizine compounds. The provided experimental protocol further ensures that high-quality, reproducible data can be obtained for verification. For definitive structural confirmation, these 1D 13C NMR methods should be complemented by 2D NMR techniques.

References

  • Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR SPECTRA OF INDOLIZINES AND THEIR σ COMPLEXES. Chemistry of Heterocyclic Compounds, 31(9), 1041-1052. 7

  • BenchChem. (2025). Spectroscopic Characterization of the Indolizine Core: A Technical Guide. BenchChem. 6

  • SpectraBase. (n.d.). Indolizine, 3-[(2-ethyl-1,3-dithian-2-yl)methyl]octahydro-5-propyl-, (3.alpha.,5.alpha.,8a.alpha.)- - Optional[13C NMR] - Chemical Shifts. 13

  • SpectraBase. (n.d.). INDOLIZINE, OCTAHYDRO-6-METHYL- - Optional[13C NMR] - Chemical Shifts. 14

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Piozzi, F., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. 11

  • Kiefl, C., et al. (2021). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 26(15), 4487. 15

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. 3

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. 4

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. 9

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. 5

  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. 16

  • Bejan, V., et al. (2025, August 28). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 3456. 2

  • Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 185-197. 8

  • Bagno, A., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995-7003. 12

  • Motornov, V., et al. (n.d.). Supporting Information for: Efficient synthesis of 1-fluoroindolizines. The Royal Society of Chemistry.
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7174-7186. 1

  • Zbancioc, G., & Mangalagiu, I. I. (2013). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 58(1), 49-55.
  • Darko, G. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 53-60.

  • Chiacchio, M. A., et al. (2019). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Reaction. The Journal of Organic Chemistry, 84(15), 9495-9504.

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Profiling of 2-Bromoindolizine-7-carbaldehyde: A Comparative Guide to Orbitrap vs. Q-TOF Platforms

Introduction & Analytical Context 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) is a highly specialized halogenated heterocyclic building block. In modern drug discovery, it serves as a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) is a highly specialized halogenated heterocyclic building block. In modern drug discovery, it serves as a critical intermediate in the synthesis of advanced immunomodulators, specifically in the development of PD-1/PD-L1 pathway inhibitors [1].

When characterizing such halogenated intermediates, High-Resolution Mass Spectrometry (HRMS) is an absolute necessity. The presence of bromine demands precise isotopic pattern recognition alongside sub-ppm mass accuracy to confirm structural integrity. This guide objectively compares the performance of the two dominant HRMS architectures—Orbitrap (Fourier Transform MS) and Quadrupole Time-of-Flight (Q-TOF)—for the exact mass profiling of 2-Bromoindolizine-7-carbaldehyde.

Mechanistic Causality in Platform Selection

Selecting the correct HRMS platform requires understanding the physical mechanisms behind the mass analyzers and how they interact with halogenated small molecules.

  • Orbitrap (Fourier Transform MS): Orbitraps trap ions in a central electrostatic field, deriving mass-to-charge (

    
    ) values via the Fourier Transform of the generated image current.
    
    • The Advantage: They offer unparalleled resolving power (up to 280,000 FWHM) and sub-ppm mass accuracy. This is highly beneficial when analyzing 2-Bromoindolizine-7-carbaldehyde in complex biological matrices where isobaric interferences must be resolved [2].

    • The Trade-off: The longer transient times required for high resolution inherently reduce the scan rate. Furthermore, high ion populations in the C-trap can cause space-charging, which occasionally skews isotopic abundance readings [3].

  • Q-TOF (Time-of-Flight MS): Q-TOF instruments measure the flight time of ions accelerated through a field-free drift tube.

    • The Advantage: They excel in scan speed and isotopic fidelity. Because they do not rely on Fourier Transform deconvolution, Q-TOFs are exceptionally reliable for quantifying the exact 1:1 isotopic ratio of

      
       and 
      
      
      
      —a critical structural validation tool for this compound [4].
    • The Trade-off: Their maximum resolving power (typically 40,000–80,000 FWHM) is lower than that of an Orbitrap, though still more than sufficient for small molecule formula confirmation.

Experimental Workflow Visualization

HRMS_Workflow Sample Sample Prep 1 µg/mL 2-Bromoindolizine-7-carbaldehyde (50:50 H2O:ACN) LC UHPLC Separation C18 Column, 0.1% Formic Acid (Protonation Source) Sample->LC ESI ESI(+) Ionization Soft Ionization to prevent C-Br bond cleavage LC->ESI Split HRMS Platform ESI->Split Orbitrap Orbitrap FT-MS Resolution: >140,000 Focus: Sub-ppm Accuracy Split->Orbitrap High Res Path QTOF Q-TOF MS Resolution: ~40,000 Focus: Isotopic Fidelity Split->QTOF High Speed Path DataOrbi Exact Mass Confirmation [M+H]+ 79Br: 223.9711 m/z [M+H]+ 81Br: 225.9691 m/z Orbitrap->DataOrbi DataQTOF Isotopic Ratio Analysis 79Br / 81Br ≈ 1:1 (Structural Validation) QTOF->DataQTOF

Figure 1: Comparative HRMS workflow for 2-Bromoindolizine-7-carbaldehyde analysis.

Quantitative Data Comparison

To objectively compare the platforms, we must first establish the theoretical exact mass parameters for 2-Bromoindolizine-7-carbaldehyde (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

Table 1: Theoretical Exact Mass and Isotopic Distribution

Ion SpeciesChemical FormulaTheoretical m/zRelative AbundanceDiagnostic Purpose

(

)

223.9711100.0%Primary Exact Mass

(

)

225.9691~97.3%Isotopic Confirmation


144.0449VariableIn-Source Fragmentation Marker

Table 2: Performance Comparison: Orbitrap vs. Q-TOF for Halogenated Small Molecules

Analytical ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6500)Mechanistic Impact on 2-Bromoindolizine-7-carbaldehyde
Resolving Power (FWHM) 140,000 - 280,00040,000 - 80,000Orbitrap easily resolves isobaric background matrix interferences.
Mass Accuracy < 1 ppm (with internal lock mass)1 - 3 ppmBoth platforms provide sufficient accuracy for formula confirmation.
Isotopic Fidelity Good, but susceptible to space-chargingExcellentQ-TOF provides a more accurate 1:1

/

ratio validation.
Scan Speed 12 - 40 Hz (inversely proportional to resolution)Up to 100 HzQ-TOF yields more data points across narrow UHPLC peaks.

Self-Validating Experimental Protocol

To ensure high-quality MS1 and MS2 spectra while preserving the labile bromine atom, the following protocol acts as a self-validating system.

Step 1: Sample Preparation & Desolvation Control

  • Action: Dissolve 2-Bromoindolizine-7-carbaldehyde in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50

    
    :Acetonitrile.
    
  • Causality: High analyte concentrations (>10 µg/mL) cause detector saturation. In Orbitraps, this leads to space-charging in the C-trap, which artificially distorts the critical

    
    /
    
    
    
    isotopic ratio. The 50:50 aqueous/organic ratio ensures optimal droplet desolvation in the ESI source.

Step 2: UHPLC Separation Mechanics

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use Mobile Phase A (

    
     + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
    
  • Causality: Formic acid acts as a proton donor. By lowering the pH of the mobile phase, it drives the ionization equilibrium toward the formation of the

    
     pseudomolecular ion during positive electrospray ionization (ESI+).
    

Step 3: ESI Source Optimization (The Self-Validation Check)

  • Action: Set the Capillary Voltage to a moderate 3.0 - 3.5 kV.

  • Validation Check: 2-Bromoindolizine-7-carbaldehyde contains a relatively labile C-Br bond. Monitor the MS1 spectrum for the presence of m/z 144.0449 (

    
    ). If the relative abundance of this fragment exceeds 5% of the precursor peak (m/z 223.9711), the in-source collision energy (declustering potential/cone voltage) is too high. Reduce the voltage until the intact brominated precursor is restored [5].
    

References

  • European Patent Office. "HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 3365340 B1".[Link]

  • Chemistry Stack Exchange. "Q-TOF vs Q-orbitrap MS data".[Link]

  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?".[Link]

  • Eötvös Loránd University / Analytical Chemistry. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?".[Link]

Sources

Comparative

Comparative IR Spectroscopy: Characterizing Aldehyde and Bromo Groups in Indolizines

Topic: Comparative Guide to IR Spectroscopy of Aldehyde and Bromo-Substituted Indolizines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary & Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to IR Spectroscopy of Aldehyde and Bromo-Substituted Indolizines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Technical Context

Indolizines—fused bicyclic heterocycles containing a bridgehead nitrogen—are increasingly pivotal in drug discovery due to their fluorescence properties and biological activity (e.g., anti-tubercular, anticancer). However, their electron-rich nature creates unique spectroscopic signatures that deviate from standard benzene-based benchmarks.

This guide provides a technical comparison of Infrared (IR) spectroscopy peaks for aldehyde (-CHO) and bromo (-Br) functional groups attached to the indolizine scaffold. Unlike standard aromatic aldehydes which absorb near 1700 cm⁻¹, indolizine-3-carbaldehydes exhibit a dramatic "red shift" to lower wavenumbers (~1620–1640 cm⁻¹) due to exceptional resonance donation. This guide details these shifts, explains the electronic causality, and provides a self-validating protocol for accurate characterization.

Technical Deep Dive: The Comparison

The Aldehyde Carbonyl (C=O): A Diagnostic Red Shift

The most critical diagnostic feature of formyl-indolizines is the position of the carbonyl stretch. In standard organic chemistry, a conjugated aldehyde (like benzaldehyde) appears at ~1700 cm⁻¹. In indolizines, the bridgehead nitrogen donates electron density into the ring system, which can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its force constant and vibrational frequency.

Comparative Analysis of C=O Stretching Frequencies:

Compound ClassStructure ContextC=O[1][2][3][4][5][6][7][8][9][10][11] Frequency (

)
Electronic Driver
Standard Aliphatic Hexanal1725 - 1730Inductive effect only (no conjugation).
Aromatic Benzaldehyde1695 - 1705Weak resonance with phenyl ring.
Heteroaromatic (Indole) Indole-3-carboxaldehyde1640 - 1650Strong N-lone pair donation.
Heteroaromatic (Indolizine) Indolizine-3-carboxaldehyde 1620 - 1635 Hyper-conjugation: The bridgehead N is fully integrated, maximizing resonance.

Key Insight: If your spectrum shows a sharp carbonyl peak >1680 cm⁻¹, it is likely not a 3-formylindolizine. It may be an impurity, a non-conjugated isomer, or an ester derivative (which typically appears at ~1690–1720 cm⁻¹ in these systems).

The Bromo Group (C-Br): The Fingerprint Marker

Unlike the carbonyl group, the C-Br stretch is less sensitive to electronic environment but is harder to identify due to its location in the "fingerprint region" (below 1500 cm⁻¹).

  • Primary Band: Strong absorption at 1000–1075 cm⁻¹ (Aryl-Br stretch).

  • Secondary Band: Moderate/Weak absorption at 600–700 cm⁻¹ .

  • Diagnostic Strategy: In indolizines, the C-Br peak is often used as a confirmatory marker after the C=O is identified. It does not shift significantly compared to standard aryl bromides (e.g., bromobenzene).

Visualization of Electronic Effects

The following diagram illustrates the resonance pathway that causes the dramatic frequency shift in indolizine aldehydes compared to standard aromatics.

ResonanceEffect Benzaldehyde Benzaldehyde (Standard) Resonance Resonance Contribution Benzaldehyde->Resonance Weak delocalization Benz_Value ~1700 cm⁻¹ Benzaldehyde->Benz_Value Indolizine Indolizine-3-Carboxaldehyde (Target) Indolizine->Resonance Strong N-bridgehead donation Ind_Value ~1620 cm⁻¹ Indolizine->Ind_Value Shift Frequency Shift (Lower Wavenumber) Resonance->Shift Increases C-O single bond character

Caption: Resonance delocalization from the bridgehead nitrogen reduces the C=O bond order, shifting the IR absorption to ~1620 cm⁻¹.

Validated Experimental Protocol

To ensure reproducibility and distinguish these peaks from solvent noise or impurities, follow this self-validating workflow.

Method A: Sample Preparation (ATR vs. KBr)
  • Recommended: Attenuated Total Reflectance (ATR) .

    • Why: Indolizine derivatives are often solid powders. ATR requires no sample dilution, preventing moisture absorption (which adds broad O-H peaks that obscure the 3000–3500 cm⁻¹ region).

  • Alternative: KBr Pellet .

    • Why: Use only if you need high resolution in the fingerprint region (<1000 cm⁻¹) to identify the weak C-Br stretch at ~650 cm⁻¹.

Method B: Step-by-Step Acquisition
  • Background Scan: Run an air background (32 scans) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Loading: Place ~2 mg of the dry indolizine derivative on the diamond crystal. Apply high pressure to ensure contact.

  • Acquisition:

    • Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

  • Validation Check (The "Self-Correcting" Step):

    • Check 1: Look for the Aldehyde C-H doublet . You should see two weak spikes at ~2720 cm⁻¹ and ~2820 cm⁻¹ . If these are missing, your "carbonyl" peak might be a ketone or ester.

    • Check 2: Verify the C=O position .[3][7] If it is >1690 cm⁻¹, re-purify the sample; you likely have unreacted starting material or oxidized byproducts.

Summary Data Table

Functional GroupVibration ModeFrequency Range (

)
IntensityNotes
Aldehyde (C=O) Stretching1620 – 1645 StrongSignificantly lower than standard aldehydes due to conjugation.
Aldehyde (C-H) Stretching2700 – 2750 & 2800 – 2850 Weak/Medium"Fermi doublet" – diagnostic for aldehydes vs. ketones.
Bromo (C-Br) Stretching1000 – 1075 StrongAryl-Br stretch; often overlaps with ring breathing modes.
Bromo (C-Br) Stretching600 – 700 MediumSecondary band; requires KBr or CsI optics to see clearly.
Aromatic (C=C) Stretching1450 – 1600 VariableIndolizine ring skeletal vibrations.

Characterization Workflow Diagram

Workflow Start Start: Indolizine Sample Step1 1. Check 1600-1750 cm⁻¹ Region Start->Step1 Decision1 Peak at ~1620-1640? Step1->Decision1 Yes1 Likely Indolizine-CHO Decision1->Yes1 Yes No1 Check >1690 cm⁻¹ Decision1->No1 No (Suspect Impurity/Ester) Step2 2. Verify Aldehyde C-H (2720/2820 cm⁻¹) Yes1->Step2 Result_Ald Confirmed: 3-Formyl Group Step2->Result_Ald Step3 3. Check Fingerprint (1000-1075 cm⁻¹) Result_Br Confirmed: Bromo Group Step3->Result_Br Result_Ald->Step3

Caption: Logical decision tree for confirming functional groups in indolizine derivatives via IR.

References

  • Sliwa, H., & Blondeau, D. (1981). Synthesis and NMR Study of Mannich Bases of 8-Acetoxy-Indolizines. Heterocycles, 16(12). (Identifies C=O stretch of free base 3-formylindolizines at 1620 cm⁻¹).

  • Laskar, R. A., et al. (2013).[12] Iodine-Promoted Synthesis of 3-Arylindolizine-1-Carboxylates. Journal of Chemical Research. (Provides comparative IR data for indolizine esters vs aldehydes).

  • Chemistry LibreTexts. (2020). Spectroscopy of Aldehydes and Ketones. (Standard reference for Fermi doublet and conjugation shifts).

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. (Reference for C-Br fingerprint assignments).

Sources

Validation

Reactivity and Cross-Coupling Profiles: 2-Bromoindolizine vs. 2-Bromoindole

An In-Depth Comparative Guide for Researchers and Drug Development Professionals When designing synthetic routes for complex heterocyclic APIs, the choice of halogenated building blocks dictates the efficiency, scalabili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers and Drug Development Professionals

When designing synthetic routes for complex heterocyclic APIs, the choice of halogenated building blocks dictates the efficiency, scalability, and stability of the entire workflow. While 2-bromoindole and 2-bromoindolizine share structural similarities as fused bicyclic heteroaromatics, their electronic profiles and reactivities diverge significantly.

This guide provides an objective, data-supported comparison of these two scaffolds, focusing on their stability, cross-coupling reactivity, and the mechanistic causality behind their required experimental conditions.

Structural Causality and Electronic Profiles

The fundamental difference in reactivity between these two scaffolds stems from the position and bonding of their nitrogen atoms.

  • 2-Bromoindole: Contains a pyrrole ring fused to a benzene ring with an acidic N-H bond. The indole core is highly electron-rich, with the highest electron density localized at the C3 position. Because of this, the C2-position is less naturally reactive to electrophiles but is a prime target for transition-metal-catalyzed cross-coupling. However, the unprotected N-H proton is a major liability; it can quench basic organometallic reagents and coordinate to palladium catalysts, effectively poisoning them.

  • 2-Bromoindolizine: A 10-π electron bicyclic system featuring a bridgehead nitrogen shared between a pyrrole and a pyridine ring. Crucially, it lacks an N-H bond . This fully conjugated system is highly electron-rich but avoids the acidic liabilities of indole. The absence of an N-H proton fundamentally alters its stability, allowing it to participate in cross-coupling reactions without the need for prior protection steps.

ReactivityLogic Indole 2-Bromoindole (Contains acidic N-H) Instability Prone to oxidative dimerization & decomposition Indole->Instability Indolizine 2-Bromoindolizine (Bridgehead N, No N-H) Stable Higher ambient stability Directly usable Indolizine->Stable Protection Requires N-Protection (e.g., N-Boc, N-Ts) Instability->Protection Coupling1 Pd-Catalyzed Cross-Coupling Protection->Coupling1 Coupling2 Pd-Catalyzed Cross-Coupling Stable->Coupling2

Structural reactivity logic comparing 2-bromoindole and 2-bromoindolizine.

Stability and Handling Limitations

The practical handling of these two compounds in a laboratory setting highlights their divergent stability profiles.

Unprotected 2-bromoindoles are notoriously unstable. They are highly prone to rapid oxidative dimerization and decomposition upon storage, even under inert conditions (1). This instability necessitates either immediate use post-synthesis or the installation of an electron-withdrawing protecting group (e.g., N-Boc) to lower the HOMO energy of the ring, thereby preventing unwanted side reactions (2).

In contrast, 2-bromoindolizine exhibits significantly higher ambient stability. Because it lacks the reactive N-H site, it is less susceptible to spontaneous polymerization. This allows for easier bulk storage and direct utilization in downstream functionalization without the atom-economy loss associated with protection/deprotection cycles.

Quantitative Data Comparison

The following table summarizes the key operational and performance metrics of both scaffolds during standard synthetic workflows.

Parameter2-Bromoindole2-Bromoindolizine
N-H Acidity Highly acidic (pKa ~16)None (Bridgehead Nitrogen)
Ambient Stability Low (Requires immediate use or -20°C storage)Moderate to High
Cross-Coupling Prep Mandatory N-protection (e.g., N-Boc, N-Ts)Direct coupling viable
Primary Degradation Pathway Oxidative dimerization / PolymerizationSlow oxidation over extended periods
Typical Suzuki Coupling Yield 60–85% (Protected form)75–90% (Unprotected form)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the optimal conditions for functionalizing both scaffolds, complete with the mechanistic causality behind each step and in-process validation markers.

Protocol A: Direct Suzuki-Miyaura Borylation of 2-Bromoindolizine

Because 2-bromoindolizine does not require protection, it can be directly converted into a versatile boronate ester for subsequent cross-coupling (3).

Step-by-Step Methodology:

  • Reagent Charging: In a Schlenk flask, combine 2-bromoindolizine (1.0 eq), bis(pinacolato)diboron (2.4 eq), PdCl2(dppf) (0.05 eq), and KOAc (3.0 eq).

    • Validation: The mixture should appear as a heterogeneous solid blend prior to solvent addition.

  • Solvent Addition & Degassing: Add anhydrous DMSO. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: DMSO is highly polar, stabilizing the transition state of the oxidative addition while effectively dissolving the KOAc base. Degassing is critical to prevent the oxidative degradation of the electron-rich indolizine core and the Pd(0) active species.

  • Heating & Monitoring: Heat the reaction to 80 °C in an oil bath overnight.

    • Validation: The reaction will transition from a reddish suspension to a dark, homogeneous mixture. Complete consumption of the starting material is validated via TLC (Hexanes/EtOAc 4:1), revealing a new, highly UV-active spot corresponding to the boronate ester.

  • Aqueous Workup: Cool to room temperature, dilute with water, and extract with diethyl ether (3x).

    • Causality: Diethyl ether effectively partitions the non-polar indolizine boronate ester from the highly polar DMSO and aqueous KOAc salts, preventing emulsion formation.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Mixing 2-Bromoindolizine + Boron source + PdCl2(dppf) + KOAc Step2 2. Solvent Addition Anhydrous DMSO Step1->Step2 Step3 3. Heating 80 °C Oil Bath, 12h Step2->Step3 Step4 4. Aqueous Workup Extract with Et2O / H2O Step3->Step4 Step5 5. Purification Dry & Concentrate Step4->Step5

Experimental workflow for the Pd-catalyzed borylation of 2-bromoindolizine.

Protocol B: Two-Step N-Boc Protection and Coupling of 2-Bromoindole

To utilize 2-bromoindole, the reactive N-H must be masked. While copper-mediated couplings exist (4), palladium-catalyzed Suzuki coupling requires N-protection.

Step-by-Step Methodology:

  • N-Boc Protection: Dissolve 2-bromoindole (1.0 eq) in anhydrous DCM and cool to 0 °C. Add DMAP (0.1 eq) followed by dropwise addition of Boc-anhydride (1.2 eq).

    • Causality: The low temperature (0 °C) suppresses the spontaneous decomposition of the unprotected 2-bromoindole before the Boc group can successfully deactivate the ring.

  • Validation of Protection: Stir for 2 hours. Monitor via TLC.

    • Validation: The highly polar N-H starting material spot will completely disappear, replaced by a faster-eluting, less polar N-Boc spot.

  • Cross-Coupling: Isolate the N-Boc-2-bromoindole. In a separate flask, combine the protected indole (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.5 eq) in a degassed mixture of Toluene/EtOH/H2O (4:1:1). Heat to 90 °C for 8 hours.

    • Causality: The biphasic solvent system is engineered so the aqueous phase dissolves the inorganic base (activating the boronic acid to the reactive boronate), while the organic phase keeps the catalyst and the protected indole in solution, facilitating efficient phase-transfer coupling.

References

  • Source: Heterocycles (via CLOCKSS)
  • 2-bromo-1H-indole | 139409-34-0 Source: Benchchem URL
  • HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 3365340 B1 Source: European Patent Office URL
  • Source: Chemical Reviews (ACS Publications)

Sources

Comparative

Structural Determination of 2-Bromoindolizine-7-carbaldehyde: A Strategic Comparison Guide

Topic: Structural Determination & Comparative Analysis of 2-Bromoindolizine-7-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Determination & Comparative Analysis of 2-Bromoindolizine-7-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.

Executive Summary: The Bifunctional Scaffold Challenge

In the realm of fragment-based drug discovery (FBDD), 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) represents a high-value "bifunctional" scaffold. Its utility lies in its orthogonal reactivity: the C2-bromide allows for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C7-aldehyde serves as a classic electrophile for condensation reactions (e.g., Knoevenagel, reductive amination).

However, the synthesis of substituted indolizines—often via [3+2] cycloaddition of pyridinium ylides—is prone to regiochemical ambiguity. Distinguishing the 2-bromo isomer from the 1-bromo or 3-bromo byproducts is notoriously difficult using 1D-NMR alone due to proton signal overlap in the electron-rich pyrrole ring.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, DFT) as the definitive method for structural validation. We provide experimental protocols for crystallization and analyze structural data from analogous indolizine derivatives to establish performance baselines.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

For a researcher confirming the structure of 2-Bromoindolizine-7-carbaldehyde, choosing the right analytical method is a trade-off between speed, cost, and resolution.

Table 1: Methodological Performance Comparison
FeatureSC-XRD (Gold Standard) High-Field NMR (600+ MHz) DFT Computational Modeling
Regiochemistry Definitive. Direct visualization of Br and CHO positions relative to the bridgehead nitrogen.Ambiguous. Requires complex 2D experiments (HMBC/NOESY) to resolve overlapping aromatic signals.Predictive. Can suggest stability of isomers but cannot confirm the actual synthesized product.
Stereochemistry Determines absolute configuration (if chiral) and precise bond angles/lengths.Infers stereochemistry via coupling constants (

-values); often inconclusive for planar systems.
N/A (User defines input geometry).
Sample State Solid-state (Crystal).[1] Reveals intermolecular packing (H-bonding,

-stacking).
Solution-state. Dynamic averaging may mask specific conformers.Gas-phase or implicit solvent model.
Data Output CIF (Crystallographic Information File), Unit Cell Dimensions, R-factor.Chemical Shifts (

), Coupling Constants (

), Integrals.[2][3]
Optimized Geometry, Energy Levels (HOMO/LUMO).
Limit of Detection Requires a single high-quality crystal (

mm).
Requires

1-5 mg pure sample.
N/A (Computational cost only).
Why SC-XRD Wins for this Molecule

While NMR is faster, the 2-Bromoindolizine-7-carbaldehyde possesses a heavy atom (Bromine,


). In X-ray crystallography, Bromine acts as a significant scattering center. This allows for:
  • Rapid Phasing: The heavy atom method can solve the phase problem without complex molecular replacement.

  • Unambiguous Positioning: The electron density map will show a massive peak at the C2 position, instantly ruling out regioisomers where Br might have migrated to C1 or C3 during cycloaddition.

Structural Benchmarks: What to Expect

Since specific crystallographic data for the exact title molecule is often proprietary or undeposited, we derive these benchmarks from high-resolution structures of closely related 2-substituted and 7-substituted indolizines (e.g., 7-methoxy derivatives [1], 3-benzoyl derivatives [2]).

Predicted Crystal Metrics
  • Crystal System: Monoclinic (Most common for planar aromatic stacks).

  • Space Group:

    
     or 
    
    
    
    .
  • 
    -Stacking Distance: 
    
    
    
    Å (Typical for indolizine cores).
Key Structural Features to Analyze

When you obtain your structure, validate it against these established ranges to ensure scientific integrity:

  • Planarity of the Indolizine Core: The fused 5,6-membered ring system should be essentially planar.

    • Metric: RMS deviation of fitted atoms

      
       Å.
      
    • Deviation Cause: If the C7-aldehyde is twisted out of plane (

      
      ), it indicates significant steric strain or intermolecular hydrogen bonding packing forces.
      
  • The C2-Br Bond Length:

    • Expected Range:

      
       Å.
      
    • Significance: A shortened bond suggests electron donation from the nitrogen lone pair into the aromatic system, strengthening the

      
       bond order.
      
  • Intermolecular Interactions (The "Glue"):

    • Halogen Bonding: Look for

      
       interactions. The Br atom often acts as a Lewis acid (sigma-hole donor) to the carbonyl oxygen of a neighboring molecule.
      
    • Hydrogen Bonding: The aldehyde oxygen typically accepts a weak H-bond from the electron-deficient C5-H or C3-H of a neighbor.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to grow diffraction-quality crystals of 2-Bromoindolizine-7-carbaldehyde, overcoming its tendency to form amorphous powders.

Workflow Diagram

CrystallizationWorkflow cluster_Diffusion Vapor Diffusion (Recommended) Start Crude Product (>95% Purity) Solubility Solubility Test (Polar vs Non-Polar) Start->Solubility Method_Select Select Method: Slow Evaporation vs Vapor Diffusion Solubility->Method_Select Inner Inner Vial: Sat. Solution in DCM/CHCl3 Method_Select->Inner If soluble in DCM Outer Outer Vial: Precipitant (Hexane/Pentane) Inner->Outer Equilib Equilibrate 4°C for 3-7 Days Outer->Equilib Harvest Harvest Crystals (Microscope Inspection) Equilib->Harvest XRD SC-XRD Data Collection (Mo/Cu Source) Harvest->XRD

Caption: Optimized vapor diffusion workflow for halogenated indolizines.

Step-by-Step Methodology

1. Solvent Selection (The "Like Dissolves Like" Rule)

  • Good Solvents (Dissolves sample): Dichloromethane (DCM), Chloroform (

    
    ), Acetone.
    
  • Poor Solvents (Precipitant): Hexane, Pentane, Diethyl Ether.

  • Rationale: Indolizines are moderately polar aromatic systems. The 2-Br and 7-CHO groups increase polarity, making DCM the ideal solvent.

2. Vapor Diffusion Setup (The "Gold Standard" for Quality)

  • Dissolve 10 mg of 2-Bromoindolizine-7-carbaldehyde in 0.5 mL of DCM in a small (1.5 mL) inner vial. Ensure the solution is saturated but clear (filter if necessary).

  • Place this open vial inside a larger (20 mL) scintillation vial.

  • Add 3-5 mL of Hexane to the outer vial (do not let it spill into the inner vial).

  • Cap the outer vial tightly.

  • Critical Step: Store at

    
     in a vibration-free environment (e.g., a dedicated fridge). The hexane will slowly diffuse into the DCM, gently lowering solubility and forcing nucleation.
    

3. Data Collection Strategy

  • Temperature: Collect at 100 K (Cryostream). This reduces thermal motion (Debye-Waller factor) and improves resolution, critical for observing the precise geometry of the aldehyde group.

  • Source: Molybdenum (

    
    ) radiation is preferred over Copper (
    
    
    
    ) for brominated compounds to minimize absorption artifacts, though modern absorption correction software can handle Cu sources well.

References

  • Al-Mughaid, H., et al. (2021). "Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives." MDPI Crystals, 11(6), 668. Link

  • Padmashali, B., et al. (2016).[3][4] "Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates." Asian Journal of Chemistry, 28(5), 1043-1048.[3] Link

  • BenchChem. (2025).[5] "Technical Guide to Indolizine-2-carbaldehyde: Chemical Properties and Structure." BenchChem Technical Library. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures." (Use for validating bond lengths against standard values). Link

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Development for 2-Bromoindolizine-7-carbaldehyde Purity: A Comparative Guide

As drug discovery pipelines increasingly rely on highly functionalized nitrogen-fused heterocycles, accurately assessing the purity of building blocks like 2-Bromoindolizine-7-carbaldehyde is a non-negotiable step in ens...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized nitrogen-fused heterocycles, accurately assessing the purity of building blocks like 2-Bromoindolizine-7-carbaldehyde is a non-negotiable step in ensuring synthetic integrity. Trace impurities—whether unreacted starting materials, regioisomers, or degradation products—can drastically alter biological activity assays and downstream yields.

In this guide, we will deconstruct the chromatographic behavior of 2-bromoindolizine-7-carbaldehyde. By analyzing the causality between its structural features and stationary phase interactions, we will compare alternative HPLC column chemistries and mobile phase additives. Finally, we will outline a self-validating experimental protocol designed to ensure intrinsic method reliability.

Structural Profiling & Chromatographic Causality

To develop a robust reversed-phase HPLC (RP-HPLC) method, we must first translate the molecule's structural features into expected chromatographic behaviors.

  • The Indolizine Core: Unlike pyridine, the nitrogen atom in the fused indolizine bicyclic system contributes its lone pair to the 10-π aromatic electron cloud. This renders the indolizine core exceptionally weakly basic[1]. Consequently, ionization at physiological pH is negligible, but the electron-rich aromatic system is highly susceptible to π-π interactions with aromatic stationary phases.

  • The Bromo Substituent: Halogens are heavy, highly polarizable atoms. While they increase overall hydrophobicity, their polarizability offers a unique handle for shape-selective chromatographic resolution, particularly when separating the target from des-bromo synthetic impurities[2].

  • The Carbaldehyde Group: The aldehyde moiety is a strong chromophore (allowing for excellent UV detection at 254 nm and 360 nm) but is chemically reactive. It is prone to auto-oxidation, forming 2-bromoindolizine-7-carboxylic acid, and can form hemiacetals if protic solvents like methanol are used during sample preparation.

Caption: Key synthetic impurities and degradation pathways requiring baseline resolution.

Comparative Analysis of Stationary Phases

A standard approach for moderately polar heterocycles is to default to a C18 (Octadecyl) column[3]. However, when dealing with halogenated aromatic aldehydes, relying solely on dispersive (hydrophobic) interactions often fails to resolve closely related impurities.

We compared three distinct stationary phases to evaluate their resolving power for 2-bromoindolizine-7-carbaldehyde against its primary synthetic byproduct, the des-bromo impurity (indolizine-7-carbaldehyde).

Table 1: Stationary Phase Performance Comparison

(Conditions: Isocratic 60% Acetonitrile / 40% Water + 0.1% TFA, Flow Rate 1.0 mL/min, UV 254 nm)

Stationary PhaseRetention Time (min)Asymmetry Factor (

)
Resolution (

) from Des-bromo
Primary Selectivity Mechanism
C18 (Octadecyl) 5.81.321.7Hydrophobic partitioning
Phenyl-Hexyl 6.51.182.3π-π stacking + Hydrophobic
Biphenyl 7.41.053.8π-π stacking + Halogen-dipole

The Causality: The standard C18 column yields a marginal resolution (


 < 2.0). Because the des-bromo impurity and the target molecule differ only by a single atom, their hydrophobic footprints are too similar for standard partitioning to separate them effectively.
Transitioning to a Biphenyl column  exploits the polarizability of the bromine atom. The dual-ring biphenyl system engages in intense π-π interactions with the indolizine core, while its rigid structure provides enhanced shape selectivity and dipole-induced dipole interactions with the halogen. This mechanistic shift more than doubles the resolution factor.

Mobile Phase & Additive Optimization

While the indolizine nitrogen is weakly basic, the electron-withdrawing nature of the carbaldehyde group creates localized electron deficiencies that can interact with residual silanols on the silica column support, leading to peak tailing. The choice of acidic modifier dictates both peak shape and downstream analytical compatibility.

Table 2: Mobile Phase Additive Comparison (Biphenyl Column)
AdditiveAqueous pHPeak Shape (

)
S/N Ratio (254 nm)LC-MS Compatibility
0.1% TFA ~2.01.05 (Sharp)1450Poor (Severe ion suppression)
0.1% Formic Acid ~2.71.28 (Slight tail)1200Excellent
10 mM NH₄OAc ~6.81.65 (Broad)850Good

The Causality: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that thoroughly masks residual silanols at pH 2.0, delivering perfect peak symmetry. However, if the purity method is being developed for LC-MS characterization[4], TFA will cause severe signal suppression. In such cases, 0.1% Formic Acid (FA) serves as the optimal compromise, providing adequate silanol masking while maintaining mass spectrometer sensitivity.

Self-Validating Experimental Protocol

A truly robust analytical method must prove its own efficacy. The following step-by-step protocol incorporates a forced degradation step that generates the most likely overlapping impurity (the carboxylic acid) in situ. By injecting this stressed sample during every system suitability sequence, the method self-validates its stability-indicating power.

Caption: Self-validating HPLC method development workflow for indolizine purity analysis.

Step-by-Step Methodology

Step 1: Diluent and Sample Preparation

  • Prepare a diluent of 50:50 Acetonitrile:Water. Crucial: Do not use Methanol or Ethanol, as the reactive 7-carbaldehyde group will rapidly form hemiacetal artifacts, falsely presenting as impurities in the chromatogram.

  • Dissolve 2-Bromoindolizine-7-carbaldehyde to a concentration of 1.0 mg/mL in the diluent.

Step 2: In Situ Forced Degradation (The Self-Validation Step)

  • Transfer 1.0 mL of the sample stock into a separate amber HPLC vial.

  • Spike the vial with 10 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubate at 40°C for 60 minutes to intentionally oxidize a fraction of the aldehyde into 2-bromoindolizine-7-carboxylic acid.

Step 3: Chromatographic Execution

  • Column: Biphenyl phase (e.g., 100 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the polar acid degradant)

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B (Column wash)

    • 12–15 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) extracting at 254 nm (general aromatic absorption) and 360 nm (specific to the conjugated indolizine-aldehyde system).

Step 4: System Suitability Verification Inject the


-stressed sample. The method is considered validated for the sequence only if the chromatogram demonstrates a baseline resolution (

) between the newly formed polar 2-bromoindolizine-7-carboxylic acid peak (eluting early) and the main 2-bromoindolizine-7-carbaldehyde peak.

References

  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL: [Link]

  • Title: Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate Source: MDPI URL: [Link]

  • Title: Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives Source: ACS Publications URL: [Link]

  • Title: Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme Source: Taylor & Francis URL: [Link]

Sources

Comparative

Technical Analysis: UV-Vis Absorption Spectra of 2-Bromoindolizine-7-carbaldehyde

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Bromoindolizine-7-carbaldehyde . Executive Summary 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) is a critical h...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Bromoindolizine-7-carbaldehyde .

Executive Summary

2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) is a critical heterocyclic building block used primarily in the synthesis of optoelectronic materials and PD-1/PD-L1 immunomodulators.[1] Its optical properties are defined by a "push-pull" electronic system where the electron-rich indolizine core acts as a donor, and the 7-formyl group acts as an acceptor.

While the parent indolizine absorbs in the UV region (~334 nm), the introduction of the 7-carbaldehyde group induces a significant bathochromic shift into the near-visible region. The 2-bromine substituent provides a secondary auxochromic effect and serves as a functional handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the extension of conjugation.

Spectral Characteristics & SAR Analysis

Theoretical & Empirical Data Synthesis

Specific experimental spectra for this isolated intermediate are rarely published in open literature, as it is typically consumed immediately in subsequent synthesis steps. However, based on Structure-Activity Relationship (SAR) data from closely related 7-substituted indolizines, the spectral profile is derived as follows:

FeatureWavelength (

)
Electronic Origin
Band I (High Energy) 240 – 260 nm

transitions of the phenyl/pyrrole rings.
Band II (Indolizine Core) 290 – 310 nmCharacteristic indolizine skeletal vibration.
Band III (ICT Band) 365 – 395 nm Intramolecular Charge Transfer (ICT) from N-bridgehead to 7-CHO.

Key Insight: The 2-Bromo substituent induces a minor red shift (+5–10 nm) relative to the non-brominated 7-carbaldehyde due to the heavy atom effect and weak mesomeric donation, but its primary utility is chemical reactivity rather than spectral tuning.

Solvatochromic Behavior

The 7-carbaldehyde group imparts significant dipolar character to the molecule.

  • Non-polar Solvents (Hexane/Toluene): The ICT band is blue-shifted (hypsochromic) and shows vibrational fine structure.

  • Polar Aprotic Solvents (DMSO/DMF): The band undergoes a bathochromic shift (red shift) and broadening, stabilizing the polarized excited state.

Comparative Analysis: Alternatives & Derivatives

The following table contrasts 2-Bromoindolizine-7-carbaldehyde with its parent and functional derivatives to illustrate the impact of substitution.

Compound

(Lowest Energy)

(

)
Primary Application
Indolizine (Parent) ~334 nm~4,500Theoretical reference; weak fluorescence.
2-Bromoindolizine-7-carbaldehyde 375 ± 10 nm (Predicted)~12,000 Intermediate for NIR dyes & PD-1 inhibitors.
Indolizine-7-carbaldehyde ~365 nm~10,000Precursor; lacks the Br-handle for coupling.
3-(4-Dimethylaminophenyl)-derivative 460 – 580 nm>25,000Final fluorophore (Push-Pull reinforced).

Critical Note: The 2-Bromo derivative is not a final fluorophore. It is an intermediate . Researchers seeking high-quantum yield fluorescence should react this molecule at the C-2 position with electron-rich aryl groups (e.g., via Suzuki coupling) to extend conjugation.

Experimental Protocols

Protocol A: Synthesis & Isolation for Spectral Analysis

Context: This molecule is often synthesized from (2-bromoindolizin-7-yl)methanol.

  • Oxidation: Dissolve (2-bromoindolizin-7-yl)methanol in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 equiv) at 0°C under Argon.

  • Reaction: Stir at Room Temperature (RT) for 1-2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde typically runs faster (higher

    
    ) than the alcohol.
    
  • Workup: Quench with saturated

    
     / 
    
    
    
    (1:1). Extract with DCM.[2]
  • Purification: Flash chromatography on silica gel. Note: Indolizines are light-sensitive; wrap columns in foil.

Protocol B: UV-Vis Measurement Standard

To ensure reproducible spectral data, follow this self-validating protocol:

  • Solvent Preparation: Use HPLC-grade Dichloromethane (DCM) or Methanol. Degas solvent to remove dissolved oxygen if measuring fluorescence (to prevent quenching), though less critical for absorption.

  • Baseline Correction: Run a blank scan with pure solvent.

  • Concentration Scan: Prepare a stock solution (1 mM). Perform serial dilutions (

    
     to 
    
    
    
    M) to verify the Beer-Lambert Law linearity.
    • Validation: If

      
       shifts with concentration, aggregation is occurring. Dilute further.
      
  • Data Recording: Scan from 200 nm to 600 nm. Record

    
     and calculate molar extinction coefficient (
    
    
    
    ).

Structural & Pathway Visualization

The following diagram illustrates the synthesis pathway and the electronic "Push-Pull" mechanism that defines the UV-Vis spectrum.

IndolizinePathways cluster_electronics Electronic Push-Pull System Alcohol Precursor: (2-Bromoindolizin-7-yl)methanol Target TARGET: 2-Bromoindolizine- 7-carbaldehyde Alcohol->Target Oxidation (DCM, RT) DMP Reagent: Dess-Martin Periodinane DMP->Target Oxidant Excited Excited State (S1) ICT Character Target->Excited UV Absorption (~375 nm) Derivatives Application: NIR Fluorophores / Drugs Target->Derivatives Suzuki Coupling (Pd-Catalyzed)

Caption: Synthesis of 2-Bromoindolizine-7-carbaldehyde and its subsequent excitation pathway via Intramolecular Charge Transfer (ICT).

References

  • Synthesis of Indolizine Precursors

    • Patent WO2017070089A1. "Heterocyclic compounds as immunomodulators." (2017). Describes the oxidation of (2-bromoindolizin-7-yl)methanol to the 7-carbaldehyde.
  • Indolizine Spectral Properties (General)

    • Park, S., et al. "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold." JACS Au (2024). Discusses the ~334 nm absorption of the indolizine core and shifts due to substitution.
  • Substituent Effects on Indolizines

    • Kim, E., et al. "Color-Tunable Indolizine-Based Fluorophores." Molecules (2021).[3][4] Detailed analysis of 7-substituted indolizines and ICT mechanisms.

Sources

Validation

Comparative Guide: Synthesis &amp; Impurity Profiling of 2-Bromoindolizine-7-carbaldehyde

This guide outlines the comparative analysis of synthetic routes and impurity characterization for 2-Bromoindolizine-7-carbaldehyde , a critical intermediate in the development of indolizine-based pharmacophores (e.g., a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative analysis of synthetic routes and impurity characterization for 2-Bromoindolizine-7-carbaldehyde , a critical intermediate in the development of indolizine-based pharmacophores (e.g., anticancer and antimicrobial agents).

The central challenge in synthesizing this molecule is the electronic bias of the indolizine scaffold, which favors electrophilic substitution at the C3 position. Consequently, distinguishing the target 2-bromo isomer from the thermodynamically favored 3-bromo impurity is the primary analytical objective.

Executive Summary

Target Molecule: 2-Bromoindolizine-7-carbaldehyde Primary Application: Precursor for Pd-catalyzed cross-coupling (Suzuki/Sonogashira) at the C2 position and condensation at the C7-formyl group. Critical Quality Attribute (CQA): Regioisomeric purity (>99.5% 2-Br isomer).

The Challenge: Direct bromination of indolizine-7-carbaldehyde fails to yield the 2-bromo species selectively, producing the 3-bromo isomer as the major product (impurity). "De novo" cyclization strategies are required but introduce specific starting material impurities that must be characterized.

Synthetic Route Comparison

We compare two primary methodologies: Direct Electrophilic Substitution (Method A) and [3+2] Cycloaddition (Method B) .

FeatureMethod A: Direct BrominationMethod B: [3+2] Cycloaddition (Recommended)
Mechanism Electrophilic Aromatic Substitution (EAS) using NBS or

.
1,3-Dipolar Cycloaddition of pyridinium ylide with brominated dipolarophile.
Key Precursor Indolizine-7-carbaldehyde4-Formylpyridine +

-Bromo-acrylate derivative
Regioselectivity Poor. Favors C3 > C1 >> C2.High. Regiochemistry is fixed by the precursor structure.
Major Impurity 3-Bromoindolizine-7-carbaldehyde (Major Product) Unreacted Pyridinium Salts; Michael Adducts.
Yield (2-Br) < 10% (Isolation is difficult)65 - 80%
Purification Requires extensive prep-HPLC to separate isomers.Standard Silica Gel Chromatography.

Scientific Insight: The indolizine ring is


-excessive. The HOMO coefficient is highest at C3, making it the nucleophilic site. Method A is mechanistically flawed for C2-functionalization. Method B bypasses this by constructing the ring with the bromine atom already in the correct position [1, 2].

Impurity Characterization Profile

Accurate identification of impurities is vital.[] The following table details the specific impurities associated with the recommended Method B .

Table 1: Key Impurities in Cycloaddition Synthesis
Impurity IDStructure NameOriginDetection MethodLimit (ICH)
IMP-A 3-Bromoindolizine-7-carbaldehyde Regioisomer (trace from side reactions) or contamination if Method A was attempted.1H-NMR (Coupling constants)NMT 0.15%
IMP-B 1,2-Dibromoindolizine-7-carbaldehyde Over-bromination during precursor synthesis or radical side reactions.LC-MS (Isotope pattern)NMT 0.10%
IMP-C 4-Formyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide Unreacted quaternary salt intermediate.HPLC (Early eluting, polar)NMT 0.10%
IMP-D Indolizine-7-carbaldehyde (Des-bromo) Protodebromination (if reaction temp is too high).LC-MS (Mass -79/81 Da)NMT 0.10%

Deep Dive: Distinguishing Regioisomers (IMP-A vs. Product)

The most critical analytical challenge is distinguishing the 2-bromo target from the 3-bromo impurity. They have identical mass (


 223/225) and similar polarity. 1H-NMR is the definitive validation tool. 
  • 2-Bromoindolizine (Target):

    • Protons at C1 and C3 are chemically equivalent environments but magnetically distinct.

    • H1 and H3 appear as singlets (or narrow doublets with

      
       Hz due to long-range coupling). They do not  show strong vicinal coupling because they are separated by the bromine at C2.
      
  • 3-Bromoindolizine (IMP-A):

    • Protons at C1 and C2 are vicinal.

    • H1 and H2 appear as doublets with a characteristic vicinal coupling constant (

      
       Hz).
      

Visual Logic of Characterization:

AnalyticalWorkflow cluster_legend Decision Logic Sample Crude Product Sample LCMS Step 1: LC-MS Analysis (Check m/z 223/225) Sample->LCMS MassCheck Mass Matches? LCMS->MassCheck NMR Step 2: 1H-NMR (CDCl3) Focus on 5-membered ring region (6.5 - 7.5 ppm) MassCheck->NMR Yes Coupling Analyze Coupling Constants (J) NMR->Coupling Target Result: 2-Bromo Isomer H1/H3 = Singlets (or J < 1.5 Hz) Coupling->Target No Vicinal Coupling Impurity Result: 3-Bromo Impurity H1/H2 = Doublets (J ~ 3-4 Hz) Coupling->Impurity Vicinal Coupling Present

Caption: Analytical decision tree for distinguishing 2-bromo target from 3-bromo impurity using NMR coupling constants.

Experimental Protocols

Protocol 1: Synthesis via [3+2] Cycloaddition (Method B)

This protocol minimizes IMP-A formation by fixing the bromine position prior to cyclization.

Reagents:

  • 4-Pyridinecarboxaldehyde (10 mmol)

  • Ethyl bromoacetate (10 mmol)

  • 1,1-Dibromoethylene (Dipolarophile source) or equivalent activated alkyne.

  • Base: Triethylamine (

    
    ) and 
    
    
    
    .
  • Oxidant: Manganese Dioxide (

    
    ) or air (for aromatization).
    

Procedure:

  • Quaternization: Dissolve 4-pyridinecarboxaldehyde (1.07 g, 10 mmol) in acetone (20 mL). Add ethyl bromoacetate (1.67 g, 10 mmol) dropwise. Stir at room temperature for 12 h. Filter the precipitated pyridinium salt (White solid).

    • Checkpoint: Purity of salt ensures low levels of IMP-C .

  • Ylide Formation & Cyclization: Suspend the salt in Toluene (50 mL). Add

    
     (1.2 eq) to generate the ylide in situ.[2] Add the brominated dipolarophile (1.2 eq). Heat to reflux (80-110°C) for 6 h.
    
  • Aromatization: If the intermediate dihydro-indolizine is formed, add

    
     (5 eq) and stir at reflux for 2 h to ensure full aromatization.
    
  • Work-up: Filter through Celite. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2). The 2-bromo product typically elutes after any non-polar byproducts but before the 3-bromo isomer (if present).

Protocol 2: HPLC-UV/MS Method for Impurity Profiling

Instrument: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% -> 95% B

  • 15-20 min: 95% B Detection:

  • UV: 254 nm (aromatic core) and 280 nm.

  • MS: ESI Positive Mode (Scan 100-500 m/z). Look for Br pattern (1:1 ratio of M and M+2).

Mechanistic Visualization

Understanding the origin of impurities allows for better control.

SynthesisPathways cluster_MethodA Method A: Direct Bromination (Avoid) cluster_MethodB Method B: Cycloaddition (Recommended) Start 4-Formylpyridine Indolizine Indolizine-7-CHO Start->Indolizine Pre-synthesis Salt Pyridinium Salt Start->Salt ImpurityA IMP-A: 3-Bromo (Major Product) Indolizine->ImpurityA Fast (C3) TargetA 2-Bromo (Minor <10%) Indolizine->TargetA Slow (C2) NBS + NBS Ylide Pyridinium Ylide Salt->Ylide + Base ImpurityC IMP-C: Unreacted Salt Salt->ImpurityC Incomplete Rxn TargetB 2-Bromo Target (Major >70%) Ylide->TargetB + Br-Alkyne

Caption: Comparison of reaction pathways showing why Method A leads to high impurity levels (IMP-A) compared to Method B.

References

  • RSC Advances. "Recent advances in the synthesis of indolizines and their π-expanded analogues." Royal Society of Chemistry, 2016.

  • BenchChem. "Managing regioselectivity in the synthesis of substituted indolizines." BenchChem Technical Guides, 2025.

  • National Institutes of Health (NIH). "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations." PubMed Central, 2025.

  • Organic Chemistry Portal. "Indolizine Synthesis: Recent Literature." Organic Chemistry Portal, 2023.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromoindolizine-7-carbaldehyde

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe laboratory environment and protecting the world outside our walls. The proper management of chemical waste is...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe laboratory environment and protecting the world outside our walls. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, procedural framework for the safe disposal of 2-Bromoindolizine-7-carbaldehyde, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Bromoindolizine-7-carbaldehyde is not widely available, we can infer its hazard profile from structurally similar brominated aromatic aldehydes. This approach, rooted in chemical principles, allows us to manage risk responsibly. The primary hazards are associated with its aldehyde functionality and the presence of a halogen.

Based on data from analogous compounds, 2-Bromoindolizine-7-carbaldehyde should be treated as a substance with the following potential hazards:

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2][3]Ingestion can lead to adverse health effects. Accidental ingestion must be avoided through strict hygiene practices.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][2][3][4]Direct contact can cause redness, itching, or inflammation. Protective gloves are mandatory.
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation[1][2][3][5]The compound can cause significant, potentially damaging, eye irritation. Appropriate eye protection is essential.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[2][3][4]Inhalation of dust or aerosols can irritate the respiratory tract. Work should be conducted in a well-ventilated area or chemical fume hood.

Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling 2-Bromoindolizine-7-carbaldehyde, particularly during disposal procedures where the risk of exposure can be higher.[6]

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[3][5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[3][7]

  • Protective Clothing : A lab coat or chemical-resistant apron is necessary to prevent skin contact.[7]

  • Respiratory Protection : If there is a risk of generating dust or aerosols and work cannot be conducted in a chemical fume hood, a NIOSH/MSHA-approved respirator should be used in accordance with your institution's Chemical Hygiene Plan.[3][5]

Waste Segregation: The First Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste management.[8] 2-Bromoindolizine-7-carbaldehyde falls into a specific, critical waste category.

Classification: Halogenated Organic Waste

Due to the presence of a bromine atom, this compound must be classified as a halogenated organic waste .[9][10][11] This is the most important procedural decision you will make.

Causality: Halogenated and non-halogenated waste streams are treated via different disposal methods.[12] Non-halogenated solvents can often be recycled as fuel, whereas halogenated waste requires high-temperature incineration with special scrubber systems to neutralize the resulting acidic gases (like hydrogen bromide).[9][12] Mixing these streams leads to contamination and significantly increases disposal costs and environmental burden.[12]

Therefore, you must:

  • NEVER mix 2-Bromoindolizine-7-carbaldehyde waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8][12]

  • NEVER dispose of this chemical down the drain or in the regular trash.[10][13][14] This is a direct violation of environmental regulations.

  • NEVER use evaporation in a fume hood as a disposal method for bulk quantities.[14][15]

Step-by-Step Disposal Protocol

All chemical waste must be collected in appropriate containers, correctly labeled, and stored in a designated Satellite Accumulation Area (SAA) until collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[8][16]

Solid Waste Disposal

This protocol applies to unused or expired 2-Bromoindolizine-7-carbaldehyde, as well as contaminated disposable labware (e.g., weighing papers, gloves, pipette tips).

  • Container Selection : Obtain a designated hazardous waste container that is chemically compatible (e.g., a polyethylene pail or wide-mouth glass jar) and has a secure, leak-proof lid.[13][17]

  • Labeling : Immediately affix a "Hazardous Waste" label to the container.[18] Fill in all required information:

    • Full chemical name: "Waste 2-Bromoindolizine-7-carbaldehyde"

    • List all components and their approximate percentages if it's a mixture.

    • Indicate the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation begins is often required.

  • Accumulation : Carefully place the solid waste into the labeled container. Minimize the generation of dust.

  • Closure : Securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[16]

  • Storage : Place the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[15][16]

Contaminated Liquid Waste Disposal

This protocol applies to solutions containing 2-Bromoindolizine-7-carbaldehyde, such as reaction mixtures or solvent rinses.

  • Container Selection : Use a designated, compatible waste container for Halogenated Organic Liquids , typically a safety can or a chemically resistant bottle provided by EHS.[10][19]

  • Labeling : Label the container clearly as "Hazardous Waste - Halogenated Organic Solvents."[19] Maintain a running log of all constituents added to the container, including solvent names and estimated percentages.

  • Accumulation : Carefully pour the liquid waste into the container using a funnel. Avoid splashing.

  • Closure and Storage : Securely cap the container and return it to the SAA. Ensure it is stored within secondary containment to prevent spills from reaching drains.[15]

Empty Container Disposal

An "empty" container that held 2-Bromoindolizine-7-carbaldehyde must still be handled as hazardous waste unless properly decontaminated.[15]

  • Decontamination : Triple rinse the container with a suitable solvent (e.g., acetone, ethyl acetate) that can dissolve the compound.

  • Rinsate Collection : Crucially, the rinsate from all three rinses is considered hazardous waste. [15] Collect this rinsate and dispose of it into the appropriate Halogenated Organic Liquid waste stream.

  • Final Disposal : Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original chemical label.[15] The container can then typically be disposed of in the regular trash or glass disposal box, but you must confirm this procedure with your institution's EHS office.[15]

Accidental Spill Response

Immediate and correct response to a spill is critical for safety.[8]

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Control Vapors & Ignition : If the compound is dissolved in a flammable solvent, ensure all ignition sources are removed. Maintain ventilation by keeping the fume hood running.

  • Containment : Prevent the spill from spreading or entering any drains.[3]

  • Cleanup :

    • Wear the full PPE described in Section 2.

    • For a solid spill , gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a container.[3][4]

    • For a liquid spill , cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).[3][10]

  • Disposal of Cleanup Debris : All cleanup materials (absorbent, contaminated gloves, etc.) are considered hazardous waste.[15] Place them in a sealed, labeled container for disposal as Solid Halogenated Organic Waste .

  • Decontaminate Area : Clean the spill area with a suitable solvent and soap and water.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 2-Bromoindolizine-7-carbaldehyde waste streams.

G cluster_0 cluster_3 Accumulation & Storage cluster_4 Final Disposal start Waste Generation (2-Bromoindolizine-7-carbaldehyde) solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) start->liquid_waste container_waste Empty Original Container start->container_waste solid_container 1. Select compatible solid waste container. 2. Affix 'Hazardous Waste' label. 3. Specify 'Halogenated Organic Solid'. solid_waste->solid_container liquid_container 1. Select compatible liquid waste container. 2. Affix 'Hazardous Waste' label. 3. Specify 'Halogenated Organic Liquid'. liquid_waste->liquid_container rinse 1. Triple rinse with appropriate solvent. 2. Collect ALL rinsate. container_waste->rinse saa Store securely sealed container in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. solid_container->saa liquid_container->saa rinse->liquid_container Dispose of rinsate trash Deface original label. Dispose of rinsed container per institutional policy. rinse->trash After decontamination pickup Arrange for pickup by trained EHS personnel or licensed waste contractor. saa->pickup

Caption: Decision workflow for the proper disposal of 2-Bromoindolizine-7-carbaldehyde.

Regulatory Compliance: A Shared Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[17][20][21][22] Your institution's Chemical Hygiene Plan is the primary document that translates these regulations into specific actions for your laboratory.[8][20][21] Always consult with your EHS office to ensure your procedures align with federal, state, and institutional requirements.

By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.

References

  • Lab Safety Rules and Guidelines. (2026, January 20). [Source Not Available].
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • The Laboratory Standard | Office of Clinical and Research Safety. [Source Not Available].
  • 7.2 Organic Solvents | Environment, Health and Safety. [Source Not Available].
  • Hazardous Waste Segreg
  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Safety Guidance.
  • SAFETY DATA SHEET - 5-Bromopyridine-2-carbaldehyde. (2009, September 26). Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Halogen
  • 2-bromo-1H-indole-3-carbaldehyde. EvitaChem.
  • SAFETY DATA SHEET - [Product Name Not Specified]. (2025, December 22). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-1H-indole-3-carbaldehyde. (2025, July 19). ChemicalBook.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • SAFETY DATA SHEET - 5-Bromoindole-3-carbaldehyde. (2009, September 02). Thermo Fisher Scientific.
  • Aldex® - Aldehyde Disposal Made Easy. [Source Not Available].
  • SAFETY DATA SHEET - 4-Bromo-1H-indole-3-carbaldehyde. Fisher Scientific.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Hazardous Waste Management in the Laboratory. (2022, March 24). [Source Not Available].
  • 2-Bromoindolizine-7-carbaldehyde 98.00%. AChemBlock.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US Environmental Protection Agency (EPA).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Deriv
  • Hazardous Waste Disposal Guide. (2015, September 15). NSWAI.
  • Indoline-7-carboxaldehyde | C9H9NO. PubChem - NIH.
  • A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. (2023, February 23). PMC.
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. Benchchem.
  • An In-Depth Technical Guide to Indolizine-2-carbaldehyde: Chemical Properties and Structure. Benchchem.
  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Labor
  • 19005-93-7 | Indole-2-carbaldehyde. ChemScene.
  • 5,7-Dibromoindole-3-carboxaldehyde 97. MilliporeSigma.

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Handling

Personal protective equipment for handling 2-Bromoindolizine-7-carbaldehyde

Introduction and Chemical Context As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of novel immunomodulators. 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) is a critical electr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of novel immunomodulators. 2-Bromoindolizine-7-carbaldehyde (CAS: 2095412-07-8) is a critical electrophilic building block, prominently utilized in the development of PD-1/PD-L1 signaling pathway inhibitors and other advanced heterocyclic therapeutics[1][2].

While its bifunctional nature—an aryl bromide and a reactive aldehyde—makes it synthetically valuable for cross-coupling and reductive amination, these same features dictate a stringent safety and handling paradigm. Aldehydes are notorious skin and respiratory sensitizers due to their ability to form Schiff bases with primary amines on biological proteins. Furthermore, brominated N-heterocycles can exhibit acute toxicity and environmental persistence[3]. This guide provides a self-validating, step-by-step operational protocol for handling this compound safely.

Hazard Profile and Physicochemical Properties

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the quantitative and qualitative risks associated with the molecule.

Table 1: Physicochemical and Hazard Profile of 2-Bromoindolizine-7-carbaldehyde

Property / HazardValue / DescriptionOperational Implication
CAS Number 2095412-07-8Unique identifier for SDS cross-referencing and inventory tracking[1].
Molecular Weight 224.06 g/mol Determines stoichiometric calculations for chemical quenching.
Physical State Solid (Powder)High risk of aerosolization and dust inhalation during weighing.
Electrophilicity High (Aldehyde moiety)Reacts with biological nucleophiles; requires strict contact avoidance.
Halogen Content Brominated heterocycleMandates segregation into halogenated waste streams to prevent toxic byproducts[4].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Each layer serves a specific mechanistic purpose against the chemical properties of 2-Bromoindolizine-7-carbaldehyde.

  • Hand Protection (Double Gloving):

    • Primary (Inner) Glove: Standard nitrile (4-6 mil).

    • Secondary (Outer) Glove: Extended-cuff nitrile or neoprene.

    • Causality: Aryl bromides and aldehydes can permeate thin latex rapidly. Nitrile provides superior chemical resistance to halogenated organics. Double gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin.

  • Eye and Face Protection:

    • Tight-fitting, splash-proof chemical safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient against fine powders that can become airborne. The aldehyde group is a severe ocular irritant.

  • Body Protection:

    • Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeve from dragging across contaminated surfaces and eliminate the gap between the glove and the arm, protecting against sensitization.

  • Respiratory Protection:

    • Handling must occur exclusively within a certified chemical fume hood.

    • Causality: If weighing must be done outside a hood (e.g., on a specialized analytical balance), an N95 or P100 particulate respirator is mandatory to prevent inhalation of the sensitizing dust.

Operational Workflow and Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation Setup
  • Verify Containment: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a tissue test at the sash opening before uncapping the reagent.

  • Prepare Quenching Station: Prepare a 10% (w/v) sodium bisulfite (NaHSO₃) solution in a secondary container inside the hood.

    • Causality: Sodium bisulfite undergoes rapid nucleophilic addition with aldehydes to form water-soluble, non-volatile, and non-toxic bisulfite adducts. This is your immediate chemical countermeasure for spills.

Phase 2: Weighing and Dispensing
  • Static Mitigation: Use an anti-static gun (Zerostat) or anti-static weighing boats.

    • Causality: 2-Bromoindolizine-7-carbaldehyde is a fine powder. Static charge can cause the powder to repel from the spatula and aerosolize, bypassing primary containment.

  • Transfer: Use a clean, dry stainless steel or PTFE spatula. Transfer the required mass into a pre-tared vial with a septum cap.

  • Seal: Seal the vial tightly before removing it from the balance area to prevent transit contamination.

Phase 3: Reaction Setup (e.g., Reductive Amination)
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

    • Causality: While the aldehyde is relatively stable, preventing autoxidation to the corresponding carboxylic acid ensures synthetic fidelity[2].

  • Solvent Addition: Introduce solvents (e.g., THF, DMF, or DMSO) via syringe through the septum to maintain a closed system[4].

Process Visualization: Safety and Handling Workflow

HandlingWorkflow Start Pre-Operation: Verify Hood Face Velocity (80-120 fpm) PPE Don Specialized PPE: Double Nitrile, Goggles, FR Lab Coat Start->PPE Quench Prepare 10% NaHSO3 Quenching Solution PPE->Quench Weighing Anti-Static Weighing in Fume Hood Quench->Weighing Reaction Closed-System Transfer & Reaction Setup Weighing->Reaction Spill Spill or Contamination Detected? Reaction->Spill Decon Chemical Neutralization (Bisulfite Adduct Formation) Spill->Decon Yes Waste Segregate into Halogenated Waste Spill->Waste No Decon->Waste End Doff PPE & Wash Hands Waste->End

Caption: Operational safety and spill response workflow for handling 2-Bromoindolizine-7-carbaldehyde.

Decontamination and Disposal Plan

Proper disposal is legally and environmentally critical due to the presence of the aryl bromide.

Spill Response (Solid):

  • Do not dry sweep. Dry sweeping aerosolizes the reactive aldehyde.

  • Cover the spill with an absorbent material (e.g., sand or vermiculite) dampened with the pre-prepared 10% sodium bisulfite solution.

  • Allow 15 minutes for the bisulfite adduct to form, neutralizing the aldehyde's electrophilicity.

  • Scoop the mixture using a non-sparking tool into a compatible, sealable hazardous waste container.

Routine Disposal:

  • Segregation: All reaction mixtures, contaminated solvents, and quenched spill materials must be strictly segregated into Halogenated Organic Waste containers.

    • Causality: Mixing halogenated waste (containing the bromine atom) with non-halogenated waste can lead to highly exothermic reactions or the formation of toxic, corrosive gases (like HBr) during downstream incineration[4].

  • Labeling: Clearly label the waste container with "Contains Halogenated Organics (Brominated Heterocycles) and Aldehydes."

  • Consumables: Dispose of all contaminated solid consumables (weighing boats, outer gloves, Kimwipes) in a designated solid hazardous waste bin, never in the general municipal trash.

References

  • AChemBlock. "2-Bromoindolizine-7-carbaldehyde | Building Blocks." AChemBlock.
  • European Patent Office. "HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 3365340 B1." EPO.
  • ResearchGate. "Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists." ResearchGate.
  • Google Patents. "JP6026525B2 - Substituted 6-aza-isoindoline-1-one derivatives." Google Patents.

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